Osaterone acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClO5/c1-12(24)22(28-13(2)25)8-6-16-14-9-18(23)17-10-19(26)27-11-20(17,3)15(14)5-7-21(16,22)4/h9-10,14-16H,5-8,11H2,1-4H3/t14-,15+,16+,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTIOMQDFOYCEN-OFUYBIASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030455 | |
| Record name | Osaterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105149-00-6 | |
| Record name | (4aR,4bS,6aS,7R,9aS,9bR)-7-Acetyl-7-(acetyloxy)-11-chloro-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4a,6a-dimethylcyclopenta[5,6]naphtho[1,2-c]pyran-2(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105149-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osaterone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105149006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osaterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-alpha-Acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSATERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR26FSV5EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Guide to the Mechanism of Action of Osaterone Acetate in Prostate Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osaterone (B1677506) acetate (B1210297) is a potent, orally active steroidal antiandrogen and progestin used primarily in veterinary medicine for the treatment of benign prostatic hyperplasia (BPH) in dogs.[1] Chemically related to progesterone, its efficacy in reducing prostate volume stems from a multi-faceted mechanism of action centered on the androgen signaling axis within prostate cells.[2][3] This technical guide provides a detailed examination of the molecular interactions, signaling pathways, and cellular consequences of osaterone acetate's activity in the prostate, supported by quantitative data and experimental methodologies.
Core Mechanism of Action
The primary therapeutic effect of this compound is the inhibition of androgen-mediated signaling in prostate cells. This is achieved through a dual mechanism:
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Competitive Androgen Receptor (AR) Antagonism : this compound directly competes with dihydrotestosterone (B1667394) (DHT), the most potent natural androgen in the prostate, for binding to the androgen receptor. By occupying the ligand-binding site of the AR, it prevents the conformational changes required for receptor activation, subsequent nuclear translocation, and binding to androgen response elements (AREs) on target genes. This blockade of transcriptional activity is the cornerstone of its anti-proliferative effect.[2][4]
-
Inhibition of Testosterone (B1683101) Uptake and Metabolism : Evidence suggests that this compound also blocks the transport of testosterone into prostate cells and may inhibit the action of 5α-reductase.[2][5][6][7][8][9] The 5α-reductase enzyme is responsible for converting testosterone to the more potent DHT.[10] By reducing both the substrate (testosterone) availability and its conversion to DHT, this compound further diminishes the pool of active androgens available to stimulate the AR.
Its major metabolite, 15β-hydroxythis compound, is also pharmacologically active and possesses potent anti-androgenic activity, contributing to the overall therapeutic effect.[1][2]
Signaling Pathway Inhibition
The canonical androgen signaling pathway is critical for prostate cell growth and survival. This compound disrupts this pathway at its origin.
Cellular Effects in the Prostate
The anti-androgenic activity of this compound culminates in significant changes to prostate cell physiology, primarily characterized by:
-
Inhibition of Proliferation : By blocking DHT-mediated gene transcription, this compound halts the cell cycle progression of androgen-dependent prostate epithelial cells. This leads to a reduction in the overall number of cells (hypoplasia).
-
Induction of Atrophy : The deprivation of androgenic stimulation causes glandular epithelial cells to shrink (atrophy), leading to a marked reduction in prostate volume.[5] Studies in dogs demonstrate a significant decrease in prostate volume, with regression rates of approximately 55-65% observed within a few weeks of treatment.[10][11][12]
-
Apoptosis : While the primary effect is cytostatic (inhibiting growth), the withdrawal of critical androgen survival signals can also trigger programmed cell death (apoptosis) in prostate cells, further contributing to the reduction in gland size.
Quantitative Data Summary
| Parameter | Observation | Species | Reference(s) |
| Prostate Volume Reduction | ~38% reduction by day 14. | Dog | [13] |
| Prostate Volume Reduction | Regression to 54.7% of pre-treatment volume by day 28. | Dog | [10] |
| Prostate Regression Rate | Average of 62.6% one week after a 7-day treatment course. | Dog | [3][14] |
| Clinical Remission | Complete clinical remission in ~83% of dogs with BPH by day 28. | Dog | [10][12] |
| Protein Binding | This compound: ~90% (mainly to albumin). 15β-hydroxythis compound (active metabolite): ~80%. | Dog | [1][2] |
Key Experimental Protocols
The characterization of compounds like this compound relies on a suite of standardized in vitro assays.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled or fluorescently-labeled androgen from the AR ligand-binding domain (LBD).
Objective: To determine the relative binding affinity (e.g., IC50) of this compound for the androgen receptor.
Methodology (Principle):
-
Reagents:
-
Source of Androgen Receptor: Recombinant human or rat AR-LBD, or cytosol isolated from rat prostate tissue.[15][16]
-
Labeled Ligand: A high-affinity synthetic androgen, such as [³H]-R1881 (radiolabeled) or a fluorescent ligand (e.g., Fluormone™ AL Green).[15][17]
-
Test Compound: this compound, serially diluted.
-
Assay Buffer.
-
-
Procedure:
-
The AR preparation is incubated with a fixed concentration of the labeled ligand in the presence of varying concentrations of this compound (the competitor).
-
A control group with no competitor (maximum binding) and a group with a saturating concentration of a known unlabeled androgen (e.g., DHT) for non-specific binding are included.[18]
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 4-8 hours at room temperature or overnight at 4°C).[15][17]
-
-
Separation & Detection:
-
Radiolabeled: Unbound ligand is separated from the AR-bound ligand (e.g., via filtration or dextran-coated charcoal). The radioactivity of the bound fraction is measured using a scintillation counter.[15]
-
Fluorescence Polarization (FP): In this homogenous format, the displacement of the small fluorescent ligand from the large receptor protein causes it to tumble more rapidly, resulting in a decrease in the polarization of emitted light. This change is measured directly in the assay plate.[17]
-
-
Data Analysis: The data are plotted as percent specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value—the concentration of this compound required to displace 50% of the labeled ligand.
Cell Proliferation (Viability) Assay
This assay measures the effect of this compound on the proliferation and metabolic activity of prostate cancer cell lines (e.g., LNCaP, which are androgen-sensitive).
Objective: To determine the cytostatic or cytotoxic effects of this compound on prostate cells.
Methodology (MTT Assay Example): The MTT assay is a colorimetric method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active, living cells.[19][20]
-
Cell Culture:
-
Prostate cells (e.g., LNCaP) are seeded into a 96-well plate at a predetermined density (e.g., 10⁴ cells/well) and allowed to adhere overnight.[21]
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive the vehicle (e.g., DMSO) only.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Incubation:
-
Solubilization & Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl, or an SDS-HCl solution) is added to each well to dissolve the insoluble purple formazan crystals.[21]
-
The plate is shaken on an orbital shaker to ensure complete dissolution.
-
The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength between 550 and 600 nm.[19]
-
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are plotted against drug concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50.
Conclusion
This compound exerts its therapeutic effect on prostate cells through a robust, multi-pronged anti-androgenic mechanism. Its primary action is the competitive antagonism of the androgen receptor, which is further enhanced by its ability to limit the intracellular availability and production of DHT.[2][6] This dual blockade effectively shuts down the primary signaling pathway responsible for prostate cell proliferation and survival, leading to glandular atrophy and a significant reduction in prostate volume. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel anti-androgenic compounds for prostate diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Treatment of Benign Prostate Hyperplasia with this compound Tablets - WSAVA2006 - VIN [vin.com]
- 14. Effect of this compound administration on prostatic regression rate, peripheral blood hormone levels and semen quality in dogs with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
What is the chemical structure of Osaterone acetate?
This in-depth guide provides a detailed overview of the chemical structure, mechanism of action, and pharmacological properties of Osaterone acetate (B1210297). It is intended for researchers, scientists, and professionals involved in drug development.
Chemical Structure and Properties
Osaterone acetate, also known as 2-oxachloromadinone acetate, is a synthetic pregnane (B1235032) steroid.[1] It is a derivative of progesterone (B1679170) and 17α-hydroxyprogesterone.[1] The chemical structure is characterized by a four-ring steroid backbone with specific substitutions that confer its antiandrogenic and progestogenic activities.
IUPAC Name: [(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-1-yl] acetate[1][2]
Chemical Formula: C₂₂H₂₇ClO₅[1][3][4][5]
Molecular Weight: 406.90 g/mol [1][2][5]
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 105149-00-6 | [1][2][3][4][5] |
| PubChem CID | 114992 | [1] |
| InChIKey | KKTIOMQDFOYCEN-OFUYBIASSA-N | [1][3][6] |
| SMILES | CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)OC(=O)C | [1] |
| Log P (octanol-water) | 2.72 | [7] |
| Water Solubility | 13.26 mg/L at 25°C (estimated) | [7] |
Mechanism of Action
This compound is a potent antiandrogen and progestin.[1][8] Its primary therapeutic application is in the management of benign prostatic hyperplasia (BPH) in dogs.[1][9] The mechanism of action is multifactorial and primarily targets the hormonal regulation of the prostate gland.
The key mechanisms include:
-
Competitive Androgen Receptor Antagonism: this compound directly competes with testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), for binding to androgen receptors within prostate cells. By blocking these receptors, it prevents the downstream signaling that leads to cell growth and proliferation.[8][9][10]
-
Inhibition of Testosterone Uptake: The compound hinders the transport of testosterone from the bloodstream into the prostate tissue.[8][10]
-
Inhibition of 5α-reductase: this compound is suggested to inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone to DHT within the prostate.[5][10][11] DHT is a primary driver of prostatic growth.[10]
Additionally, this compound exhibits progestogenic activity by acting as an agonist at the progesterone receptor.[1] It has minimal estrogenic or androgenic activity.[1] Its active metabolite, 15β-hydroxythis compound, also possesses potent antiandrogenic properties.[1][8]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in prostatic cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (4aR,4bS,6aS,7R,9aS,9bR)-7-Acetyl-7-(acetyloxy)-11-chloro-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4a,6a-dimethylcyclopenta(5,6)naphtho(1,2-c)pyran-2(4H)-one | C22H27ClO5 | CID 114992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UNII - FR26FSV5EZ [precision.fda.gov]
- 4. 105149-00-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Osaterone - Wikipedia [en.wikipedia.org]
- 7. vetlexicon.com [vetlexicon.com]
- 8. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 9. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedicus.gr [biomedicus.gr]
- 11. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia [mdpi.com]
The Synthesis of Osaterone Acetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osaterone (B1677506) acetate (B1210297), known chemically as 17α-acetoxy-6-chloro-2-oxa-pregna-4,6-diene-3,20-dione, is a potent steroidal antiandrogen and progestin. It is primarily used in veterinary medicine for the treatment of benign prostatic hyperplasia in dogs. This technical guide provides a detailed overview of the synthesis pathway of osaterone acetate, including the starting materials, key chemical transformations, and relevant experimental insights. The synthesis is a multi-step process involving the modification of a progesterone (B1679170) backbone to introduce the characteristic 2-oxa functionality in the A-ring and a chlorine atom at the C6 position.
Synthesis Pathway Overview
The synthesis of this compound commences with the readily available steroid precursor, 17α-acetoxyprogesterone. The overall pathway can be conceptualized in three main stages:
-
Formation of the 4,6-diene system and chlorination: This stage involves the introduction of a double bond at the C6-C7 position and subsequent chlorination at C6 to yield chlormadinone (B195047) acetate, a key intermediate.
-
Introduction of the 2-oxa functionality: A Baeyer-Villiger oxidation is employed to insert an oxygen atom into the A-ring, forming the characteristic lactone structure of this compound.
-
Final structural modifications: This may involve additional steps to ensure the correct stereochemistry and functional groups are in place.
A schematic representation of the likely synthetic pathway is presented below.
Figure 1. Proposed synthesis pathway for this compound.
Detailed Experimental Protocols
While a complete, unified experimental protocol for the synthesis of this compound is not publicly available in a single source, the following sections detail the likely procedures for each key transformation based on the synthesis of structurally related compounds.
Step 1: Dehydrogenation of 17α-Acetoxyprogesterone
Objective: To introduce a double bond at the C6-C7 position to form 17α-acetoxypregna-4,6-diene-3,20-dione.
Methodology: A common method for this transformation is dehydrogenation using a high-potential quinone such as chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone).
-
Reaction: 17α-acetoxyprogesterone is dissolved in a suitable solvent, such as tert-butanol (B103910) or a mixture of ethyl acetate and acetic acid.
-
Reagent: Chloranil is added to the solution.
-
Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up: After cooling, the precipitated tetrachlorohydroquinone (B164984) is filtered off. The filtrate is then washed with a dilute sodium hydroxide (B78521) solution to remove any remaining acidic impurities, followed by washing with water until neutral. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/hexane.
Step 2: Epoxidation of the 4,6-Diene
Objective: To form the 6,7-epoxide of 17α-acetoxypregna-4,6-diene-3,20-dione.
Methodology: Epoxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Reaction: The diene from the previous step is dissolved in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607).
-
Reagent: A solution of m-CPBA in the same solvent is added dropwise to the steroid solution at a controlled temperature, often at or below room temperature.
-
Conditions: The reaction is stirred for a period of time until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is washed with a solution of sodium bisulfite to destroy excess peroxy acid, followed by washing with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, and finally with brine. The organic layer is dried and the solvent evaporated.
-
Purification: The resulting epoxide is often used in the next step without extensive purification.
Step 3: Formation of Chlormadinone Acetate (Chlorination)
Objective: To open the epoxide ring and introduce a chlorine atom at the C6 position, followed by dehydration to regenerate the 4,6-diene system.
Methodology: This transformation is typically carried out by treatment with hydrogen chloride.
-
Reaction: The epoxide is dissolved in a solvent such as acetic acid or a mixture of chloroform and acetic acid.
-
Reagent: Hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a suitable solvent is added.
-
Conditions: The reaction is usually carried out at room temperature and monitored by TLC.
-
Work-up: The reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with water until neutral, and dried.
-
Purification: The crude chlormadinone acetate can be purified by recrystallization.
Step 4: Baeyer-Villiger Oxidation to this compound
Objective: To insert an oxygen atom between C2 and C3 of the A-ring to form the 2-oxa lactone.
Methodology: The Baeyer-Villiger oxidation is a key step in the synthesis of this compound. This reaction is typically performed using a peroxy acid.
-
Reaction: Chlormadinone acetate is dissolved in a suitable solvent, such as chloroform or dichloromethane.
-
Reagent: A strong peroxy acid, such as trifluoroperacetic acid (prepared in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide) or performic acid, is used as the oxidant.
-
Conditions: The reaction is often carried out at a low temperature to control the reactivity of the peroxy acid. The progress of the reaction is monitored by TLC.
-
Work-up: The reaction mixture is carefully quenched with a reducing agent solution (e.g., sodium bisulfite) to destroy any remaining peroxides. The mixture is then washed with a sodium bicarbonate solution and water. The organic layer is dried, and the solvent is removed under reduced pressure.
-
Purification: The final product, this compound, is purified by chromatography and/or recrystallization to obtain a high-purity product.
Quantitative Data
The following table summarizes the expected molecular weights and potential yields for the key compounds in the synthesis of this compound. Please note that the yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.
| Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) |
| 17α-Acetoxyprogesterone | - | C₂₃H₃₂O₄ | 372.50 | - |
| 17α-Acetoxypregna-4,6-diene-3,20-dione | 17α-Acetoxyprogesterone | C₂₃H₃₀O₄ | 370.49 | 80-90 |
| Chlormadinone Acetate | 17α-Acetoxypregna-4,6-diene-3,20-dione | C₂₃H₂₉ClO₄ | 404.94 | 70-85 |
| This compound | Chlormadinone Acetate | C₂₂H₂₇ClO₅ | 406.90 | 50-70 |
Conclusion
The synthesis of this compound is a challenging but well-defined process that relies on a series of classic organic transformations applied to a steroid scaffold. The key steps involve the formation of a 4,6-diene system, chlorination at the C6 position to form the intermediate chlormadinone acetate, and a final, crucial Baeyer-Villiger oxidation to introduce the 2-oxa functionality in the A-ring. Careful control of reaction conditions and purification at each stage are essential for obtaining a high yield and purity of the final active pharmaceutical ingredient. This guide provides a foundational understanding of the synthetic pathway for professionals in the fields of medicinal chemistry and drug development. Further optimization of each step would be necessary for large-scale industrial production.
An In-depth Technical Guide to the Pharmacodynamics of Osaterone Acetate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osaterone (B1677506) acetate (B1210297), a steroidal antiandrogen and progestin, is a significant therapeutic agent in veterinary medicine for the management of benign prostatic hyperplasia (BPH) in dogs.[1] Its efficacy stems from a multi-faceted mechanism of action that modulates androgen signaling within the prostate gland. This technical guide provides a comprehensive overview of the pharmacodynamics of osaterone acetate and its primary active metabolite, 15β-hydroxythis compound, with a focus on their molecular interactions, physiological effects, and the experimental methodologies used to elucidate these properties.
Core Pharmacodynamic Properties
This compound exerts its therapeutic effects through a combination of antiandrogenic and progestational activities.[2] It competitively antagonizes the androgen receptor (AR), inhibits the activity of 5α-reductase, and possesses progestational properties.[3][4]
Table 1: Key Pharmacodynamic Activities of this compound and its Metabolites
| Pharmacodynamic Parameter | This compound | 15β-hydroxythis compound | References |
| Primary Mechanism of Action | Steroidal Antiandrogen, Progestin | Potent Antiandrogen | [2][5] |
| Androgen Receptor (AR) Binding | Competitive Antagonist | Potent Antiandrogenic Activity | [3][5] |
| 5α-Reductase Inhibition | Yes | Not explicitly stated | [3][4] |
| Progestational Activity | Potent | No | [5] |
| Glucocorticoid Activity | Low affinity | Not explicitly stated | [5] |
| Estrogenic Activity | Virtually none | Not explicitly stated | |
| Androgenic Activity | Virtually none | Not explicitly stated |
Molecular Mechanisms of Action
The primary therapeutic action of this compound in treating BPH is the reduction of androgenic stimulation of the prostate gland. This is achieved through several interconnected mechanisms:
-
Competitive Androgen Receptor Antagonism : this compound and its active metabolite, 15β-hydroxythis compound, directly compete with endogenous androgens, primarily dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the androgen receptor in prostate cells.[3][5] This competitive inhibition prevents the receptor from undergoing the conformational changes necessary for its activation and subsequent translocation to the nucleus.
-
Inhibition of 5α-Reductase : this compound has been shown to inhibit the enzyme 5α-reductase.[3][4] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, DHT, within the prostate gland. By reducing intra-prostatic DHT levels, this compound further diminishes the androgenic signaling that drives prostatic cell proliferation and hypertrophy.
-
Progestational Activity : this compound possesses potent progestational activity, acting as an agonist at the progesterone (B1679170) receptor.[5] This activity contributes to its antiandrogenic effects, likely through negative feedback mechanisms on the hypothalamic-pituitary-gonadal axis, leading to a reduction in luteinizing hormone (LH) and subsequently testosterone secretion. However, it is important to note that its primary metabolite, 15β-hydroxythis compound, does not exhibit progestational activity.[5]
-
Glucocorticoid Activity : this compound has a low affinity for the glucocorticoid receptor.[5] While this interaction is noted, its clinical significance in the context of BPH treatment is considered minimal.
Metabolism and the Role of 15β-hydroxythis compound
This compound is metabolized in the liver, with the major active metabolite being 15β-hydroxythis compound.[5] This metabolite is pharmacologically significant as it retains potent antiandrogenic activity, contributing to the overall therapeutic effect of the parent compound.[5] The metabolic conversion of this compound to this active form underscores the importance of considering both the parent drug and its metabolites when evaluating its pharmacodynamic profile.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's multifaceted inhibition of androgen signaling in prostate cells.
Caption: A typical workflow for the preclinical evaluation of this compound.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of this compound and its metabolites to the androgen receptor.
Methodology:
-
Receptor Source: Cytosol extract from the ventral prostate of mature male rats is commonly used as a source of androgen receptors.
-
Radioligand: A radiolabeled high-affinity androgen, such as [³H]-mibolerone or [³H]-R1881, is used.
-
Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or its metabolites).
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved using methods such as hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro 5α-Reductase Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on 5α-reductase activity.
Methodology:
-
Enzyme Source: Microsomal fractions prepared from rat liver or prostate tissue, which are rich in 5α-reductase, are used.
-
Substrate: Testosterone is used as the natural substrate for the enzyme.
-
Incubation: The enzyme preparation is pre-incubated with the test compound (this compound) at various concentrations. The enzymatic reaction is then initiated by the addition of the substrate (testosterone) and the cofactor NADPH.
-
Reaction Termination: The reaction is stopped after a defined incubation period, typically by the addition of an organic solvent.
-
Quantification of Metabolites: The amount of the product, dihydrotestosterone (DHT), formed is quantified. This can be done using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition of DHT formation is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Model of Canine Benign Prostatic Hyperplasia
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model.
Methodology:
-
Animal Model: Spontaneously occurring BPH in older, intact male dogs is the most clinically relevant model. Alternatively, BPH can be induced in castrated young adult male dogs by chronic administration of testosterone, often in combination with estradiol.
-
Treatment Administration: this compound is administered orally at a clinically relevant dose (e.g., 0.25-0.5 mg/kg/day for 7 days).
-
Monitoring of Efficacy:
-
Prostate Volume: The primary endpoint is the reduction in prostate volume, which is typically measured non-invasively using transrectal ultrasonography at baseline and at various time points during and after treatment.
-
Clinical Signs: Clinical signs associated with BPH, such as tenesmus, hematuria, and stranguria, are scored to assess clinical improvement.
-
Hormone Levels: Serum concentrations of testosterone and DHT can be measured to assess the systemic effects of the treatment.
-
-
Data Analysis: The percentage reduction in prostate volume and the improvement in clinical scores are calculated and statistically analyzed to determine the efficacy of the treatment.
Conclusion
The pharmacodynamics of this compound are characterized by a potent antiandrogenic effect, mediated through competitive antagonism of the androgen receptor and inhibition of 5α-reductase. Its active metabolite, 15β-hydroxythis compound, significantly contributes to its overall therapeutic efficacy. The progestational activity of the parent compound also plays a role in its mechanism of action. A thorough understanding of these pharmacodynamic properties, elucidated through rigorous in vitro and in vivo experimental protocols, is essential for the continued development and optimal clinical use of this important veterinary therapeutic agent. Further research to quantify the binding affinities and inhibitory constants of this compound and its metabolites will provide a more complete picture of its molecular pharmacology.
References
In-Vitro Antiandrogenic Activity of Osaterone Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osaterone acetate (B1210297) is a steroidal antiandrogen utilized in veterinary medicine, primarily for the treatment of benign prostatic hyperplasia in dogs.[1] Its efficacy stems from a dual mechanism of action: the competitive antagonism of the androgen receptor (AR) and the inhibition of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[2][3] This technical guide provides an in-depth overview of the in-vitro antiandrogenic activity of Osaterone acetate, detailing its molecular mechanisms, the experimental protocols used to assess its function, and comparative data for other relevant antiandrogenic compounds. While specific quantitative in-vitro data for this compound is not widely available in the public domain, this guide offers a comprehensive framework for its evaluation.
Core Concepts: Mechanism of Action
This compound exerts its antiandrogenic effects through two primary pathways:
-
Androgen Receptor (AR) Antagonism: As a competitive antagonist, this compound binds to the ligand-binding domain (LBD) of the androgen receptor. This binding prevents the receptor from adopting an active conformation, thereby inhibiting the downstream signaling cascade that leads to the transcription of androgen-responsive genes. This direct blockade of the AR is a critical component of its therapeutic effect.
-
5α-Reductase Inhibition: this compound also inhibits the activity of 5α-reductase.[2] This enzyme is crucial for the conversion of testosterone to dihydrotestosterone (DHT), which is the most potent endogenous androgen and the primary ligand for the AR in many tissues, including the prostate. By reducing the levels of DHT, this compound further diminishes the androgenic signaling that contributes to prostate growth.
Quantitative Data on Antiandrogenic Activity
Table 1: In-Vitro Androgen Receptor Binding Affinity of Selected Compounds
| Compound | IC50 (nM) | Test System | Reference |
| Dihydrotestosterone (DHT) | 3.2 | Hamster Prostate Cytosol | [4] |
| Cyproterone Acetate | 4.4 | Hamster Prostate Cytosol | [4] |
Table 2: In-Vitro 5α-Reductase Inhibitory Activity of Selected Compounds
| Compound | IC50 (µM) | Test System | Reference |
| Finasteride | 0.036 | Rat Liver Steroid 5α-Reductase | [5] |
| Dutasteride | 0.0048 | Rat Liver Steroid 5α-Reductase | [5] |
| Gamma-Linolenic acid | 14 | Rat Liver Steroid 5α-Reductase | [5] |
Experimental Protocols
The in-vitro antiandrogenic activity of compounds like this compound is typically evaluated using a variety of established experimental protocols. These assays are designed to assess both androgen receptor binding and the inhibition of androgen-induced cellular responses.
Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-DHT) for binding to the androgen receptor.
Methodology:
-
Preparation of AR Source: A source of androgen receptors is prepared, typically from the cytosol of androgen-sensitive tissues (e.g., rat or hamster prostate) or from cells engineered to overexpress the human androgen receptor.[4]
-
Incubation: The AR preparation is incubated with a constant concentration of the radiolabeled androgen and varying concentrations of the test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through various techniques, such as dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is determined by plotting the percentage of inhibition against the log of the test compound concentration.
Androgen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
Methodology:
-
Cell Culture: A suitable cell line that is responsive to androgens is used. Commonly used cell lines include human prostate cancer cells like LNCaP, which endogenously express the androgen receptor. Alternatively, cells can be transiently or stably transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Treatment: The cells are treated with an androgen (e.g., DHT) to induce reporter gene expression, in the presence or absence of varying concentrations of the test compound.
-
Cell Lysis and Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The IC50 value is calculated as the concentration of the test compound that causes a 50% reduction in the androgen-induced reporter gene activity.
5α-Reductase Inhibition Assay
This enzymatic assay determines the inhibitory effect of a compound on the conversion of testosterone to DHT.[5]
Methodology:
-
Enzyme Source: The 5α-reductase enzyme is typically obtained from rat liver or prostate homogenates, or from recombinant sources.[5]
-
Reaction Mixture: The enzyme preparation is incubated with a radiolabeled substrate (e.g., [3H]-testosterone) and a cofactor (NADPH) in a suitable buffer. The test compound is added at various concentrations.
-
Extraction and Separation: After the reaction, the steroids are extracted from the reaction mixture. The substrate (testosterone) and the product (DHT) are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The radioactivity in the spots corresponding to testosterone and DHT is quantified.
-
Data Analysis: The percentage of inhibition of DHT formation is calculated for each concentration of the test compound, and the IC50 value is determined.
Visualizations
Androgen Receptor Signaling Pathway and Inhibition by this compound
References
Osaterone Acetate (TZP-4238): A Technical Overview of its Discovery, Development, and Urological Applications
Foreword: This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of osaterone (B1677506) acetate (B1210297), also known by its developmental code TZP-4238. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the history and scientific basis of this unique steroidal antiandrogen. It is important to note that while initial research explored its potential for human use, osaterone acetate ultimately found its therapeutic application in veterinary medicine.
Discovery and Development
This compound, a synthetic pregnane (B1235032) steroid, was first developed by the Japanese pharmaceutical company, ASKA Pharmaceutical Co., Ltd.[1]. Initially, the compound was investigated for the treatment of prostate cancer and benign prostatic hyperplasia (BPH) in humans.[2] However, its development for human applications was discontinued, and it was subsequently repurposed for veterinary use.[1]
In 2007, this compound was approved for veterinary use in the European Union under the trade name Ypozane, for the treatment of benign prostatic hyperplasia in dogs.[2]
Chemical Profile
This compound is chemically described as 17α-acetoxy-6-chloro-2-oxapregna-4,6-diene-3,20-dione.[2] It is a derivative of chlormadinone (B195047) acetate, another steroidal antiandrogen and progestin.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₇ClO₅ |
| Molar Mass | 406.90 g·mol⁻¹ |
| CAS Number | 105149-00-6 |
| Other Names | TZP-4238, Gestoxarone acetate, 2-Oxachloromadinone acetate |
Mechanism of Action
This compound exerts its pharmacological effects through a multi-faceted mechanism of action, primarily centered on the androgen receptor (AR) signaling pathway. It is classified as a potent steroidal antiandrogen and also possesses progestogenic activity.[3]
Its key mechanisms include:
-
Competitive Androgen Receptor Antagonism: this compound competitively inhibits the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to their receptors in prostatic tissue.[3][4]
-
Inhibition of Testosterone Transport: It blocks the transport of testosterone into the prostate gland.[3]
-
Inhibition of 5α-reductase: The enzyme responsible for converting testosterone to the more potent androgen, DHT.[4][5]
This comprehensive blockade of androgen signaling leads to a reduction in the size of the prostate gland. A significant active metabolite, 15β-hydroxythis compound, also contributes to the antiandrogenic effects of the drug.[3]
Below is a diagram illustrating the signaling pathway affected by this compound.
References
Osaterone Acetate and the Androgen Receptor: A Technical Overview of Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Osaterone (B1677506) acetate (B1210297) functions as a competitive antagonist of the androgen receptor.[2][3] In the canonical androgen signaling pathway, the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR initiates a conformational change in the receptor, leading to its translocation to the nucleus, dimerization, and subsequent binding to androgen response elements (AREs) on DNA. This process modulates the transcription of target genes responsible for androgenic effects.
Osaterone acetate, due to its structural similarity to endogenous androgens, competes for the same ligand-binding pocket on the AR. By occupying this site, it prevents the binding of natural androgens, thereby inhibiting the downstream signaling cascade. This competitive antagonism is central to its therapeutic efficacy in androgen-dependent conditions. Furthermore, its primary active metabolite, 15β-hydroxythis compound, also exhibits potent antiandrogenic activity, contributing to the overall effect.[1]
Quantitative Binding Affinity Data
A comprehensive review of the scientific literature did not yield specific quantitative data for the binding affinity of this compound or its metabolites to the androgen receptor. The following table is therefore presented as a template for how such data would be structured if available.
| Compound | Receptor | Assay Type | Kd (nM) | IC50 (nM) | Relative Binding Affinity (RBA) | Reference |
| This compound | Androgen Receptor | Competitive Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | |
| 15β-hydroxythis compound | Androgen Receptor | Competitive Radioligand Binding | Data Not Available | Data Not Available | Data Not Available | |
| Dihydrotestosterone (DHT) | Androgen Receptor | Competitive Radioligand Binding | Reference | Reference | 100% | Example |
| Cyproterone Acetate | Androgen Receptor | Competitive Radioligand Binding | Data Not Available | ~4.4 | Reference | [4] |
Experimental Protocols: Androgen Receptor Competitive Binding Assay
The binding affinity of a compound for the androgen receptor is typically determined using a competitive binding assay. This in vitro method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity for the AR, such as [3H]-dihydrotestosterone ([3H]-DHT) or the synthetic androgen [3H]-R1881.
I. Materials and Reagents
-
Receptor Source: Cytosolic extracts from androgen target tissues (e.g., rat or dog prostate) or recombinant human androgen receptor.
-
Radioligand: [3H]-DHT or [3H]-R1881.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Reference Compound: Unlabeled DHT or another potent androgen for determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.
-
Scintillation Cocktail: For detection of radioactivity.
-
96-well plates and filtration apparatus.
II. Experimental Procedure
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue source by homogenization and ultracentrifugation to isolate the AR. The protein concentration of the cytosol is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and the receptor preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. A parallel set of wells should contain a high concentration of unlabeled DHT to determine non-specific binding.
-
Incubation: Incubate the plates at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which retain the larger receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
Caption: this compound competitively inhibits androgen signaling.
Experimental Workflow
Caption: A typical workflow for a competitive binding assay.
References
- 1. Effects of steroidal and non-steroidal antiandrogens on the androgen binding properties of the rat ventral prostate androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular formula and properties of Osaterone acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osaterone acetate (B1210297) is a potent, orally active steroidal antiandrogen and progestin used in veterinary medicine for the treatment of benign prostatic hyperplasia (BPH) in dogs.[1] Chemically, it is a derivative of progesterone (B1679170) and is structurally related to chlormadinone (B195047) acetate.[1] This technical guide provides an in-depth overview of the molecular formula, physicochemical properties, pharmacology, and relevant experimental methodologies for Osaterone acetate, intended to support research, and drug development activities.
Chemical and Physical Properties
This compound is a synthetic pregnane (B1235032) steroid.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | [(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-9a,11a-dimethyl-7-oxo-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-1-yl] acetate[1][2] |
| Other Names | TZP-4238, Gestoxarone acetate, 2-Oxachloromadinone acetate, 17α-Acetoxy-6-chloro-2-oxa-6-dehydroprogesterone, 17α-Acetoxy-6-chloro-2-oxapregna-4,6-diene-3,20-dione[1][3] |
| CAS Number | 105149-00-6[1][3][4][5] |
| Molecular Formula | C22H27ClO5[1][3][4][5] |
| Molecular Weight | 406.90 g/mol [1][4] |
| InChI Key | KKTIOMQDFOYCEN-OFUYBIASSA-N[1][3] |
| UNII | FR26FSV5EZ[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid |
| Water Solubility | 13.26 mg/L at 25°C (estimated)[6] |
| Log P (Octanol-Water) | 2.72[6] |
Pharmacology
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the antagonism of androgen signaling in the prostate gland.[7][8]
-
Androgen Receptor Antagonism: It acts as a competitive antagonist of the androgen receptor (AR), preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][7]
-
Inhibition of 5α-Reductase: this compound also inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT, within the prostate.[4][9]
-
Blocks Testosterone Transport: It has been shown to block the transport of testosterone into the prostate cells.[7]
This combined action leads to a significant reduction in androgen-mediated cell growth and proliferation within the prostate, ultimately resulting in a decrease in prostate volume and alleviation of BPH symptoms.[1][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (4aR,4bS,6aS,7R,9aS,9bR)-7-Acetyl-7-(acetyloxy)-11-chloro-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-4a,6a-dimethylcyclopenta(5,6)naphtho(1,2-c)pyran-2(4H)-one | C22H27ClO5 | CID 114992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UNII - FR26FSV5EZ [precision.fda.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 105149-00-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. vetlexicon.com [vetlexicon.com]
- 7. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Osaterone Acetate: A Technical Guide on the 17α-Hydroxyprogesterone Derivative in Androgen-Dependent Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osaterone (B1677506) acetate (B1210297), a synthetic steroid derived from 17α-hydroxyprogesterone, is a potent anti-androgen and progestogen. Marketed primarily for veterinary use in the treatment of benign prostatic hyperplasia (BPH) in dogs, its mechanism of action is multifaceted, involving competitive antagonism of the androgen receptor, inhibition of 5α-reductase, and blockage of testosterone (B1683101) uptake into prostatic tissue. This technical guide provides a comprehensive overview of osaterone acetate, including its chemical properties, mechanism of action, pharmacokinetics, and clinical applications. Detailed experimental protocols for key in vitro assays and bioanalytical methods are presented, alongside a summary of quantitative data from preclinical and clinical studies. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological profile.
Introduction
This compound is a synthetic pregnane (B1235032) steroid, chemically classified as a derivative of 17α-hydroxyprogesterone.[1][2] It is the C17α acetate ester of osaterone.[2] Primarily utilized in veterinary medicine, it is an effective oral treatment for benign prostatic hyperplasia (BPH) in male dogs.[2][3] Its therapeutic efficacy stems from its potent anti-androgenic and progestogenic properties.[1][4] This document serves as an in-depth technical resource for researchers and professionals in drug development, detailing the scientific foundation of this compound's activity.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 17α-Acetoxy-6-chloro-2-oxa-6-dehydroprogesterone | [2] |
| Molecular Formula | C22H27ClO5 | [5] |
| Molecular Weight | 406.90 g/mol | [5] |
| CAS Number | 105149-00-6 | [5] |
| Appearance | White Powder | [6] |
| Melting Point | 249-250°C | [6] |
Mechanism of Action
This compound exerts its anti-androgenic effects through a multi-pronged approach, primarily targeting the hormonal signaling cascade that drives prostatic growth.
-
Competitive Androgen Receptor Antagonism : this compound directly competes with androgens, such as testosterone and its more potent metabolite dihydrotestosterone (B1667394) (DHT), for binding to the androgen receptor (AR) within prostate cells.[1][5] This competitive inhibition prevents the receptor's activation and subsequent translocation to the nucleus, thereby blocking the transcription of androgen-responsive genes responsible for cell growth and proliferation.
-
Inhibition of 5α-Reductase : The compound also inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to DHT in the prostate.[4][5] By reducing intraprostatic DHT levels, this compound diminishes the primary stimulus for prostatic hyperplasia.
-
Inhibition of Testosterone Uptake : this compound has been shown to block the transport of testosterone from the bloodstream into the prostate gland, further reducing the availability of androgenic substrates within the target tissue.[1]
The progestogenic activity of this compound is attributed to its agonistic effects on the progesterone (B1679170) receptor.[2][3]
Signaling Pathway
The following diagram illustrates the key molecular interactions of this compound in a prostatic cell.
Pharmacokinetics in Dogs
| Parameter | Value | Reference |
| Route of Administration | Oral | [3] |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours | [1] |
| Cmax (Peak Plasma Concentration) at 0.25 mg/kg/day | ~60 µg/L | [1] |
| Protein Binding (this compound) | ~90% (mainly to albumin) | [1] |
| Protein Binding (15β-hydroxythis compound) | ~80% (mainly to albumin) | [1] |
| Metabolism | Hepatic (first-pass effect) | [1] |
| Major Active Metabolite | 15β-hydroxythis compound | [1][3] |
| Elimination Half-life (T½) | ~80 hours | [1] |
| Excretion | Primarily feces (~60%) via biliary excretion; lesser extent in urine (~25%) | [1] |
| Accumulation Factor (after 7 days at 0.25 mg/kg/day) | ~3-4 | [1] |
Clinical Efficacy in Canine Benign Prostatic Hyperplasia
| Parameter | Result | Reference |
| Dosage Regimen | 0.25 mg/kg body weight, once daily for 7 days | |
| Reduction in Clinical Score (Day 7) | 73.2% | |
| Reduction in Clinical Score (Day 28) | 94.1% (reduction to 5.9% of initial score) | |
| Complete Clinical Remission (Day 28) | ~83% of dogs | |
| Prostate Volume Reduction (2 weeks post-treatment) | 35.7% (regressed to 64.3% of pre-treatment volume) | |
| Prostate Volume Reduction (end of 28-day trial) | 45.3% (regressed to 54.7% of pre-treatment volume) | |
| Effect on Serum Testosterone | Transient decrease, returning to near pre-treatment levels by 5 months | [3] |
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol outlines a method to determine the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the androgen receptor.
Methodology:
-
Preparation of Prostate Cytosol:
-
Ventral prostates are excised from male rats.
-
The tissue is homogenized in a buffer solution (e.g., Tris-EDTA-dithiothreitol buffer) and centrifuged at high speed to obtain the cytosol fraction containing the androgen receptors.
-
-
Binding Assay:
-
A constant concentration of radiolabeled androgen (e.g., [3H]-methyltrienolone, R1881) is incubated with the prostate cytosol.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the androgen receptor.
-
Non-specific binding is determined in the presence of a large excess of unlabeled androgen.
-
-
Separation of Bound and Free Ligand:
-
After incubation, the reaction mixture is treated with dextran-coated charcoal to adsorb the free radioligand.
-
The mixture is then centrifuged to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
-
Quantification and Analysis:
-
The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro 5α-Reductase Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on the enzymatic activity of 5α-reductase.
Methodology:
-
Enzyme Source Preparation:
-
A microsomal fraction containing 5α-reductase is prepared from a suitable tissue source, such as rat liver or human prostate cells.
-
-
Enzymatic Reaction:
-
The enzyme preparation is incubated with the substrate, testosterone, and a cofactor, NADPH.
-
Varying concentrations of the test inhibitor (this compound) are included in the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
-
Reaction Termination and Product Extraction:
-
The enzymatic reaction is stopped, for example, by the addition of a strong acid or organic solvent.
-
The product of the reaction, dihydrotestosterone (DHT), is extracted from the reaction mixture using an organic solvent.
-
-
Quantification of DHT:
-
The amount of DHT produced is quantified using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The percentage of inhibition of 5α-reductase activity is calculated for each concentration of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from the dose-response curve.
-
Quantification of this compound in Biological Samples by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound and its metabolites in plasma samples.
Methodology:
-
Sample Preparation:
-
An internal standard (e.g., a deuterated analog of this compound) is added to the plasma sample.
-
Proteins are precipitated by adding a solvent like acetonitrile (B52724), followed by centrifugation.
-
The supernatant is then subjected to either liquid-liquid extraction or solid-phase extraction to further purify and concentrate the analytes.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system.
-
A C18 reverse-phase column is typically used to separate this compound and its metabolites from other endogenous components of the plasma.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is commonly used.
-
The analytes are detected and quantified using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is constructed using standards of known concentrations.
-
The concentration of this compound and its metabolites in the unknown samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.
-
Conclusion
This compound is a well-characterized 17α-hydroxyprogesterone derivative with significant anti-androgenic and progestogenic activities. Its efficacy in treating benign prostatic hyperplasia in dogs is attributed to its ability to competitively antagonize the androgen receptor, inhibit 5α-reductase, and prevent testosterone uptake into the prostate. The provided data and protocols offer a valuable resource for researchers and drug development professionals interested in the further study and potential applications of this and related compounds. Future research could focus on elucidating the precise binding kinetics and downstream genomic effects of this compound and its metabolites to further refine our understanding of its molecular pharmacology.
References
Unraveling the Journey of Osaterone Acetate in Canines: A Pharmacokinetic and Bioavailability Profile
For Researchers, Scientists, and Drug Development Professionals
Osaterone (B1677506) acetate (B1210297), a steroidal anti-androgen, is a cornerstone in the management of benign prostatic hyperplasia (BPH) in male dogs. Its efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of osaterone acetate in canines, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex processes to facilitate a comprehensive understanding.
Quantitative Pharmacokinetic Parameters
The oral administration of this compound in canines leads to a series of quantifiable events that define its journey through the body. The following tables summarize the key pharmacokinetic parameters gathered from various studies.
| Parameter | Value | Species/Conditions |
| Dose | 0.25 - 0.5 mg/kg bodyweight | Male Dogs |
| Administration Route | Oral, once daily for 7 days | With or without food |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours | Orally administered with food |
| Cmax (Peak Plasma Concentration) | ~60 µg/L (or 60 ng/ml) | After a 0.25 mg/kg/day dose |
| Bioavailability | Low (~30% in male rats, affected by first-pass effect) | Canine-specific oral bioavailability data is not explicitly stated, but a significant first-pass effect is noted. |
Table 1: Absorption Characteristics of this compound in Canines
| Parameter | Value | Details |
| This compound | ~90% | Primarily to albumin. This binding is reversible. |
| 15β-hydroxylated metabolite | ~80% | Primarily to albumin. |
Table 2: Plasma Protein Binding of this compound and its Major Metabolite
| Parameter | Value | Details |
| Primary Site | Liver | Undergoes a first-pass effect. |
| Major Active Metabolite | 15β-hydroxythis compound | Possesses potent anti-androgenic activity.[1][2] |
| Other Metabolic Pathways | 11β- and 21-hydroxylation, 17α-deacetylation, and dechlorination | These pathways contribute to the formation of multiple oxidized metabolites.[3] |
Table 3: Metabolic Profile of this compound in Canines
| Parameter | Value | Details |
| Elimination Half-Life (T½) | ~80 hours (mean) to 197.9 ± 109.9 hours | Elimination is slow. |
| Primary Route of Excretion | Feces via biliary excretion (~60%) | |
| Secondary Route of Excretion | Urine (~25%) | |
| Accumulation Factor | ~3-4 | After repeated administration of 0.25 mg/kg/day for 7 days. |
| Plasma Concentration 15 days post-treatment | ~6.5 µg/L | Following a 7-day course of 0.25 mg/kg/day.[1] |
Table 4: Elimination and Excretion Parameters of this compound in Canines
Experimental Protocols
The data presented in this guide are derived from studies employing standardized experimental protocols. A typical pharmacokinetic study design is as follows:
Study Population: Healthy, intact male dogs of varying breeds.
Drug Administration:
-
Formulation: this compound tablets (e.g., Ypozane®) in strengths of 1.875 mg, 3.75 mg, 7.5 mg, and 15 mg to accommodate dogs of different weights.[4][5]
-
Dosage: A daily oral dose of 0.25 mg/kg body weight.
-
Duration: Administered once daily for a period of seven consecutive days.[6][7]
-
Feeding: The drug is administered with food to ensure rapid absorption.[1]
Sample Collection:
-
Blood samples are collected at predetermined time points following drug administration to characterize the plasma concentration-time profile.
-
Urine and feces are collected over a specified period (e.g., 14 days) to determine the routes and extent of excretion.[1]
Analytical Methodology:
-
Plasma, urine, and fecal samples are processed and analyzed to quantify the concentrations of this compound and its metabolites.
-
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common analytical technique for the sensitive and specific quantification of the drug and its metabolites.
Visualizing Key Processes
To further elucidate the mechanisms and methodologies involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound in Canine Prostate Cells.
Caption: Generalized Experimental Workflow for a Canine Pharmacokinetic Study.
Conclusion
This compound exhibits a pharmacokinetic profile in canines characterized by rapid absorption when administered with food, extensive protein binding, and a slow elimination process primarily through biliary excretion. Its conversion to the active metabolite, 15β-hydroxythis compound, is a key feature of its metabolism. The long half-life and accumulation with repeated dosing contribute to its sustained therapeutic effect in the treatment of benign prostatic hyperplasia. A thorough understanding of these pharmacokinetic properties is paramount for optimizing dosing regimens and for the future development of analogous veterinary pharmaceuticals.
References
- 1. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Metabolism of this compound in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. Ypozane [vet-uk.virbac.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. The effects of this compound on clinical signs and prostate volume in dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Osaterone Acetate on Steroidogenesis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osaterone (B1677506) acetate (B1210297) is a synthetic, steroidal anti-androgen and progestin used in veterinary medicine, primarily for the treatment of benign prostatic hyperplasia (BPH) in dogs.[1][2] Chemically related to progesterone (B1679170), osaterone acetate and its primary active metabolite, 15β-hydroxythis compound, exhibit a multi-faceted mechanism of action against androgen-dependent processes.[1][3] This technical guide provides an in-depth overview of this compound's effects on steroidogenesis pathways, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key mechanisms and workflows.
Core Mechanisms of Anti-Androgenic Action
This compound inhibits the effects of testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), through several distinct mechanisms:
-
Competitive Androgen Receptor Antagonism: It competitively binds to androgen receptors within prostate cells, preventing testosterone and DHT from eliciting their downstream effects.[3][4]
-
Inhibition of Testosterone Uptake: It actively blocks the transport of testosterone into the prostate gland.[3]
-
Inhibition of 5α-Reductase: It inhibits the activity of 5α-reductase, the key enzyme responsible for converting testosterone into DHT.[2][4][5] DHT is the primary androgen that mediates the development and growth of the prostate.[6]
-
Antigonadotropic and Progestogenic Activity: As a progesterone derivative, it possesses potent progestagenic activity and also functions as an antigonadotropin.[1][3]
These combined actions lead to a significant reduction in androgenic stimulation of the prostate, resulting in decreased prostate volume and alleviation of clinical signs associated with BPH.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 4. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
Investigational Studies of Osaterone Acetate in Human Prostate Cancer: A Technical Assessment of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current landscape of investigational studies of Osaterone acetate (B1210297) in human prostate cancer. Despite its established use in veterinary medicine for the treatment of benign prostatic hyperplasia (BPH) in canines, a comprehensive review of publicly available scientific literature and clinical trial registries reveals a notable absence of published clinical or preclinical studies of Osaterone acetate specifically for human prostate cancer. While there are anecdotal mentions of its investigation in Japan for human BPH and prostate cancer, no concrete data from these studies are available in the public domain.
This guide, therefore, serves to provide a detailed overview of this compound's known pharmacology, its mechanism of action in the canine model, and a comparative analysis of the molecular and physiological basis that might warrant its consideration in human prostate cancer. We will explore the similarities between the canine and human androgen receptor, the primary target of this compound, and discuss the broader context of antiandrogen therapies in the management of human prostate cancer. The content is structured to offer a valuable resource for researchers and drug development professionals by providing a thorough understanding of the existing knowledge and the data gap in this specific area.
This compound: A Profile
This compound is a steroidal antiandrogen and a progesterone (B1679170) derivative. It is primarily recognized for its application in veterinary medicine, where it is used to manage benign prostatic hyperplasia in dogs.
Mechanism of Action in Canines
This compound's therapeutic effect in canine BPH is attributed to its multi-faceted antagonism of androgen signaling. Its primary mechanisms of action include:
-
Competitive Androgen Receptor (AR) Antagonism: this compound competitively binds to the androgen receptor in prostate tissue, thereby preventing the binding of testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). This blockade inhibits the downstream signaling cascade that promotes prostate cell growth.
-
Progestational Activity: As a progesterone derivative, this compound also exhibits progestational effects, which can contribute to the suppression of the hypothalamic-pituitary-gonadal axis, leading to a reduction in testosterone production.
-
Inhibition of 5α-reductase: There is some evidence to suggest that this compound may also inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone to DHT within the prostate gland.
These actions collectively lead to a reduction in prostate volume and an alleviation of the clinical signs associated with BPH in dogs.
Rationale for Investigating this compound in Human Prostate Cancer
The potential therapeutic interest in this compound for human prostate cancer stems from the central role of the androgen receptor in the development and progression of the disease. Androgen deprivation therapy (ADT) remains a cornerstone of treatment for advanced prostate cancer. The high degree of conservation of the androgen receptor between canines and humans provides a strong biological rationale for exploring the efficacy of AR antagonists across species.
Comparative Androgen Receptor and Prostate Gland Biology: Canine vs. Human
The dog is considered a valuable model for studying human prostate diseases due to significant similarities in prostate anatomy, physiology, and the pathology of conditions like BPH.[1][2]
Table 1: Comparison of Canine and Human Androgen Receptor and Prostate Gland Characteristics
| Feature | Canine | Human | Relevance to Drug Development |
| Androgen Receptor (AR) Homology | The DNA-binding domain (DBD) and ligand-binding domain (LBD) of the AR are highly conserved between canines and humans.[3][4] | The DNA-binding domain (DBD) and ligand-binding domain (LBD) of the AR are highly conserved between canines and humans.[3][4] | High homology in the LBD suggests that a compound targeting the canine AR has a high probability of binding to the human AR. |
| Prostate Anatomy | The canine prostate is a single, encapsulated gland surrounding the urethra.[2] | The human prostate is a zoned organ (peripheral, central, and transition zones).[2] | While anatomical differences exist, the fundamental androgen-driven growth mechanisms are similar. |
| Prostate Physiology | Androgen-dependent growth and development.[1] | Androgen-dependent growth and development.[1] | The shared reliance on androgens for prostate growth makes the canine a relevant physiological model. |
| Spontaneous BPH | Common in aging intact male dogs. | Common in aging men. | The spontaneous nature of BPH in dogs mirrors the human condition, making it a good model for studying this disease. |
The high degree of conservation in the AR's ligand-binding domain is particularly noteworthy, as this is the direct target of this compound. This molecular similarity forms the primary basis for postulating that this compound could exert an antiandrogenic effect in human prostate tissue.
The Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a critical driver of prostate cancer cell growth and survival. Understanding this pathway is essential for appreciating the mechanism of action of antiandrogen drugs like this compound.
Caption: Androgen Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols: A Methodological Void
A critical component of any technical guide is the detailing of experimental protocols. However, due to the absence of published studies on this compound in human prostate cancer, there are no specific methodologies to report. For the benefit of researchers who may wish to investigate this compound, this section outlines a hypothetical experimental workflow for the initial preclinical evaluation of a novel antiandrogen in human prostate cancer.
Caption: A general workflow for the preclinical evaluation of a novel antiandrogen.
Discussion and Future Perspectives
The lack of publicly available data on this compound in human prostate cancer is a significant finding in itself. While the anecdotal evidence of its investigation in Japan suggests that some research may have been conducted, the reasons for the absence of published results or further development remain unknown. Several factors could contribute to this, including:
-
Lack of Efficacy: The compound may not have demonstrated sufficient efficacy in human prostate cancer models to warrant further investigation.
-
Unfavorable Pharmacokinetics or Toxicity Profile: The pharmacokinetic properties or toxicity profile in humans may have been unfavorable.
-
Strategic Business Decisions: The pharmaceutical company that developed the drug may have made a strategic decision not to pursue its development for human use.
Despite the current data void, the strong biological rationale for targeting the androgen receptor in prostate cancer and the high conservation of the AR between canines and humans suggest that this compound, or similar steroidal antiandrogens, could still hold potential.
For researchers and drug development professionals, the case of this compound highlights several important considerations:
-
The Value of Cross-Species Research: The successful use of this compound in canine BPH underscores the potential for veterinary medicine to inform human drug discovery.
-
The Importance of Data Transparency: The inability to access data from any early-stage investigations in humans hinders the scientific community's ability to learn from past research.
-
The Need for Novel Antiandrogens: Despite the availability of several effective antiandrogens for human prostate cancer, the development of resistance remains a major clinical challenge, necessitating the continued search for novel agents with different mechanisms of action or resistance profiles.
Conclusion
References
Osaterone Acetate: A Technical Guide on its Progestational and Antiandrogenic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osaterone (B1677506) acetate (B1210297) (TZP-4238) is a potent, orally active steroidal molecule with a dual hormonal profile, functioning as both a powerful antiandrogen and a potent progestin.[1][2] Primarily used in veterinary medicine for the treatment of benign prostatic hyperplasia (BPH) in dogs, its mechanism of action is of significant interest to researchers in endocrinology and drug development.[2][3] This document provides a detailed overview of the molecular mechanisms, pharmacodynamic effects, and experimental methodologies used to characterize osaterone acetate's effects on the androgen and progesterone (B1679170) receptor signaling pathways.
Introduction
This compound, chemically known as 17α-acetoxy-6-chloro-2-oxa-4,6-pregnadiene-3,20-dione, is a synthetic steroid structurally related to progesterone.[4][5] Its clinical efficacy in treating BPH stems from its potent antiandrogenic properties, which effectively counteract the effects of testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), on the prostate gland.[6][7] Concurrently, it exhibits strong progestational activity, acting as an agonist at the progesterone receptor.[1][8] This dual activity, combined with a lack of significant estrogenic or androgenic effects, makes it a unique compound for studying steroid receptor modulation.[1][8]
Molecular Mechanism of Action
This compound's therapeutic effects are mediated through its interaction with two key nuclear receptors: the Androgen Receptor (AR) and the Progesterone Receptor (PR).
Antiandrogenic Effects
The antiandrogenic action of this compound is multifaceted, targeting the androgen signaling pathway at multiple points to inhibit the growth-promoting effects of androgens on prostatic tissue.[9]
-
Competitive Androgen Receptor Antagonism: this compound directly competes with endogenous androgens, primarily DHT, for the ligand-binding domain of the AR within prostate cells. By occupying the receptor, it prevents the conformational changes necessary for receptor activation and subsequent downstream signaling.[6][10]
-
Inhibition of Testosterone Uptake: It has been shown to block the transport of testosterone from the bloodstream into the prostate.[10]
-
Reduction of Nuclear Androgen Receptor Content: Studies in rats have demonstrated that this compound can decrease the levels of the nuclear androgen receptor.[6][7]
-
Inhibition of 5α-reductase Activity: The compound also appears to reduce the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more biologically active DHT.[4][9]
The culmination of these actions is a significant reduction in androgen-mediated gene transcription, leading to an anti-proliferative effect on the prostate gland.
Progestational Effects
This compound is structurally similar to progesterone and acts as a potent agonist at the progesterone receptor (PR).[4][8] Upon binding to the PR in the cytoplasm, the receptor-ligand complex translocates to the nucleus.
In the nucleus, the complex binds to Progesterone Response Elements (PREs) on the DNA, recruiting coactivator proteins and initiating the transcription of progesterone-responsive genes. This potent progestational activity contributes to some of its observed side effects, such as increased appetite.[8]
Quantitative Pharmacodynamics
While specific in vitro receptor binding affinities (Ki) and functional assay potencies (IC50/EC50) for this compound are not widely available in public literature, in vivo studies provide substantial evidence of its potency.
In Vivo Antiandrogenic Potency
Studies in animal models are crucial for understanding the physiological effects of this compound.
| Parameter | Species | Model | Result | Citation |
| Prostatic DHT Reduction | Rat | Single oral administration | IC50 of ~10 ng/mL (plasma drug concentration) to induce a 50% decrease in prostatic DHT. | [6] |
| Prostatic Growth Inhibition | Dog | Hormone-induced BPH | This compound (TZP-4238) was at least 5 times more potent than chlormadinone (B195047) acetate (CMA). | [7] |
| Prostate Volume Reduction | Dog | Spontaneously developed BPH | Oral administration of 0.2-0.5 mg/kg for one week resulted in an average prostatic regression rate of 62.6% one week after administration. | [4][11] |
| Clinical Remission of BPH | Dog | Clinical Trial | A 7-day treatment of 0.25 mg/kg/day induced complete clinical remission in approximately 83% of dogs by day 28. | [9][12] |
Comparative Binding Affinity Context
To provide context, the following table lists IC50 values for other known androgens and antiandrogens in a competitive binding assay using hamster prostate androgen receptors.
| Compound | Type | IC50 (nM) |
| Dihydrotestosterone (DHT) | Endogenous Androgen | 3.2 |
| Cyproterone Acetate | Antiandrogen | 4.4 |
| Data from a representative in vitro competitive binding assay demonstrating the displacement of [3H]DHT from hamster prostate androgen receptors.[13] |
Key Experimental Protocols
The characterization of compounds like this compound relies on a suite of standardized in vitro and in vivo assays.
Protocol: In Vitro Androgen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the AR by measuring its ability to displace a radiolabeled or fluorescently-labeled androgen.
Objective: To calculate the IC50 (the concentration of test compound that displaces 50% of the labeled ligand) as a measure of binding affinity.
Materials:
-
Source of Androgen Receptor: Cytosol from rat prostate tissue or recombinant human AR ligand-binding domain (LBD).
-
Labeled Ligand: [3H]R1881 (Methyltrienolone) or a fluorescent androgen ligand.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Reference Compounds: DHT (high affinity), Cyproterone Acetate (known competitor).
-
Assay Buffer, Scintillation fluid or Fluorescence Polarization reader.
-
Multi-well plates (e.g., 96-well or 384-well).
Methodology:
-
Preparation: Prepare serial dilutions of the test compound and reference compounds. Prepare the AR-containing cytosol/protein and the labeled ligand in assay buffer.
-
Incubation: In each well of the plate, add the AR preparation, a fixed concentration of the labeled ligand, and varying concentrations of the test compound or reference compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the plates for a defined period (e.g., 4-18 hours) at a controlled temperature (e.g., 4°C or 25°C) to allow the binding to reach equilibrium.
-
Separation (for radioligand assay): Separate the bound from unbound labeled ligand. This is commonly done by adding a charcoal suspension that adsorbs the free ligand, followed by centrifugation.
-
Detection:
-
Radioligand: Measure the radioactivity of the supernatant (containing the AR-bound ligand) using a liquid scintillation counter.
-
Fluorescent Ligand: Measure the fluorescence polarization directly in the plate. A high polarization value indicates the fluorescent ligand is bound to the large AR protein, while a low value indicates it has been displaced and is tumbling freely.
-
-
Data Analysis: Plot the percentage of bound labeled ligand against the log concentration of the test compound. Use a non-linear regression model (e.g., four-parameter logistic) to determine the IC50 value.
References
- 1. A new synthetic steroid, this compound (TZP-4238), increases cortical bone mass and strength by enhancing bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. [Effects of antiandrogen TZP-4238 on the prostatic androgen receptor and prostatic androgen in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the new steroidal antiandrogen TZP-4238 on hormone-induced canine prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiandrogenic activity and endocrinological profile of a novel antiandrogen, TZP-4238, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound administration on prostatic regression rate, peripheral blood hormone levels and semen quality in dogs with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of this compound on clinical signs and prostate volume in dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Osaterone Acetate: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osaterone (B1677506) acetate (B1210297) is a steroidal antiandrogen and progestin used in veterinary medicine.[1][2] As a molecule of interest in various research and development settings, a thorough understanding of its physicochemical properties is paramount for designing robust experimental protocols, developing stable formulations, and ensuring accurate analytical measurements. This technical guide provides an in-depth overview of the solubility and stability of osaterone acetate in common laboratory solvents, supported by detailed experimental methodologies and relevant scientific context.
Core Physicochemical Properties
This compound, with the chemical formula C₂₂H₂₇ClO₅ and a molar mass of 406.90 g·mol⁻¹, is a complex organic molecule.[1] Its structure dictates its solubility and stability characteristics.
Solubility Profile
Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively published. However, an estimated aqueous solubility is available, and data from structurally related steroid acetates can provide valuable insights.
Table 1: Quantitative Solubility Data for this compound and Related Steroid Acetates
| Solvent | This compound | Abiraterone (B193195) Acetate | Prednisone Acetate |
| Water | ~13.26 mg/L (at 25°C)[3] | Sparingly soluble in aqueous buffers[4] | Data Not Available |
| DMSO | Data Not Available | ~2 mg/mL[4] | Data Not Available |
| Ethanol | Data Not Available | ~16 mg/mL[4] | Soluble[5] |
| Methanol | Data Not Available | Data Not Available | Soluble[5] |
| Acetone | Data Not Available | Data Not Available | Data Not Available |
| Acetonitrile (B52724) | Data Not Available | Data Not Available | Data Not Available |
| Chloroform | Data Not Available | Data Not Available | Soluble[5] |
| Ethyl Acetate | Data Not Available | Data Not Available | Soluble[5] |
| 1,2-Dichloroethane | Data Not Available | Data Not Available | Soluble[5] |
Note: The solubility data for Abiraterone Acetate and Prednisone Acetate are provided for qualitative comparison due to the lack of comprehensive data for this compound.
Stability Profile
The stability of this compound is crucial for its storage, handling, and formulation. While the formulated product, Ypozane®, is known to have a shelf-life of 3 years under specific storage conditions, the stability of the pure active pharmaceutical ingredient (API) under various stress conditions is not well-documented in publicly available literature.[6] Insights can be drawn from forced degradation studies of similar steroid acetates, such as abiraterone acetate and medroxyprogesterone (B1676146) acetate.[7][8][9]
General Stability Characteristics:
-
Hydrolytic Stability: Steroid acetates can be susceptible to hydrolysis under acidic and basic conditions, leading to the formation of the corresponding alcohol.[7][8]
-
Oxidative Stability: The potential for oxidative degradation should be assessed, typically using hydrogen peroxide.[7][10]
-
Thermal Stability: Elevated temperatures can induce degradation. The dry crystalline form of the related compound abiraterone acetate is reportedly quite stable.[10]
-
Photostability: Exposure to light can be a factor in the degradation of photosensitive molecules.
A comprehensive stability assessment would involve subjecting this compound to a range of pH values, temperatures, and light intensities according to ICH guidelines.[11][12][13]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.[14][15][16]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (pure compound)
-
Selected solvents (e.g., water, DMSO, ethanol, methanol, acetone, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the samples to stand for a short period to allow for the sedimentation of excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
Workflow for Shake-Flask Solubility Assay
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Stability-Indicating HPLC Method for Forced Degradation Studies
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[17][18][19]
Objective: To develop and validate an HPLC method to separate and quantify this compound from its potential degradation products.
Materials:
-
This compound (pure compound)
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., acetonitrile, methanol, water, buffers)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
Temperature-controlled oven and photostability chamber
Procedure:
1. Method Development:
-
Column Selection: A C18 column is a common starting point for steroid analysis.
-
Mobile Phase Optimization: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used to achieve good separation of the parent drug from its degradation products.
-
Wavelength Selection: The detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity.
2. Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to high temperature (e.g., 80°C).
-
Photodegradation: Expose the solid drug or a solution to UV and visible light in a photostability chamber.
3. Method Validation:
-
The developed HPLC method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and the detection of its degradation products.
Workflow for Forced Degradation Study
Caption: General workflow for conducting forced degradation studies.
Signaling Pathway of this compound
This compound exerts its biological effects primarily through its interaction with the androgen receptor (AR).[1][2][20] It acts as a competitive antagonist, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2] This blockade of the AR signaling pathway is the basis for its therapeutic use. Additionally, this compound exhibits progestogenic activity by acting as an agonist at the progesterone (B1679170) receptor.[1]
Androgen Receptor Signaling Pathway and Inhibition by this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vetlexicon.com [vetlexicon.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Systematic Development and Validation of a RP-HPLC Method for Estimation of Abiraterone Acetate and its Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpsbr.org [jpsbr.org]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. scielo.br [scielo.br]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. biomedres.us [biomedres.us]
- 18. rjptonline.org [rjptonline.org]
- 19. researchgate.net [researchgate.net]
- 20. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Osaterone Acetate in In-Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of osaterone (B1677506) acetate (B1210297) in in-vivo rodent models of benign prostatic hyperplasia (BPH) and prostate cancer. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this potent anti-androgen.
Introduction to Osaterone Acetate
This compound is a steroidal anti-androgen and progestin that acts as a competitive antagonist of the androgen receptor (AR).[1] It and its active metabolite, 15β-hydroxythis compound, bind to the androgen receptor, preventing the binding of testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT).[1] This blockade of androgen signaling leads to a reduction in the size of androgen-dependent tissues, such as the prostate. This compound is primarily used in veterinary medicine to treat benign prostatic hyperplasia in dogs.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and in-vivo effects of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dosage | Key Findings | Reference |
| Dog | Oral | 0.25 mg/kg/day for 7 days | Long biological half-life of 80 to 197 hours. | [1] |
| Rat | Oral | Not Specified | Shorter biological half-life compared to dogs. | [1] |
Table 2: In-Vivo Efficacy of this compound in a Rodent Model
| Rodent Model | Treatment Group | Dosage | Duration | Key Outcomes | Reference |
| Testosterone-Induced BPH in Rats | This compound | To be determined in dose-response studies | 4 weeks | Reduction in prostate weight and volume, improvement in urinary flow parameters. | Adapted from[2][3] |
| Prostate Cancer Xenograft in Mice | This compound | To be determined in dose-response studies | Dependent on tumor growth | Inhibition of tumor growth, reduction in PSA levels. | Hypothetical, based on mechanism |
Experimental Protocols
Protocol for Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in Rats
This protocol describes the induction of BPH in rats using testosterone and a proposed framework for evaluating the efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Testosterone propionate (B1217596)
-
Corn oil (or other suitable vehicle for testosterone)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)[4]
-
Gavage needles (for oral administration)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for castration
-
Calipers for tumor measurement (if applicable)
-
Equipment for urine collection and analysis
Experimental Workflow:
Workflow for the testosterone-induced BPH model in rats.
Procedure:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week prior to the start of the experiment.
-
BPH Induction:
-
Surgically castrate the rats under anesthesia.
-
Allow a one-week recovery period.
-
Induce BPH by subcutaneous injection of testosterone propionate (3 mg/kg) dissolved in corn oil, administered daily for 4 weeks.[5]
-
-
Treatment Groups:
-
Randomly divide the animals into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage with 0.5% methylcellulose).
-
Group 2: this compound (low dose, e.g., 1 mg/kg, oral gavage).
-
Group 3: this compound (high dose, e.g., 10 mg/kg, oral gavage).
-
Group 4 (Optional): Positive control (e.g., finasteride, 5 mg/kg, oral gavage).[5]
-
-
-
Drug Administration:
-
Prepare a suspension of this compound in 0.5% methylcellulose in sterile water.[4] Ensure the suspension is homogenous by vortexing or sonicating before each use.
-
Administer the assigned treatment daily via oral gavage for 4 weeks, concurrent with the last 4 weeks of testosterone administration.
-
-
Efficacy Evaluation:
-
Urine Flow Analysis: Weekly, place individual rats in metabolic cages to measure 24-hour urine volume and frequency.
-
Prostate Analysis: At the end of the study, euthanize the animals and carefully dissect the prostate gland.
-
Measure the wet weight of the prostate.
-
Measure the volume of the prostate using calipers.
-
-
Histopathology: Fix the prostate tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess glandular and stromal changes.
-
Protocol for a Prostate Cancer Xenograft Model in Mice
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a human prostate cancer xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice, 6-8 weeks old)
-
Human prostate cancer cell line (e.g., LNCaP, VCaP)
-
Matrigel
-
This compound
-
Vehicle for this compound (e.g., 10% sucrose (B13894) solution)[6]
-
Gavage needles
-
Calipers for tumor measurement
-
Equipment for blood collection
Experimental Workflow:
Workflow for a prostate cancer xenograft model in mice.
Procedure:
-
Animal Acclimatization: Acclimate immunodeficient mice to the housing conditions for at least one week.
-
Tumor Cell Implantation:
-
Harvest human prostate cancer cells (e.g., LNCaP) during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage with 10% sucrose solution).
-
Group 2: this compound (low dose, e.g., 10 mg/kg, oral gavage).
-
Group 3: this compound (high dose, e.g., 50 mg/kg, oral gavage).
-
-
-
Drug Administration:
-
Prepare a solution or suspension of this compound in 10% sucrose.[6]
-
Administer the assigned treatment daily via oral gavage. The duration of treatment will depend on the tumor growth rate in the control group.
-
-
Efficacy Evaluation:
-
Tumor Volume and Body Weight: Continue to measure tumor volume 2-3 times per week and monitor the body weight of the mice weekly as an indicator of toxicity.
-
Serum PSA Levels: At the end of the study, collect blood via cardiac puncture and measure serum Prostate-Specific Antigen (PSA) levels using an appropriate ELISA kit.
-
Tumor Analysis: Euthanize the mice, dissect the tumors, and measure their final weight. A portion of the tumor can be fixed for histopathological analysis, and another portion can be snap-frozen for molecular analysis (e.g., Western blot, qPCR).
-
Signaling Pathway
This compound exerts its effect by inhibiting the androgen receptor signaling pathway.
Androgen Receptor Signaling Pathway and Inhibition by this compound.
Pathway Description:
-
Androgen Production and Conversion: Testosterone, produced primarily in the testes, enters the prostate cells and is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5α-reductase.
-
Androgen Receptor Activation: In the cytoplasm, DHT binds to the androgen receptor (AR), which is complexed with heat shock proteins (HSPs). This binding causes the dissociation of HSPs.
-
Dimerization and Nuclear Translocation: The ligand-bound ARs form homodimers and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, such as the gene for Prostate-Specific Antigen (PSA). This binding initiates the transcription of genes that promote cell growth, proliferation, and survival.
-
Inhibition by this compound: this compound and its active metabolite, 15β-hydroxythis compound, competitively bind to the androgen receptor, preventing the binding of DHT. This blocks the subsequent steps of AR dimerization, nuclear translocation, and gene transcription, ultimately leading to an inhibition of androgen-dependent cell growth.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 3. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Piceatannol Attenuates Testosterone-Induced Benign Prostatic Hyperplasia in Rats by Modulation of Nrf2/HO-1/NFκB Axis [frontiersin.org]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Osaterone Acetate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osaterone acetate (B1210297) is a steroidal antiandrogen and progestin used in veterinary medicine to treat benign prostatic hyperplasia in dogs.[1] Its mechanism of action involves antagonizing the androgen receptor (AR), acting as an agonist at the progesterone (B1679170) receptor, and inhibiting the enzyme 5α-reductase.[1][2][3][4] These properties make it a compound of interest for in vitro studies in various research fields, including cancer biology and endocrinology. This document provides a detailed protocol for the dissolution of Osaterone acetate for use in cell culture assays, ensuring reproducible and reliable experimental outcomes.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound solutions for cell culture experiments.
| Parameter | Value | Notes |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO), anhydrous | This compound is a hydrophobic molecule with low solubility in aqueous solutions. DMSO is the recommended solvent for creating a concentrated stock solution.[5][6] |
| Recommended Stock Concentration | 10 mM | A 10 mM stock solution is a common starting point for in vitro assays and allows for a wide range of final working concentrations. |
| Storage of Stock Solution | -20°C or -80°C, protected from light | Aliquoting the stock solution into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[6][7] |
| Maximum Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration in the cell culture medium as low as possible, ideally ≤ 0.1%.[8][9] A vehicle control with the same final DMSO concentration should always be included in experiments. |
| Preparation of Working Solution | Serial dilution in cell culture medium | To avoid precipitation, the DMSO stock solution should be diluted serially in pre-warmed cell culture medium.[6][9] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile serological pipettes and pipettor
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 460.95 g/mol , weigh out 4.61 mg.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, if you weighed 4.61 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles are visible. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Properly label the aliquots with the compound name, concentration, and date of preparation.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
This protocol describes the preparation of a final working concentration of 1 µM this compound with a final DMSO concentration of 0.1%. This can be adapted for other desired final concentrations.
-
Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, an intermediate dilution step is recommended.
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Gently mix by pipetting up and down. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Final Working Solution Preparation:
-
For every 1 mL of final culture medium required, add 10 µL of the 100 µM intermediate solution. For example, to prepare 10 mL of the final working solution, add 100 µL of the 100 µM intermediate solution to 9.9 mL of pre-warmed culture medium.
-
Gently swirl the culture flask or plate to ensure even distribution of the compound.
-
-
Final Concentrations: The final concentration of this compound will be 1 µM, and the final concentration of DMSO will be 0.1%.
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions (e.g., 0.1% DMSO in cell culture medium) but without the this compound.
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Osaterone Acetate in Canine Benign Prostatic Hyperplasia (BPH) Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a common, age-related condition in intact male dogs, making the canine model highly relevant for studying the pathophysiology of BPH and for the preclinical evaluation of novel therapeutics. Osaterone (B1677506) acetate (B1210297) (OSA) is a potent, orally active steroidal anti-androgen approved for the treatment of canine BPH. It acts primarily by competitively antagonizing androgen receptors in the prostate gland, leading to a reduction in prostate volume and alleviation of clinical signs.[1][2] These application notes provide detailed protocols for the use of osaterone acetate in canine BPH research models, including model selection, treatment administration, and efficacy evaluation methodologies.
Mechanism of Action
This compound is a progesterone (B1679170) derivative with strong anti-androgenic and progestogenic activity.[2] Its primary mechanism of action involves the competitive inhibition of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) binding to androgen receptors within prostatic cells.[1] This blockade prevents the translocation of the receptor to the nucleus, thereby inhibiting the transcription of androgen-dependent genes responsible for prostatic cell growth and proliferation. Additionally, there is evidence to suggest that this compound may also inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[1][3][4] The major metabolite of this compound, 15β-hydroxythis compound, is also pharmacologically active and contributes to its anti-androgenic effects.[2]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in prostatic cells.
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Osaterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Osaterone acetate (B1210297). Osaterone acetate is a steroidal antiandrogen and progestin used in veterinary medicine.[1] The method outlined below is a starting point for method development and validation, based on established protocols for the similar steroidal compound, Abiraterone acetate.[2][3][4] The protocol provides parameters for chromatography, sample preparation, and method validation to ensure accurate and precise quantification of this compound in bulk drug substance and pharmaceutical formulations.
Introduction
This compound, a synthetic progesterone (B1679170) derivative, is utilized for its antiandrogenic properties.[1][5] Accurate and reliable analytical methods are crucial for its quantification in quality control and research settings. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This document presents a proposed HPLC method for this compound, leveraging successful methodologies for the structurally related compound Abiraterone acetate.[2][3][4]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: A C18 reverse-phase column is recommended as a starting point. A common dimension is 250 mm x 4.6 mm with a 5 µm particle size.[2][3]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chromatographic Conditions
The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be required.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 10 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer (pH adjusted to 4.0 with orthophosphoric acid) in a ratio of 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Run Time | 15 minutes |
Preparation of Solutions
2.3.1. Buffer Preparation (10 mM KH2PO4, pH 4.0)
-
Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water.
-
Adjust the pH to 4.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
2.3.2. Mobile Phase Preparation
-
Mix acetonitrile and the prepared phosphate buffer in a 60:40 (v/v) ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.
2.3.3. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of acetonitrile in a volumetric flask to obtain a concentration of 1000 µg/mL.
2.3.4. Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).[2]
Sample Preparation (from Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average tablet weight.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound (e.g., 25 mg).
-
Transfer the powder to a volumetric flask (e.g., 25 mL).
-
Add a suitable volume of diluent (e.g., 20 mL of acetonitrile), and sonicate for 20-30 minutes to ensure complete dissolution of the active ingredient.[2]
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.
Method Validation Parameters
As per the International Council for Harmonisation (ICH) guidelines, the developed method should be validated for the following parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from excipients or degradation products at the retention time of this compound. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, pH, and temperature. |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 75 | |
| 100 | |
| Correlation Coefficient (r²) | |
| Regression Equation |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (mg) | Amount Found (mg) | Recovery (%) | %RSD |
| 80 | ||||
| 100 | ||||
| 120 |
Table 4: Precision Data
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low | ||
| Medium | ||
| High |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship between method development, validation, and routine analysis.
References
- 1. axplora.com [axplora.com]
- 2. AQbD Driven Development of an RP-HPLC Method for the Quantitation of Abiraterone Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. rjptonline.org [rjptonline.org]
- 5. This compound [benchchem.com]
Quantifying Osaterone Acetate in Plasma: A Detailed Application Note and Protocol for Researchers
For Immediate Release
This document provides a comprehensive guide for the quantification of Osaterone (B1677506) acetate (B1210297) in plasma samples, tailored for researchers, scientists, and professionals in drug development. The following application notes and protocols are designed to deliver a robust and reproducible methodology for pharmacokinetic and other related studies.
Osaterone acetate is a steroidal antiandrogen and progestin used in veterinary medicine, primarily for the treatment of benign prostatic hyperplasia in dogs.[1] Accurate measurement of its concentration in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[2] While a specific validated method for this compound was not found in the public domain, this protocol has been developed based on established methods for similar steroidal compounds, such as Abiraterone (B193195) acetate and Cyproterone acetate.[2][3][4]
Experimental Protocols
This section details the necessary steps for the quantification of this compound in plasma, from sample preparation to data analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[5][6][7]
Materials:
-
Frozen plasma samples containing this compound
-
Acetonitrile (B52724) (HPLC grade), chilled to -20°C
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Thaw plasma samples to room temperature.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the internal standard working solution to the plasma sample.
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 300 µL of ice-cold acetonitrile to the sample to precipitate the plasma proteins.[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization will be required.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might run over 5-10 minutes. |
Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument manufacturer's recommendations (e.g., 150°C) |
| Desolvation Temperature | Dependent on instrument manufacturer's recommendations (e.g., 400°C) |
| MRM Transitions | To be determined by direct infusion of this compound and the chosen internal standard to identify the precursor ion and the most abundant and stable product ions. |
| Collision Energy | To be optimized for each MRM transition. |
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under different storage and handling conditions.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during method development and validation.
Table 1: Optimized Chromatographic Conditions
| Parameter | Value |
|---|---|
| HPLC System | [Specify Model] |
| Column | [Specify Column Details] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | [e.g., 0.4 mL/min] |
| Injection Volume | [e.g., 5 µL] |
| Column Temperature | [e.g., 40°C] |
| Run Time | [e.g., 8 min] |
Table 2: Optimized Mass Spectrometric Parameters
| Parameter | This compound | Internal Standard |
|---|---|---|
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | [To be determined] | [To be determined] |
| Product Ion (m/z) | [To be determined] | [To be determined] |
| Dwell Time (ms) | [e.g., 100] | [e.g., 100] |
| Collision Energy (eV) | [To be determined] | [To be determined] |
Table 3: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | [Report Value] |
| LLOQ (ng/mL) | - | [Report Value] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | [Report Range] |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | [Report Range] |
| Recovery (%) | Consistent, precise, and reproducible | [Report Mean and %RSD] |
| Matrix Effect | Within acceptable limits | [Report Findings] |
| Short-Term Stability | ≤ 15% change | [Report Conditions and Duration] |
| Freeze-Thaw Stability | ≤ 15% change | [Report Number of Cycles] |
| Long-Term Stability | ≤ 15% change | [Report Conditions and Duration] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the protocol for quantifying this compound in plasma samples.
Caption: Workflow for this compound Quantification in Plasma.
References
- 1. Effect of this compound administration on prostatic regression rate, peripheral blood hormone levels and semen quality in dogs with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A validated liquid chromatographic-tandem mass spectroscopy method for the quantification of abiraterone acetate and abiraterone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Investigating Osaterone Acetate as an Androgen Receptor Antagonist in LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR), a crucial transcription factor activated by ligands, plays a significant role in the onset and progression of prostate cancer.[1] In androgen-sensitive prostate cancer cell lines like LNCaP, the binding of androgens such as dihydrotestosterone (B1667394) (DHT) to the AR triggers a signaling cascade that promotes cell growth and survival.[2] Consequently, the development of AR antagonists is a primary focus in prostate cancer therapy. Osaterone (B1677506) acetate (B1210297) is a potent steroidal antiandrogen and progestin used in veterinary medicine to treat benign prostatic hyperplasia in dogs by competitively inhibiting androgen binding to the AR.[3][4] Its efficacy in canines suggests its potential as a therapeutic agent in human prostate cancer.
The LNCaP cell line is a well-established in vitro model for androgen-dependent prostate cancer.[5] These cells express a mutated but functional androgen receptor (T877A), making them responsive to androgens and suitable for screening potential AR antagonists.[6][7] These application notes provide a comprehensive set of protocols to investigate the efficacy of osaterone acetate in blocking androgen receptor signaling in LNCaP cells.
Illustrative Quantitative Data
The following table summarizes hypothetical data for this compound in LNCaP cells to serve as a benchmark for expected experimental outcomes.
| Parameter | This compound (Illustrative Value) | Bicalutamide (Reference) | Enzalutamide (Reference) | Notes |
| IC50 (Cell Viability) | 5 µM | ~10 µM | 1 µM | Determined by MTT or similar assay after 72h treatment in the presence of 1 nM R1881. |
| AR Binding Affinity (IC50) | 50 nM | 160 nM[8] | 21.4 nM[8] | Competitive binding assay against a radiolabeled androgen. |
| PSA mRNA Expression Inhibition | 75% at 10 µM | ~65% at 10 µM[8] | >90% at 1 µM[8] | Measured by RT-qPCR relative to androgen-stimulated control. |
| TMPRSS2 mRNA Expression Inhibition | 70% at 10 µM | ~60% at 10 µM | >85% at 1 µM | Measured by RT-qPCR relative to androgen-stimulated control. |
Signaling Pathways and Experimental Workflow
Androgen Receptor Signaling Pathway in LNCaP Cells
Caption: Androgen Receptor (AR) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing the anti-androgenic effects of this compound in LNCaP cells.
Detailed Experimental Protocols
LNCaP Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing LNCaP cells.
-
Cell Line: LNCaP (ATCC® CRL-1740™)
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.[6]
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on LNCaP cell proliferation.
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 with 10% charcoal-stripped FBS (CS-FBS) to minimize baseline androgenic activity.[1] Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 50 µM) with or without a stimulating concentration of a synthetic androgen like 1 nM R1881. Include vehicle-only and androgen-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of this compound to compete with a natural androgen for AR binding.
-
Cell Lysate Preparation: Grow LNCaP cells in large culture dishes, harvest, and prepare cytosolic extracts containing the androgen receptor.
-
Assay Setup: In a microplate, combine the cell lysate with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of this compound.
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Separate bound from unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Measurement: Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
Gene Expression Analysis by RT-qPCR
This protocol quantifies the effect of this compound on the expression of AR-regulated genes.
-
Cell Treatment: Seed LNCaP cells in 6-well plates in RPMI-1640 with 10% CS-FBS. After 24 hours, treat the cells with this compound and/or 1 nM R1881 for 16-24 hours.[8]
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., KLK3 for PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, TBP).[8]
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the androgen-stimulated control.
Western Blot Analysis
This method assesses the impact of this compound on protein levels of AR and its downstream targets.
-
Protein Extraction: Following treatment as described for RT-qPCR, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against AR, PSA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
These protocols provide a robust framework for the preclinical evaluation of this compound's activity against the androgen receptor in LNCaP prostate cancer cells. By systematically assessing its effects on cell viability, AR binding, and the expression of androgen-regulated genes and proteins, researchers can generate the necessary data to determine its potential as a novel therapeutic for prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Androgen receptor signaling is required for androgen-sensitive human prostate cancer cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. Studies on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Long-Term Administration of Osaterone Acetate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of Osaterone acetate (B1210297) in animal studies, with a focus on its application in treating benign prostatic hyperplasia (BPH) in canines. The following sections detail the mechanism of action, summarize key quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for researchers.
Mechanism of Action
Osaterone acetate is a steroidal antiandrogen with a multi-faceted mechanism of action primarily targeting the hormonal pathways that lead to prostatic growth. Its therapeutic effects are attributed to:
-
Competitive Androgen Receptor (AR) Antagonism: this compound directly competes with androgens, particularly dihydrotestosterone (B1667394) (DHT), for binding to androgen receptors within prostate cells. This prevents the receptor's activation and subsequent translocation to the nucleus.
-
Inhibition of 5α-Reductase: Evidence suggests that this compound may also inhibit the enzyme 5α-reductase, which is responsible for converting testosterone (B1683101) to the more potent androgen, DHT.[1] By reducing DHT levels within the prostate, it further mitigates androgen-mediated cell growth.
-
Downregulation of Androgen-Responsive Genes: By blocking the androgen receptor signaling pathway, this compound ultimately leads to the decreased transcription of genes responsible for prostatic cell proliferation and survival.
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data from Animal Studies
The following tables summarize key quantitative data from long-term studies of this compound in dogs and preclinical toxicology studies in rats.
Table 1: Efficacy of this compound in Dogs with Benign Prostatic Hyperplasia
| Study Parameter | Day 7 | Day 14 | Day 28 | 5 Months | Reference |
| Reduction in Clinical Score (%) | 73.2 | - | 94.1 | - | [2] |
| Prostate Volume Reduction (%) | - | 35.7 | 45.3 | - | [2] |
| Complete Clinical Remission (%) | - | - | 83.0 | - | [2] |
| Persistence of Clinical Response | - | - | - | Yes | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Unit | Reference |
| Route of Administration | Oral | - | [4] |
| Dosage | 0.25 | mg/kg/day for 7 days | [4] |
| Time to Maximum Concentration (Tmax) | ~2 | hours | [4] |
| Elimination Half-life (T½) | ~80 | hours | [4] |
| Metabolism | Hepatic (major metabolite: 15β-hydroxythis compound) | - | [1] |
| Excretion | Primarily feces (~60%) and urine (~25%) | - | [4] |
| Plasma Protein Binding | ~90% | % | [1] |
Table 3: Summary of Long-Term Toxicology Studies
| Species | Duration | Route | Dosage Levels (mg/kg/day) | Key Findings | Reference |
| Rat | 21 days | Oral | Up to 32 | Temporary induction of hepatic metabolizing enzymes at high doses (>8 mg/kg). | [4] |
| Dog | 3 months | Oral | 0.1, 1.0, 10 | Temporary induction of hepatic metabolizing enzymes at high doses. | [4] |
| Dog | - | Oral | >2000 (single dose) | LD50 > 2000 mg/kg. At very high doses, CNS disturbances and vomiting were observed. | [4] |
Experimental Protocols
The following are detailed protocols for key experiments related to the long-term administration of this compound in animal studies.
Protocol 1: Long-Term Efficacy Study of this compound in Dogs with BPH
This protocol outlines a typical study design to evaluate the long-term efficacy of this compound in canines diagnosed with BPH.
1. Animal Selection and Housing:
-
Select adult male dogs of various breeds diagnosed with BPH based on clinical signs (e.g., hematuria, tenesmus) and confirmed by prostatic ultrasonography.
-
House animals individually or in small groups in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard canine chow and water.
2. Baseline Data Collection (Day 0):
-
Perform a complete physical examination, including rectal palpation of the prostate.
-
Collect blood samples for complete blood count (CBC) and serum biochemistry.
-
Conduct transabdominal prostatic ultrasonography to measure prostate volume.
-
Record a clinical score based on the severity of BPH symptoms.
3. Drug Administration:
-
Administer this compound orally at a dose of 0.25 mg/kg body weight once daily for 7 consecutive days. The commercially available tablets can be used.[2] For more precise dosing in a research setting, a suspension in water can be prepared.[4]
4. Monitoring and Data Collection:
-
Perform clinical examinations and record clinical scores at regular intervals (e.g., Days 7, 14, 28, and at 5 months).[2][3]
-
Conduct prostatic ultrasonography to measure prostate volume at the same intervals.
-
Monitor for any adverse effects, such as changes in appetite, lethargy, vomiting, or diarrhea.[2]
5. Data Analysis:
-
Calculate the percentage change in clinical scores and prostate volume from baseline at each time point.
-
Determine the percentage of dogs achieving complete clinical remission.
-
Analyze blood parameters for any significant changes.
Protocol 2: Pharmacokinetic Study of this compound in Dogs
This protocol describes a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion of this compound in dogs.
1. Animal Model:
-
Use healthy adult Beagle dogs.
2. Drug Administration and Dosing:
-
Administer a single oral dose of this compound (e.g., 0.25 mg/kg). For repeated-dose pharmacokinetics, administer the dose daily for 7 days.[4]
3. Blood Sample Collection:
-
Collect whole blood samples (approximately 2-3 mL) into tubes containing an appropriate anticoagulant (e.g., EDTA) from a peripheral vein (e.g., cephalic or saphenous) at the following time points:
-
Pre-dose (0 hours)
-
Post-dose: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 120, 192, 288, and 360 hours.[4]
-
-
Centrifuge the blood samples to separate the plasma and store the plasma at -20°C or lower until analysis.
4. Sample Analysis:
-
Quantify the concentration of this compound and its major metabolite (15β-hydroxythis compound) in plasma samples using a validated analytical method such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (T½) using appropriate software.
Protocol 3: Histopathological Examination of Canine Prostate Tissue
This protocol provides a standard procedure for the histopathological evaluation of prostate tissue to assess the effects of this compound treatment.
1. Tissue Collection and Fixation:
-
Collect prostate tissue samples via biopsy or at necropsy.
-
Immediately fix the tissue in 10% neutral buffered formalin for at least 24 hours.
2. Tissue Processing and Embedding:
-
Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin (B1166041) wax.
3. Sectioning and Staining:
-
Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) using a standard protocol.
4. Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Evaluate for changes in glandular and stromal morphology, including epithelial cell height, acinar size, and evidence of apoptosis or inflammation.
Safety and Toxicology
Long-term studies have established a good safety profile for this compound at the therapeutic dose in dogs.
-
Common Side Effects: Transient and generally mild side effects may include increased appetite, lethargy, and mild gastrointestinal upset (vomiting or diarrhea).[2]
-
Hepatic Effects: At therapeutic doses, significant long-term hepatic toxicity has not been reported. However, at very high doses in preclinical studies, a temporary induction of hepatic metabolizing enzymes was observed.[4]
-
Endocrine Effects: this compound can cause a transient decrease in plasma cortisol levels.[4]
-
Reproductive Effects: A temporary reduction in sperm count has been noted in male rats at doses higher than the therapeutic dose for dogs.[4]
Disclaimer: These application notes and protocols are intended for research and informational purposes only and should not be considered as a substitute for professional veterinary or scientific advice. All animal studies should be conducted in accordance with approved animal care and use protocols and relevant regulations.
References
Application Notes and Protocols for Developing a Castration-Resistant Prostate Cancer (CRPC) Model with Osaterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) represents an advanced stage of prostate cancer that progresses despite androgen deprivation therapy (ADT). The development of clinically relevant in vitro and in vivo models of CRPC is crucial for understanding the mechanisms of resistance and for the discovery and evaluation of novel therapeutics. Osaterone acetate (B1210297), a steroidal antiandrogen and progestin, is primarily used in veterinary medicine to treat benign prostatic hyperplasia (BPH) in dogs.[1][2] Its mechanism of action involves blocking the androgen receptor (AR) and inhibiting the 5α-reductase enzyme, which is critical in the androgen signaling pathway.[3][4] While direct studies on the use of Osaterone acetate to develop CRPC models are limited, its antiandrogenic properties suggest its potential utility in this application.
These application notes provide a detailed framework for utilizing this compound to generate a CRPC model. The protocols are based on established methodologies for developing resistance to other androgen receptor signaling inhibitors (ARSIs), such as abiraterone (B193195) acetate and enzalutamide.
Principle of CRPC Model Development
The development of a CRPC model using this compound is based on the principle of inducing resistance in androgen-sensitive prostate cancer cells through long-term exposure to the drug. This process mimics the clinical scenario where prostate cancer cells adapt to and overcome androgen receptor blockade. The resulting cell lines are expected to exhibit continued growth and survival despite the presence of this compound, a hallmark of castration resistance.
Signaling Pathways in CRPC Development
The primary signaling pathway implicated in the development of resistance to antiandrogens like this compound is the androgen receptor (AR) signaling pathway. In response to AR blockade, prostate cancer cells can develop resistance through various mechanisms, including AR overexpression, AR mutations that allow activation by other ligands, and activation of bypass signaling pathways that promote cell survival and proliferation independently of AR.
Caption: Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line Selection and Culture
Androgen-sensitive human prostate cancer cell lines are the recommended starting point for developing a CRPC model.
-
LNCaP: Expresses a mutated AR (T877A) and is sensitive to low levels of androgens.
-
VCaP: Overexpresses wild-type AR and is representative of a more aggressive, castration-sensitive prostate cancer.[5]
-
C4-2: A subline of LNCaP that is already considered castration-resistant but can be used to study further resistance mechanisms.[6]
Protocol for Cell Culture:
-
Culture the selected prostate cancer cell line in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, switch to a steroid-depleted medium by using charcoal-stripped FBS (CS-FBS) to mimic a castrate environment.
Development of this compound-Resistant Cell Lines
This protocol describes the long-term treatment of an androgen-sensitive cell line to induce resistance.
Experimental Workflow:
Caption: Workflow for the development of an this compound-resistant CRPC cell line.
Protocol:
-
Seed the androgen-sensitive prostate cancer cells in T-75 flasks with RPMI-1640 containing 10% CS-FBS.
-
After 24 hours, add this compound at a starting concentration of 1 µM. A vehicle control (e.g., DMSO) should be run in parallel.
-
Monitor the cells for signs of growth inhibition and cell death.
-
When the cell confluence in the this compound-treated flasks reaches approximately 80%, subculture the cells.
-
Continue to culture the cells in the presence of 1 µM this compound.
-
Once the cells demonstrate consistent growth in 1 µM this compound, gradually increase the concentration of the drug in a stepwise manner (e.g., 2 µM, 5 µM, 10 µM). Allow the cells to adapt to each new concentration over several passages.
-
This process may take 6-12 months to establish a stable, resistant cell line.
Characterization of the CRPC Model
Once a resistant cell line is established, it is essential to characterize its phenotype to confirm castration resistance.
3.3.1. Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell metabolic activity as an indicator of viability.
-
Crystal Violet Staining: To quantify cell number and assess cell growth.[7]
-
Colony Formation Assay: To evaluate the long-term proliferative capacity of single cells.
Protocol for MTT Assay:
-
Seed the parental (sensitive) and this compound-resistant cells in 96-well plates at a density of 5,000 cells/well in RPMI-1640 with 10% CS-FBS.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 µM).
-
After 72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3.3.2. Androgen Receptor Expression and Activity
-
Western Blot: To determine the protein levels of the androgen receptor (AR) and its downstream targets (e.g., PSA).
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of AR and AR-regulated genes.
-
Luciferase Reporter Assay: To assess the transcriptional activity of the AR.
Protocol for Western Blot:
-
Lyse the parental and resistant cells to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate 30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against AR, PSA, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Quantitative Data
The following tables present hypothetical data that would be expected from the successful development of an this compound-resistant CRPC cell line.
Table 1: Cell Viability (MTT Assay) of Parental vs. Resistant Cells
| This compound (µM) | Parental Cell Line (Absorbance at 570 nm) | Resistant Cell Line (Absorbance at 570 nm) |
| 0 (Vehicle) | 1.25 ± 0.08 | 1.22 ± 0.09 |
| 1 | 0.85 ± 0.06 | 1.18 ± 0.07 |
| 5 | 0.42 ± 0.04 | 1.05 ± 0.06 |
| 10 | 0.21 ± 0.03 | 0.89 ± 0.05 |
| 20 | 0.10 ± 0.02 | 0.65 ± 0.04 |
Table 2: IC50 Values for this compound
| Cell Line | IC50 (µM) |
| Parental | 4.5 |
| Resistant | > 20 |
Table 3: Relative mRNA Expression (qPCR) of AR and PSA
| Gene | Parental Cell Line (Fold Change) | Resistant Cell Line (Fold Change) |
| AR | 1.0 | 3.2 |
| PSA | 1.0 | 2.5 |
Table 4: Relative Protein Expression (Western Blot) of AR and PSA
| Protein | Parental Cell Line (Relative Density) | Resistant Cell Line (Relative Density) |
| AR | 1.0 | 2.8 |
| PSA | 1.0 | 2.1 |
| β-actin | 1.0 | 1.0 |
Troubleshooting
| Problem | Possible Cause | Solution |
| High cell death at initial this compound concentration | Starting concentration is too high. | Begin with a lower concentration (e.g., 0.1 µM) and gradually increase. |
| No development of resistance | Cell line is not suitable; insufficient treatment duration. | Try a different cell line; extend the treatment period. |
| Loss of resistant phenotype | Inconsistent drug pressure. | Ensure continuous exposure to this compound during culture. |
| Inconsistent experimental results | Cell line heterogeneity; contamination. | Perform single-cell cloning to establish a homogenous resistant population; regularly check for mycoplasma contamination. |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to develop and characterize a castration-resistant prostate cancer model using this compound. While this compound is not a standard compound for this purpose in human cell research, the principles of inducing antiandrogen resistance are applicable. The successful generation of such a model will provide a valuable tool for investigating the molecular mechanisms of CRPC and for the preclinical evaluation of novel therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Culture methods for VCaP prostate cancer cells [protocols.io]
- 6. Abiraterone Treatment in Castration-Resistant Prostate Cancer Selects for Progesterone Responsive Mutant Androgen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Osaterone Acetate: A Versatile Tool for Interrogating Androgen-Dependent Gene Expression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Osaterone (B1677506) acetate (B1210297) is a potent steroidal antiandrogen that offers a valuable tool for studying the intricate mechanisms of androgen receptor (AR) signaling and androgen-dependent gene expression.[1] Primarily utilized in veterinary medicine for the treatment of benign prostatic hyperplasia (BPH) in dogs, its specific mode of action makes it a compound of interest for preclinical research in androgen-driven pathologies, including prostate cancer.[1][2] This document provides detailed application notes and experimental protocols for employing osaterone acetate as a research tool to investigate AR-mediated transcriptional regulation in relevant human cell lines.
Introduction
The androgen receptor, a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Understanding the molecular consequences of AR antagonism is crucial for the development of novel therapeutics. This compound exerts its effects through competitive inhibition of the androgen receptor, thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3] Additionally, it is suggested to possess 5α-reductase inhibitory activity, which would block the conversion of testosterone to the more potent DHT.[2][4] This dual mechanism of action provides a comprehensive blockade of androgen signaling pathways. These application notes provide the necessary protocols to harness this compound for in vitro studies of androgen-dependent gene expression.
Data Presentation
While specific quantitative data for this compound in human prostate cancer cell lines are not extensively published, the following tables summarize its known properties and provide a comparative context with other androgens and antiandrogens.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₇ClO₅ | [4] |
| Molecular Weight | 406.90 g/mol | [4] |
| Mechanism of Action | Competitive Androgen Receptor Antagonist, Potential 5α-reductase inhibitor | [3][4] |
| Active Metabolite | 15β-hydroxythis compound | [1] |
Table 2: Comparative Androgen Receptor Binding Affinities (IC50)
| Compound | IC50 (nM) | Species/System | Reference |
| Dihydrotestosterone (DHT) | 3.2 | Hamster Prostate | [5] |
| Cyproterone Acetate | 4.4 | Hamster Prostate | [5] |
| This compound | Not Reported | - | - |
Signaling Pathways and Experimental Workflow
Androgen Receptor Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical androgen receptor signaling pathway and the points of inhibition by this compound.
Caption: Androgen receptor signaling and inhibition by this compound.
Experimental Workflow for Studying Androgen-Dependent Gene Expression
This diagram outlines a typical workflow for investigating the effect of this compound on androgen-dependent gene expression.
Caption: Workflow for this compound in gene expression studies.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance of Androgen-Sensitive Prostate Cancer Cell Lines
This protocol describes the culture of LNCaP and VCaP cells, which are standard models for studying androgen receptor signaling.
-
Materials:
-
LNCaP or VCaP cells
-
RPMI-1640 medium (for LNCaP) or DMEM (for VCaP)
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped Fetal Bovine Serum (CSS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
-
Procedure:
-
Standard Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Culture VCaP cells in DMEM with the same supplements. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Androgen Deprivation: For experiments investigating androgen-dependent gene expression, replace the standard growth medium with a medium containing 10% charcoal-stripped FBS (CSS) for 48-72 hours prior to treatment. CSS has reduced levels of steroid hormones, minimizing basal AR activity.
-
Protocol 2: In Vitro Treatment with this compound
This protocol outlines the treatment of prostate cancer cells with this compound to assess its antagonistic properties.
-
Materials:
-
Androgen-deprived LNCaP or VCaP cells (from Protocol 1)
-
Dihydrotestosterone (DHT)
-
This compound
-
DMSO (vehicle)
-
Culture medium with 10% CSS
-
-
Procedure:
-
Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 1 µM stock solution of DHT in ethanol (B145695) or DMSO.
-
Treatment Groups:
-
Vehicle control (DMSO)
-
DHT (e.g., 1-10 nM)
-
This compound alone (to test for agonist activity, e.g., 0.1 - 10 µM)
-
DHT + varying concentrations of this compound (to test for antagonist activity)
-
-
Application: Aspirate the androgen-deprivation medium from the cells and add the medium containing the respective treatments.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours) before proceeding to downstream analysis.
-
Protocol 3: Analysis of Androgen-Dependent Gene Expression by RT-qPCR
This protocol details the measurement of specific androgen-regulated gene expression (e.g., PSA/KLK3, TMPRSS2) following treatment.
-
Materials:
-
Treated cells (from Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (PSA/KLK3, TMPRSS2) and a housekeeping gene (GAPDH, ACTB)
-
-
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment groups to the vehicle control.
-
Protocol 4: Androgen Receptor Activity Assessment using a Reporter Gene Assay
This protocol describes a method to quantify the transcriptional activity of the androgen receptor.
-
Materials:
-
LNCaP or VCaP cells
-
Androgen response element (ARE)-driven luciferase reporter plasmid
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
-
-
Procedure:
-
Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Androgen Deprivation and Treatment: After 24 hours, replace the medium with androgen-deprivation medium for 48 hours. Then, treat the cells with DHT and/or this compound as described in Protocol 2.
-
Lysis and Luminescence Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the vehicle-treated control.
-
Conclusion
This compound serves as a valuable research tool for the elucidation of androgen receptor-mediated gene regulation. Its dual-action as a competitive AR antagonist and potential 5α-reductase inhibitor allows for a robust interrogation of the androgen signaling axis. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on androgen-dependent gene expression in prostate cancer cell lines, thereby contributing to a deeper understanding of androgen-driven diseases and the development of novel therapeutic strategies. Further studies are warranted to determine the specific binding kinetics and efficacy of this compound in various human cancer cell models.
References
Application Notes and Protocols for Cell Viability Assays with Osaterone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osaterone acetate (B1210297) is a steroidal antiandrogen and progestin primarily used in veterinary medicine to treat benign prostatic hyperplasia in dogs.[1] Its mechanism of action involves competitively antagonizing the androgen receptor (AR) and inhibiting the action of 5α-reductase.[2][3] Given its antiandrogenic properties, Osaterone acetate holds potential for investigation in androgen-dependent pathologies, including certain types of cancer. These application notes provide a comprehensive guide for researchers to evaluate the effects of this compound on cell viability in relevant in vitro models. The protocols outlined below are designed to be adaptable for screening and characterizing the cytotoxic and cytostatic potential of this compound.
Recommended Cell Lines for Studying this compound
The choice of cell line is critical for elucidating the effects of an antiandrogen like this compound. Below is a summary of commonly used prostate cancer cell lines categorized by their androgen receptor status, which is crucial for interpreting the results of cell viability assays.
| Cell Line | Androgen Receptor (AR) Status | Key Characteristics | Recommended Use for this compound Studies |
| LNCaP | AR-positive (mutated T877A) | Androgen-sensitive; expresses prostate-specific antigen (PSA).[2][4][5][6][7][8][9][10] | Primary model to test for AR-dependent effects on cell viability. |
| VCaP | AR-positive (wild-type, amplified) | Androgen-sensitive; expresses high levels of AR and PSA.[1][11][12][13][14] | Excellent model for studying the impact on wild-type AR activity. |
| PC-3 | AR-negative (or very low expression) | Androgen-independent; highly metastatic potential.[4][5][6][15][16] | Ideal as a negative control to assess off-target or AR-independent effects. |
| DU145 | AR-negative | Androgen-independent; derived from a brain metastasis.[4][6][15][16][17] | A secondary negative control to confirm AR-independent mechanisms. |
Data Presentation: Summarized Tables for Quantitative Analysis
The following tables are templates designed for the clear and structured presentation of quantitative data obtained from cell viability and proliferation assays.
Table 1: Dose-Response Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| e.g., LNCaP | 0 (Vehicle Control) | 72 | 100 ± 5.2 |
| 0.1 | 72 | ||
| 1 | 72 | ||
| 10 | 72 | ||
| 50 | 72 | ||
| 100 | 72 | ||
| e.g., PC-3 | 0 (Vehicle Control) | 72 | 100 ± 4.8 |
| 0.1 | 72 | ||
| 1 | 72 | ||
| 10 | 72 | ||
| 50 | 72 | ||
| 100 | 72 |
Table 2: IC50 Values of this compound Across Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| LNCaP | 48 | |
| 72 | ||
| 96 | ||
| VCaP | 48 | |
| 72 | ||
| 96 | ||
| PC-3 | 48 | |
| 72 | ||
| 96 | ||
| DU145 | 48 | |
| 72 | ||
| 96 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Materials:
-
Selected cancer cell lines (e.g., LNCaP, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A suggested starting range, based on other antiandrogens, is 0.1 µM to 100 µM.[18][19]
-
Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound dose, typically ≤0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This assay is a direct method to differentiate viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Materials:
-
Cells cultured in 6-well or 12-well plates
-
This compound
-
Trypsin-EDTA solution
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control as described in the MTT assay protocol. Incubate for the desired duration.
-
-
Cell Harvesting:
-
Following treatment, collect the culture medium from each well, as it may contain floating, non-viable cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium.
-
Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in a known volume of PBS or culture medium.
-
-
Staining and Counting:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Compare the viability across different concentrations of this compound.
-
Visualizations
Experimental Workflow
Caption: General workflow for assessing cell viability with this compound.
Putative Signaling Pathway
Caption: Putative signaling pathway of this compound's effect on cell viability.
References
- 1. VCaP - Wikipedia [en.wikipedia.org]
- 2. LNCaP Cells [cytion.com]
- 3. Androgen receptor expression in androgen-independent prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. accegen.com [accegen.com]
- 6. Androgen receptor gene expression in human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lncap.com [lncap.com]
- 8. LNCaP Cell Line - Creative Biogene [creative-biogene.com]
- 9. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 10. LNCaP - Wikipedia [en.wikipedia.org]
- 11. VCaP. Culture Collections [culturecollections.org.uk]
- 12. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accegen.com [accegen.com]
- 14. Human Prostate Carcinoma Cells (VcaP) [neuromics.com]
- 15. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer [cytion.com]
- 17. Characterization of prostate cancer DU145 cells expressing the recombinant androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
In-Vitro Models for Testing Osaterone Acetate Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osaterone acetate (B1210297) is a steroidal antiandrogen and progestin used in veterinary medicine for the treatment of benign prostatic hyperplasia (BPH) in dogs.[1][2] Its primary mechanisms of action are the competitive antagonism of the androgen receptor (AR) and the inhibition of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[3][4] These actions effectively reduce the androgenic stimulation of the prostate gland, leading to a decrease in its size and the alleviation of BPH symptoms.[5]
This document provides detailed application notes and experimental protocols for in-vitro models designed to assess the efficacy of Osaterone acetate. These protocols are intended to guide researchers in the screening and characterization of this compound and similar compounds.
Key In-Vitro Models and Assays
To evaluate the efficacy of this compound in a laboratory setting, a series of in-vitro assays can be employed. The primary assays focus on its known mechanisms of action: androgen receptor binding and 5α-reductase inhibition. Additionally, cell-based assays are crucial to determine the effect of the compound on prostate cell viability and proliferation.
1. Androgen Receptor (AR) Competitive Binding Assay: This assay determines the ability of this compound to bind to the androgen receptor and displace a known androgen, thereby quantifying its antagonistic activity.
2. 5α-Reductase Inhibition Assay: This enzymatic assay measures the inhibition of the 5α-reductase enzyme by this compound, which is critical to its mechanism of reducing DHT levels.
3. Cell Viability and Proliferation Assays: Using relevant canine prostate cell lines, these assays assess the cytotoxic or cytostatic effects of this compound. While cell lines specifically derived from canine BPH are not widely available, canine prostate adenocarcinoma cell lines can serve as a suitable alternative for initial screening.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described experimental protocols. Specific in-vitro IC50 values for this compound are not widely available in the public domain; therefore, these tables are intended for researchers to populate with their own experimental findings.
Table 1: Androgen Receptor Competitive Binding Affinity
| Compound | IC50 (nM) | Relative Binding Affinity (%) (Compared to DHT) |
| Dihydrotestosterone (DHT) | User-determined | 100 |
| This compound | User-determined | User-calculated |
| Positive Control (e.g., Flutamide) | User-determined | User-calculated |
| Negative Control (Vehicle) | N/A | 0 |
Table 2: 5α-Reductase Inhibition
| Compound | IC50 (nM) | % Inhibition at [X] nM |
| Finasteride (Positive Control) | User-determined | User-determined |
| This compound | User-determined | User-determined |
| Negative Control (Vehicle) | N/A | 0 |
Table 3: Effect on Canine Prostate Cell Viability
| Cell Line | Compound | IC50 (µM) after 72h |
| e.g., Canine Prostate Adenocarcinoma (CPA) line | This compound | User-determined |
| Doxorubicin (Positive Control) | User-determined | |
| Vehicle Control | No significant effect |
Experimental Protocols
Protocol 1: Androgen Receptor Competitive Binding Assay
Objective: To determine the in-vitro binding affinity of this compound to the androgen receptor.
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled androgen (e.g., ³H-DHT) for binding to a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR). The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound.
Materials:
-
Test Compound: this compound
-
Radiolabeled Ligand: [³H]-Dihydrotestosterone ([³H]-DHT)
-
Unlabeled Ligand: Dihydrotestosterone (DHT)
-
Androgen Receptor Source: Rat ventral prostate cytosol or recombinant human AR protein
-
Assay Buffer: Tris-HCl buffer with protease inhibitors
-
Scintillation Cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and unlabeled DHT in assay buffer.
-
Prepare a working solution of [³H]-DHT in assay buffer.
-
Prepare the androgen receptor solution from rat prostate cytosol or by diluting recombinant AR protein in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, [³H]-DHT, and the androgen receptor solution.
-
Non-specific Binding Wells: Add assay buffer, [³H]-DHT, a saturating concentration of unlabeled DHT, and the androgen receptor solution.
-
Test Compound Wells: Add assay buffer, [³H]-DHT, the androgen receptor solution, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to capture the receptor-bound ligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT) using non-linear regression analysis.
-
Protocol 2: 5α-Reductase Inhibition Assay
Objective: To measure the inhibitory effect of this compound on 5α-reductase activity.
Principle: This enzymatic assay measures the conversion of a substrate (e.g., testosterone) to its product (DHT) by 5α-reductase. The inhibitory potential of this compound is determined by quantifying the reduction in DHT formation.
Materials:
-
Test Compound: this compound
-
Substrate: Testosterone
-
Enzyme Source: Microsomes from rat prostate or liver, or recombinant 5α-reductase
-
Cofactor: NADPH
-
Positive Control: Finasteride
-
Reaction Buffer: e.g., sodium phosphate (B84403) buffer, pH 6.5
-
Stopping Solution: e.g., ethyl acetate
-
Analytical System: HPLC or LC-MS/MS for DHT quantification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and Finasteride in a suitable solvent.
-
Prepare serial dilutions of the test compounds in the reaction buffer.
-
Prepare working solutions of testosterone and NADPH in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, pre-incubate the enzyme source with either this compound, Finasteride, or vehicle control for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (testosterone) and cofactor (NADPH).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a stopping solution (e.g., ice-cold ethyl acetate).
-
Extract the steroids into the organic phase by vortexing and centrifugation.
-
-
Quantification of DHT:
-
Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase.
-
Analyze the sample using HPLC or LC-MS/MS to separate and quantify the amount of DHT produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 5α-reductase activity for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of canine prostate cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Canine prostate cell line (e.g., a canine prostate adenocarcinoma cell line)
-
Complete cell culture medium
-
This compound
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the canine prostate cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in a complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include untreated and vehicle-treated wells as controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound's dual mechanism of action.
Experimental Workflow for In-Vitro Efficacy Testing
Caption: Workflow for assessing this compound efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Osaterone Acetate Administration in Preclinical Toxicology Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of osaterone (B1677506) acetate (B1210297) in preclinical toxicology studies, based on available scientific data. The protocols outlined below are intended to serve as a guide for designing and conducting safety and toxicity evaluations of this compound.
Introduction
Osaterone acetate is a steroidal antiandrogen and progestin used in veterinary medicine, primarily for the treatment of benign prostatic hyperplasia (BPH) in dogs.[1] Its mechanism of action involves competitive antagonism of androgen receptors, inhibition of 5α-reductase, and blocking the transport of testosterone (B1683101) into the prostate.[2] Preclinical toxicology studies are essential to characterize the safety profile of this compound and to identify potential target organs of toxicity. This document summarizes key findings from such studies and provides standardized protocols for their execution.
Mechanism of Action Signaling Pathway
This compound exerts its effects through a multi-faceted antagonism of the androgen signaling pathway in target tissues like the prostate. The primary mechanisms include:
-
Competitive Androgen Receptor Blockade: this compound directly competes with androgens (testosterone and dihydrotestosterone (B1667394) - DHT) for binding to the androgen receptor (AR), thereby preventing the conformational changes required for receptor activation and subsequent gene transcription that leads to cell growth and proliferation.
-
Inhibition of 5α-Reductase: The conversion of testosterone to the more potent androgen, DHT, is a critical step in androgen action within the prostate. This compound has been shown to inhibit the 5α-reductase enzyme, reducing the intracellular concentration of DHT.[3]
-
Inhibition of Testosterone Uptake: Evidence suggests that this compound can also block the transport of testosterone from the bloodstream into prostatic cells.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of cyproterone and cyproterone acetate on the adrenal gland in the rat: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Osaterone Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osaterone (B1677506) acetate (B1210297) is a steroidal antiandrogen and progestin used in veterinary medicine to treat benign prostatic hyperplasia (BPH) in dogs.[1] Its primary mechanism of action involves antagonizing the androgen receptor (AR), thereby inhibiting the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which are key drivers of prostatic growth.[1][2][3][4][5] Additionally, Osaterone acetate exhibits progestogenic activity.[1] Understanding the downstream molecular effects of this compound is crucial for elucidating its complete mechanism of action and for the development of more targeted therapies. This document provides detailed application notes on the expected gene expression changes following this compound treatment and comprehensive protocols for conducting such an analysis.
Expected Effects on Gene Expression
Treatment with this compound is expected to significantly alter the gene expression profile in prostatic tissue. The anticipated changes include:
-
Downregulation of Androgen-Responsive Genes: A primary effect will likely be the downregulation of genes that are positively regulated by androgens. These genes are typically involved in cell proliferation, growth, and secretory functions of the prostate.
-
Upregulation of Androgen-Repressed Genes: Conversely, genes that are normally repressed by androgen signaling may be upregulated.
-
Modulation of Cell Cycle and Apoptosis Pathways: By inhibiting androgen signaling, this compound is expected to influence the expression of genes that control the cell cycle, potentially leading to cell cycle arrest and the induction of apoptosis (programmed cell death) in prostatic epithelial cells.
-
Alterations in Signaling Pathways: Beyond direct AR-target genes, treatment may lead to changes in interconnected signaling pathways. For instance, studies on other antiandrogens have implicated pathways like Wnt signaling in the response to treatment.[8][9]
Data Presentation: Hypothetical Gene Expression Changes
The following table summarizes hypothetical quantitative data on gene expression changes in prostatic tissue following this compound treatment, based on the expected biological effects. This data is for illustrative purposes and would need to be confirmed by experimental studies.
| Gene Symbol | Gene Name | Function | Expected Fold Change | Putative Regulation |
| KLK3 | Kallikrein-related peptidase 3 (PSA) | Prostate-specific antigen, involved in semen liquefaction | -5.0 | Downregulated |
| TMPRSS2 | Transmembrane protease, serine 2 | Androgen-regulated serine protease | -4.5 | Downregulated |
| FKBP5 | FK506 binding protein 5 | Co-chaperone of the androgen receptor | -3.8 | Downregulated |
| NKX3-1 | NK3 homeobox 1 | Androgen-regulated transcription factor, tumor suppressor | -3.2 | Downregulated |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Cell cycle inhibitor | +2.5 | Upregulated |
| BAX | BCL2 associated X, apoptosis regulator | Pro-apoptotic protein | +2.0 | Upregulated |
| WNT5A | Wnt family member 5A | Noncanonical Wnt signaling ligand | +/- | Modulated |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound Mechanism of Action.
Experimental Workflow Diagram
Caption: RNA-Seq Experimental Workflow.
Experimental Protocols
The following are detailed protocols for conducting a gene expression analysis study to investigate the effects of this compound.
Protocol 1: Animal Treatment and Prostatic Tissue Collection
-
Animal Model: Use adult male dogs diagnosed with BPH.
-
Grouping: Divide the animals into two groups: a control group receiving a placebo and a treatment group receiving this compound.
-
Dosing: Administer this compound orally at a clinically relevant dose (e.g., 0.25-0.5 mg/kg body weight) daily for a specified period (e.g., 7 days).[10][11]
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect prostatic tissue samples.
-
Sample Processing: Immediately snap-freeze the tissue samples in liquid nitrogen to preserve RNA integrity and store them at -80°C until RNA extraction.
Protocol 2: RNA Extraction and Quality Control
-
Homogenization: Homogenize the frozen prostatic tissue samples using a suitable method (e.g., bead beating or rotor-stator homogenizer) in a lysis buffer containing a chaotropic agent to inactivate RNases.
-
RNA Isolation: Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves a combination of organic extraction and silica-membrane-based purification.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
RNA Integrity Assessment: Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A high-quality RNA sample should have an RNA Integrity Number (RIN) of 7.0 or higher.[12]
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads to capture the poly(A) tails of mRNA molecules.[12]
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair and Ligation: Perform end-repair on the double-stranded cDNA fragments, adenylate the 3' ends, and ligate sequencing adapters.
-
Library Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using methods such as qPCR and automated electrophoresis.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate sequencing reads. A sequencing depth of 20-30 million reads per sample is generally sufficient for gene expression profiling.[13]
Protocol 4: Bioinformatic Analysis of RNA-Seq Data
-
Raw Data Quality Control: Assess the quality of the raw sequencing reads using a tool like FastQC. This includes checking for per-base sequence quality, GC content, and adapter contamination.[14]
-
Read Trimming: Remove low-quality bases and adapter sequences from the reads using a trimming tool like Trimmomatic.[14]
-
Alignment: Align the trimmed reads to a reference genome (e.g., the canine reference genome) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads that map to each gene to generate a count matrix. Tools like featureCounts or HTSeq can be used for this purpose.
-
Differential Expression Analysis: Identify genes that are differentially expressed between the control and this compound-treated groups.[15] Use statistical packages like DESeq2 or edgeR, which account for the specific statistical properties of RNA-Seq data.[14]
-
Downstream Analysis:
-
Clustering and Visualization: Use techniques like hierarchical clustering and principal component analysis (PCA) to explore the relationships between samples and visualize the expression patterns of differentially expressed genes. Heatmaps are a common way to visualize this data.[12]
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG or Reactome databases) to identify the biological processes and signaling pathways that are significantly affected by this compound treatment.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the gene expression changes induced by this compound. While specific gene targets remain to be experimentally validated, the expected effects on androgen-regulated pathways provide a strong rationale for transcriptomic studies. The detailed protocols outline the necessary steps from experimental design to data analysis, enabling researchers to systematically explore the molecular pharmacology of this important veterinary drug. Such studies will not only enhance our understanding of this compound's mechanism of action but also have the potential to identify novel biomarkers of drug response and new therapeutic targets for prostatic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gene Expression Profiling and Protein Biomarkers for Prostate Cancer [southcarolinablues.com]
- 4. The effects of this compound on clinical signs and prostate volume in dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound administration on prostatic regression rate, peripheral blood hormone levels and semen quality in dogs with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Gene Expression Analysis of Human Prostate Carcinoma during Hormonal Therapy Identifies Androgen-Responsive Genes and Mechanisms of Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-Seq of Single Prostate CTCs Implicates Noncanonical Wnt Signaling in Antiandrogen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to second generation antiandrogens in prostate cancer: pathways and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of Benign Prostate Hyperplasia with this compound Tablets - WSAVA2006 - VIN [vin.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. refine.bio [refine.bio]
- 14. scienceopen.com [scienceopen.com]
- 15. Adaptive and non-adaptive gene expression responses in prostate cancer during androgen deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Osaterone Acetate in the Study of 5-Alpha Reductase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osaterone acetate (B1210297) is a potent steroidal antiandrogen and progestin utilized in veterinary medicine for the management of benign prostatic hyperplasia (BPH) in dogs.[1][2] Its therapeutic effect is primarily attributed to a dual mechanism of action: competitive antagonism of the androgen receptor and inhibition of the enzyme 5-alpha reductase.[3][4] This document provides detailed application notes and experimental protocols for researchers studying 5-alpha reductase inhibition using Osaterone acetate as a model compound.
5-alpha reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[5] Elevated DHT levels are implicated in the pathophysiology of various androgen-dependent conditions. Therefore, the inhibition of 5-alpha reductase is a key therapeutic strategy. This compound serves as a valuable tool for investigating the intricacies of this inhibition and for the screening and characterization of novel 5-alpha reductase inhibitors.
Mechanism of Action
This compound exerts its effects through two primary pathways:
-
Androgen Receptor Antagonism : It competitively binds to androgen receptors in the prostate, thereby preventing the binding of testosterone and DHT and blocking their downstream signaling effects that lead to cell growth and proliferation.[6]
-
5-Alpha Reductase Inhibition : this compound inhibits the activity of 5-alpha reductase, the enzyme that converts testosterone to DHT. This leads to a reduction in the intraprostatic concentration of DHT, a key driver of prostatic growth.[3]
The following diagram illustrates the signaling pathway of androgens in prostate cells and the points of intervention for this compound.
Caption: Androgen signaling pathway and points of this compound inhibition.
Quantitative Data
The following tables summarize the in vivo effects of this compound on prostate volume and clinical signs in dogs with benign prostatic hyperplasia. While this compound is known to inhibit 5-alpha reductase, a specific IC50 value has not been prominently reported in the reviewed literature. For comparative purposes, IC50 values for well-characterized 5-alpha reductase inhibitors are provided.
Table 1: In Vivo Efficacy of this compound in Dogs with BPH
| Parameter | Dosage | Treatment Duration | Observation Period | Result | Citation |
| Prostate Volume Reduction | 0.25 mg/kg/day | 7 days | 14 days | 38% reduction | [7] |
| Prostate Volume Reduction | 0.2 - 0.5 mg/kg/day | 7 days | 14 days | 62.6% average reduction | [7] |
| Clinical Remission | 0.25 mg/kg/day | 7 days | 28 days | ~83% of dogs in complete remission | [8] |
| Reduction in Clinical Score | 0.25 mg/kg/day | 7 days | 28 days | Reduction to 5.9% of initial score | [8] |
Table 2: Comparative IC50 Values for 5-Alpha Reductase Inhibitors (for reference)
| Compound | Target | IC50 Value |
| Finasteride | 5-alpha reductase type 2 | ~5 nM |
| Dutasteride | 5-alpha reductase type 1 & 2 | ~2 nM |
| This compound | 5-alpha reductase | Not explicitly reported |
Experimental Protocols
This section provides a detailed protocol for an in vitro 5-alpha reductase inhibition assay that can be adapted for studying this compound. The protocol is based on the measurement of the conversion of radiolabeled testosterone to DHT in prostate tissue homogenates.
In Vitro 5-Alpha Reductase Inhibition Assay
Objective: To determine the inhibitory potential of this compound on 5-alpha reductase activity in vitro.
Principle: The assay measures the enzymatic conversion of [3H]-testosterone to [3H]-dihydrotestosterone (DHT) by 5-alpha reductase present in prostate microsomes. The inhibitory effect of this compound is quantified by measuring the reduction in the formation of [3H]-DHT in the presence of the compound.
Materials:
-
Canine prostate tissue (from a source compliant with ethical guidelines)
-
[1,2,6,7-3H]-Testosterone (specific activity ~80-100 Ci/mmol)
-
This compound
-
Finasteride (as a positive control)
-
Buffer A: 20 mM potassium phosphate, pH 6.5, 0.32 M sucrose, 1 mM dithiothreitol (B142953) (DTT)
-
Buffer B: 20 mM potassium phosphate, pH 6.5, 1 mM DTT
-
NADPH
-
Ethyl acetate
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:acetone, 9:1 v/v)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Ultracentrifuge
Protocol Workflow:
Caption: Workflow for the in vitro 5-alpha reductase inhibition assay.
Detailed Methodology:
-
Preparation of Prostate Microsomes:
-
Obtain fresh or frozen canine prostate tissue.
-
Mince the tissue and homogenize in ice-cold Buffer A.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and ultracentrifuge at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant and resuspend the microsomal pellet in Buffer B.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
-
Enzyme Inhibition Assay:
-
Prepare serial dilutions of this compound and Finasteride (positive control) in an appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the following in order:
-
Buffer B
-
Prostate microsomes (final concentration ~50-100 µg protein/assay)
-
This compound, Finasteride, or vehicle control
-
NADPH (final concentration ~1 mM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [3H]-Testosterone (final concentration ~100 nM).
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2 volumes of ice-cold ethyl acetate.
-
-
Extraction and Analysis:
-
Vortex the tubes vigorously and centrifuge to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the dried residue in a small volume of ethyl acetate.
-
Spot the samples onto a silica gel TLC plate, alongside standards for testosterone and DHT.
-
Develop the TLC plate in the chosen solvent system until the solvent front is near the top.
-
Visualize the steroid standards under UV light and mark their positions.
-
Scrape the silica gel from the areas corresponding to testosterone and DHT into separate scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage conversion of testosterone to DHT for each sample.
-
Determine the percentage inhibition of 5-alpha reductase activity for each concentration of this compound and the positive control relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Conclusion
This compound is a valuable pharmacological tool for studying the inhibition of 5-alpha reductase. Its dual mechanism of action provides a unique model for investigating both androgen receptor antagonism and enzyme inhibition. The in vivo data clearly demonstrates its efficacy in a clinical setting, while the provided in vitro protocol offers a robust method for quantifying its direct inhibitory effects on 5-alpha reductase. Further research to determine a definitive IC50 value for this compound would be beneficial for a more complete characterization of its inhibitory potency.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Osaterone Acetate in Prostate Gland Regression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of osaterone (B1677506) acetate (B1210297) (OA) for inducing prostate gland regression in research animals, primarily focusing on the canine model of benign prostatic hyperplasia (BPH). The information is compiled from various scientific studies to guide researchers in designing and executing their experimental protocols.
Introduction
Osaterone acetate is a potent, orally active steroidal antiandrogen with progestational activity.[1][2] It is a valuable tool for researchers studying prostate physiology and pathology, particularly in the context of BPH. Its mechanism of action involves competitively inhibiting the binding of androgens to their receptors within the prostate and blocking the transport of testosterone (B1683101) into the gland.[1][2] This leads to a reduction in prostate size and alleviation of associated clinical signs.[3][4]
Mechanism of Action
This compound exerts its effects on the prostate through a multi-faceted anti-androgenic mechanism. As a steroid chemically related to progesterone, it possesses both potent anti-androgen and progestagen activities.[1][2] Its primary metabolite, 15β-hydroxythis compound, is also pharmacologically active and contributes to its overall effect.[1][2][5][6]
The key mechanisms of action are:
-
Competitive Androgen Receptor Blockade: this compound competitively binds to androgen receptors in the prostate, preventing the binding of testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT).[1][2]
-
Inhibition of Testosterone Uptake: It blocks the transport of testosterone into prostatic cells.[1][2]
-
Inhibition of 5α-reductase: Evidence suggests that this compound also inhibits the action of 5α-reductase, the enzyme responsible for converting testosterone to DHT.[3][7][8]
This cascade of events leads to a significant reduction in androgenic stimulation of the prostate gland, resulting in the regression of hyperplastic tissue.
Figure 1: Signaling pathway of this compound in inducing prostate regression.
Pharmacokinetics in the Canine Model
Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens.
| Parameter | Value | Reference |
| Route of Administration | Oral | [1] |
| Absorption | Rapidly absorbed, especially with food. | [1][2] |
| Tmax (Time to Peak Plasma Concentration) | ~2 hours | [1][2] |
| Cmax (Peak Plasma Concentration) at 0.25 mg/kg/day | ~60 µg/l | [1][2][6] |
| Protein Binding (this compound) | ~90% (mainly to albumin) | [1][5][6] |
| Protein Binding (15β-hydroxylated metabolite) | ~80% (mainly to albumin) | [1][5][6] |
| Metabolism | Undergoes first-pass effect, mainly in the liver. The major active metabolite is 15β-hydroxythis compound. | [1][2][5][6] |
| Elimination Half-Life (T½) | ~80 hours | [1][2][5][6] |
| Excretion | Primarily in feces via biliary excretion (~60%) and to a lesser extent in urine (~25%). | [1][2][6] |
| Accumulation (after 7 days at 0.25 mg/kg/day) | Accumulation factor of ~3-4. | [1][2][6][9] |
Efficacy in Prostate Gland Regression
Numerous studies have demonstrated the efficacy of this compound in reducing prostate volume in dogs with BPH.
| Dosage Regimen | Duration | Prostate Volume Reduction | Time to Effect | Reference |
| 0.2 mg/kg/day | 7 days | Sharp regression in the early stage. | Not specified | [10][11][12] |
| 0.2 mg/kg and 0.5 mg/kg for one week | 7 days | 62.6% on average one week after end of administration. | 1 week post-treatment | [7][13] |
| 0.25 mg/kg/day | 7 days | 64.3% of pretreatment volume after two weeks; 54.7% at the end of the 28-day trial. | 2 weeks | [3][4][14] |
| 0.25 mg/kg/day | 7 days | 40.36% reduction at day 14. | 14 days | [15] |
| 0.5 mg/kg/day | 7 days | 44.83% reduction at day 14. | 14 days | [15] |
| 0.25 mg/kg/day | 7 days | 38% reduction at day 14. | 14 days | [16][17] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Animal Model
The most common research animal for studying BPH and the effects of this compound is the intact male dog with naturally occurring benign prostatic hyperplasia.[18] More than 80% of intact male dogs older than 5 years show evidence of BPH.[3][16]
Experimental Workflow
Figure 2: A typical experimental workflow for evaluating this compound.
Detailed Methodologies
5.3.1. Subject Selection:
-
Select intact male dogs of various breeds, typically aged 5 years or older.
-
Confirm the diagnosis of BPH through clinical examination (palpation) and ultrasonography.[16]
5.3.2. Dosing and Administration:
-
The recommended therapeutic dose is 0.25 mg/kg body weight.[3][14][19]
-
Administer orally once a day for a consecutive 7-day period.[3][14][19]
-
Tablets can be given directly into the mouth or with food. Administration within half an hour after feeding is often recommended.[3][15]
5.3.3. Assessment of Prostate Regression:
-
Ultrasonography: This is the primary method for assessing prostate volume.[8][16]
-
Perform transabdominal ultrasonography at baseline (Day 0) and at specified follow-up time points (e.g., Day 7, 14, 28).
-
Measure the three dimensions of the prostate (length, width, and height) to calculate the volume using a standard formula (e.g., for a sphere or ellipsoid).
-
-
Clinical Signs:
5.3.4. Hormone Level Analysis:
-
Collect peripheral blood samples at baseline and at various time points post-treatment.
-
Analyze serum or plasma concentrations of hormones such as testosterone, dihydrotestosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) using appropriate immunoassay techniques.
5.3.5. Semen Quality Analysis (for studies in breeding animals):
-
Collect semen samples via manual stimulation.
-
Evaluate parameters such as ejaculate volume, sperm concentration, motility, and morphology.[11][13] Note that while some studies report no adverse effects on semen quality, others suggest transient effects.[5][7]
Safety and Side Effects
This compound is generally well-tolerated.[17] However, some potential side effects have been observed in dogs, including:
-
Vomiting, diarrhea, and lethargy.[5]
-
Hyperplasia of the mammary glands.[5]
-
Transient elevation of liver enzymes (caution is advised in animals with pre-existing liver disease).[2][5]
-
It can decrease cortisol levels and interfere with the adrenocorticotropic hormone (ACTH) response.[5]
Conclusion
This compound is a highly effective and well-characterized compound for inducing prostate gland regression in canine models of BPH. Its rapid onset of action and oral route of administration make it a valuable tool for researchers. The protocols and data presented here provide a solid foundation for designing and conducting studies to further investigate prostate biology and the therapeutic potential of anti-androgenic compounds. Researchers should always adhere to institutional animal care and use guidelines and consult with a veterinarian when conducting studies with research animals.
References
- 1. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 2. ec.europa.eu [ec.europa.eu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ec.europa.eu [ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics of this compound after Repeated Oral Administration at 0.25 MG/KG/Day for 7 Days - WSAVA2006 - VIN [vin.com]
- 10. Regression of prostatic hypertrophy by this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regression of Prostatic Hypertrophy by this compound in Dogs [jstage.jst.go.jp]
- 13. Effect of this compound administration on prostatic regression rate, peripheral blood hormone levels and semen quality in dogs with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medicines.health.europa.eu [medicines.health.europa.eu]
- 16. Treatment of Benign Prostate Hyperplasia with this compound Tablets - WSAVA2006 - VIN [vin.com]
- 17. Treatment of Benign Prostate Hyperplasia with this compound Tablets - WSAVA2006 - VIN [vin.com]
- 18. mdpi.com [mdpi.com]
- 19. Efficacies of osaterone and delmadinone in the treatment of benign prostatic hyperplasia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Osaterone Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Osaterone acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Osaterone acetate?
This compound is a hydrophobic steroidal antiandrogen with low aqueous solubility. Its estimated water solubility is approximately 13.26 mg/L at 25°C. This poor solubility can present significant challenges for in vitro experiments and in vivo bioavailability.
Q2: Why is overcoming the poor solubility of this compound important?
Enhancing the aqueous solubility of this compound is crucial for several reasons:
-
Improved Bioavailability: For oral administration, dissolution is often the rate-limiting step for absorption. Increasing solubility can lead to enhanced bioavailability.
-
Accurate In Vitro Studies: Achieving relevant concentrations in aqueous media is essential for accurate and reproducible in vitro assays, such as cell-based studies and dissolution testing.
-
Dose Reduction: By improving bioavailability, it may be possible to reduce the required dose, potentially minimizing side effects.
-
Formulation Flexibility: Enhanced solubility opens up possibilities for various dosage forms, including parenteral formulations.
Q3: What are the primary strategies for enhancing the solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound. The most common and effective methods include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and apparent solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can form a water-soluble inclusion complex.
-
Nanonization: Reducing the particle size of this compound to the nanometer range (nanosuspensions) increases the surface area-to-volume ratio, leading to a faster dissolution rate.
-
Use of Co-solvents and Surfactants: While useful for in vitro studies, the in vivo application of co-solvents and surfactants can be limited by toxicity and regulatory concerns.
Troubleshooting Guides
Issue 1: Low and Variable Results in Cell-Based Assays
Possible Cause: Precipitation of this compound in the aqueous cell culture medium.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a high-concentration stock solution.
-
Optimize Final Solvent Concentration: When diluting the stock solution in the cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Utilize a Solubilizing Excipient: Consider preparing a complex of this compound with a water-soluble carrier, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve its solubility in the aqueous medium.
-
Verify Solubility Limit: Perform a preliminary experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions.
Issue 2: Incomplete Dissolution in In Vitro Dissolution Assays
Possible Cause: The intrinsic poor solubility of this compound and potential for particle aggregation.
Troubleshooting Steps:
-
Particle Size Reduction: If working with the pure drug, consider micronization to increase the surface area available for dissolution.
-
Formulate as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer. This will present the drug in an amorphous, higher-energy state, facilitating faster dissolution.
-
Incorporate Surfactants: The addition of a small amount of a pharmaceutically acceptable surfactant (e.g., polysorbate 80) to the dissolution medium can improve wetting and prevent particle aggregation.
-
pH Adjustment: Although this compound is a neutral molecule, exploring the effect of pH on its solubility in the relevant physiological range is advisable.
Quantitative Data on Solubility Enhancement of Analogous Steroidal Drugs
While specific data for this compound is limited in publicly available literature, the following tables summarize the solubility enhancement achieved for a structurally similar steroidal antiandrogen, abiraterone (B193195) acetate, using solid dispersion and cyclodextrin complexation techniques. These data provide a valuable reference for the potential improvements that can be expected for this compound.
Table 1: Solubility Enhancement of Abiraterone Acetate via Solid Dispersion
| Formulation | Drug:Polymer Ratio | Polymer | Solubility Enhancement (fold increase vs. pure drug) | Reference |
| Solid Dispersion 1 | 1:2 | HPMCAS-LF | ~52 | [1] |
| Solid Dispersion 2 | 1:3 | HPMCAS-MF | ~40 | [1] |
| Solid Dispersion 3 | 1:1 | Soluplus® | ~25 | [2] |
HPMCAS: Hydroxypropyl Methylcellulose Acetate Succinate
Table 2: Solubility Enhancement of Steroids with Cyclodextrins
| Steroid | Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Enhancement (fold increase) | Reference |
| Hydrocortisone | HP-β-CD | 1:1 | ~100 | [3] |
| Testosterone | SBE-β-CD | 1:1 | >500 | [4] |
| Progesterone | HP-β-CD | 1:1 | >200 | [4] |
HP-β-CD: Hydroxypropyl-β-cyclodextrin; SBE-β-CD: Sulfobutyl ether-β-cyclodextrin
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from methodologies used for other poorly soluble steroidal compounds.[1]
Materials:
-
This compound
-
Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS)
-
Organic solvent (e.g., Acetone)
-
Water bath
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen polymer (e.g., in a 1:2 ratio). Dissolve both components in a suitable volume of acetone (B3395972) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Continue drying under vacuum for an extended period (e.g., 24 hours) to ensure complete removal of the residual solvent.
-
Milling and Sieving: Gently scrape the solid dispersion from the flask wall. Pulverize the solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve (e.g., 100 mesh) to ensure particle size uniformity.
-
Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound and the absence of drug-polymer interactions.
Protocol 2: Preparation of an this compound-Cyclodextrin Inclusion Complex by Kneading
This protocol is a commonly used and scalable method for preparing cyclodextrin inclusion complexes.[5]
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Ethanol-water mixture (e.g., 50% v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Mixing: Accurately weigh this compound and HP-β-CD (e.g., in a 1:1 molar ratio). Place the powders in a mortar and mix them thoroughly.
-
Kneading: Add a small amount of the ethanol-water mixture to the powder blend to form a thick paste. Knead the paste for a specified period (e.g., 60 minutes).
-
Drying: Transfer the resulting paste to a tray and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the inclusion complex using DSC, XRPD, and FTIR to confirm the formation of the complex and the encapsulation of this compound within the cyclodextrin cavity.
Visualizations
References
- 1. Formulating abiraterone acetate-HPMCAS-based amorphous solid dispersions: insights into in vitro and biorelevant dissolution assessments and pharmacok ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08163C [pubs.rsc.org]
- 2. Improved Dissolution and Pharmacokinetics of Abiraterone through KinetiSol® Enabled Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. humapub.com [humapub.com]
Technical Support Center: Managing Side Effects of Osaterone Acetate in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the side effects of Osaterone acetate (B1210297) in laboratory animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is Osaterone acetate and what is its primary mechanism of action?
A1: this compound is a steroidal antiandrogen and progestin.[1] Its primary mechanism of action involves competitively inhibiting the binding of androgens (like testosterone (B1683101) and dihydrotestosterone) to their receptors in target tissues, such as the prostate.[1] It also inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent dihydrotestosterone, and blocks the transport of testosterone into prostatic cells.[2]
Q2: What are the most common side effects of this compound observed in laboratory animals?
A2: The most frequently reported side effects are transient and related to its hormonal activities. These include changes in appetite (usually increased), and transient behavioral changes such as increased or decreased activity.[3] Other, less common, adverse reactions include vomiting, diarrhea, polyuria (increased urination), and polydipsia (increased thirst).[3]
Q3: Can this compound affect liver function?
A3: Yes, transient elevations in liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP), have been observed in some dogs during clinical trials.[3] Therefore, caution is advised when administering this compound to animals with pre-existing liver conditions.[3] Regular monitoring of liver function is recommended during long-term studies.
Q4: How does this compound impact the adrenal axis?
A4: this compound possesses some glucocorticoid activity and can lead to a transient reduction in plasma cortisol concentrations.[1][3] This can result in a suppressed response to an ACTH stimulation test, which may persist for several weeks after administration.[3] This effect is generally considered to have low clinical significance in healthy animals but should be considered when interpreting adrenal function tests.[4]
Q5: Are there any known effects of this compound on the reproductive system?
A5: In male rats, this compound has been shown to reduce sperm count at doses of 0.3 mg/kg/day.[5] Higher doses in reproductive toxicity studies in rats resulted in various adverse effects on fertility.[5] In female laboratory animals, this compound has been reported to cause serious adverse effects on reproductive functions.[3]
Troubleshooting Guides
Issue 1: Unexpected Changes in Appetite and Body Weight
-
Question: We've observed a significant increase in food consumption and subsequent weight gain in our laboratory animals following this compound administration. How should we manage this?
-
Answer:
-
Monitoring:
-
Record food and water intake daily for each animal.
-
Measure body weight at least twice weekly to track changes.
-
-
Management:
-
If using a standard ad libitum feeding protocol, consider providing a fixed, controlled amount of food daily to prevent excessive weight gain.
-
Ensure the diet is balanced and meets the nutritional requirements of the species without being excessively high in calories.
-
Evaluate if the observed appetite change is within the expected range for the dose being administered (see Table 1).
-
-
Underlying Mechanism: this compound has glucocorticoid-like effects which can stimulate appetite. Glucocorticoids can directly stimulate the release of neuropeptide Y (NPY) in the hypothalamus, a potent appetite stimulant.[6] They can also modulate the activity of AMP-activated protein kinase (AMPK) in the hypothalamus, further influencing hunger signals.[7]
-
Issue 2: Abnormal Liver Enzyme Levels in Bloodwork
-
Question: Our routine blood analysis shows elevated ALT and ALP in animals treated with this compound. What steps should we take?
-
Answer:
-
Immediate Actions:
-
Review the dose of this compound being administered.
-
Consult the experimental protocol to determine if a dose reduction or temporary cessation of treatment is feasible.
-
-
Monitoring Protocol:
-
Implement a more frequent liver function monitoring schedule (e.g., weekly).
-
Refer to the detailed "Protocol for Monitoring Hepatic Function" below.
-
-
Data Interpretation:
-
Compare the observed enzyme elevations to baseline levels and control groups.
-
Transient, mild elevations may resolve without intervention. Persistent or severe elevations may necessitate a modification of the experimental plan.
-
-
Issue 3: Suspected Adrenal Suppression
-
Question: We need to assess adrenal function in our study animals, but they are being treated with this compound. How do we account for its effects on the hypothalamic-pituitary-adrenal (HPA) axis?
-
Answer:
-
Experimental Design Consideration:
-
Be aware that this compound can suppress the ACTH stimulation test response for several weeks.[3]
-
If adrenal function is a key endpoint, consider scheduling these assessments before the commencement of this compound treatment to establish a baseline, or after a sufficient washout period (at least 4-6 weeks) following the cessation of treatment.
-
-
Troubleshooting an Unexpectedly Low Cortisol Level:
-
Confirm that the low cortisol level is not due to procedural errors in the ACTH stimulation test.
-
Review the animal's clinical signs. Animals with significant adrenal suppression may show signs of lethargy, weakness, or inability to cope with stressors.
-
Refer to the "Protocol for ACTH Stimulation Test" for detailed methodology.
-
-
Quantitative Data Summary
Table 1: Dose-Response of Side Effects of this compound in Preclinical Studies
| Species | Dose | Route of Administration | Observed Side Effect/Toxicity | Reference |
| Dog | 0.25 - 0.5 mg/kg/day for 7 days | Oral | Transient increase in appetite, behavioral changes (less aggressive or more sociable), vomiting. | [5] |
| Dog | up to 1.25 mg/kg/day for 10 days | Oral | Decrease in plasma cortisol concentration. | [3] |
| Rat | 0.08 mg/kg/day (1 year study) | Oral (in water) | Effects observed (specifics not detailed, but no NOEL established). | [5] |
| Rat | 0.3 mg/kg/day | Oral | Reduction in sperm count (males), increased duration of diestrus (females). NOEL for systemic and embryo toxicity. | [5] |
| Rat | 3 mg/kg/day | Oral | Adverse effects on fertility indices (estrous cycle, copulation/fertility). | [5] |
| Rat | >8 mg/kg | Oral | Temporary induction of metabolizing enzymes in the liver. | [5] |
| Rat | 500 mg/kg or more | Oral | Severe neurotoxicity (convulsions, muscle rigidity). | [5] |
| Mouse | >2000 mg/kg | Oral | LD50 (lethal dose, 50%). | [5] |
Experimental Protocols
Protocol for Monitoring Hepatic Function
-
Baseline Measurement: Prior to the first administration of this compound, collect a blood sample to establish baseline values for key liver enzymes.
-
Sample Collection:
-
Collect blood samples at regular intervals (e.g., weekly for the first month, then monthly for longer studies).
-
The timing of sample collection relative to drug administration should be consistent.
-
-
Analytes: At a minimum, the serum or plasma should be analyzed for:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total Bilirubin
-
-
Data Analysis:
-
Compare post-treatment values to baseline and to a vehicle-treated control group.
-
Statistically significant increases may indicate hepatotoxicity.
-
-
Actionable Thresholds: Pre-define thresholds for dose reduction or cessation of treatment (e.g., a 3-fold increase in ALT/AST over baseline).
Protocol for ACTH Stimulation Test (Adapted for Canines)
-
Acclimatization: Ensure the animal is in a calm, low-stress environment to minimize baseline cortisol fluctuations.
-
Baseline Sample: Collect a pre-stimulation blood sample into a serum separator tube. Label this as the "0-hour" sample.
-
ACTH Administration:
-
Inject synthetic ACTH (cosyntropin) at a dose of 5 µg/kg intravenously (IV) or intramuscularly (IM). A common standard dose for dogs is 250 µ g/dog IV or IM.
-
-
Post-Stimulation Sample:
-
Collect a second blood sample exactly 1 hour after the ACTH injection. Label this as the "1-hour" sample.
-
-
Sample Handling:
-
Allow blood to clot, then centrifuge to separate the serum.
-
Store serum at 4°C if analysis is to be performed within 48 hours, or freeze for longer storage.
-
-
Analysis: Measure cortisol concentrations in both the 0-hour and 1-hour serum samples.
-
Interpretation:
-
A normal response involves a significant increase in cortisol levels in the 1-hour sample compared to the baseline.
-
In an animal with this compound-induced adrenal suppression, this response will be blunted or absent.
-
Visualizations
Signaling Pathways
Caption: Progestogenic activity of this compound may induce mammary hyperplasia via the RANK/RANKL pathway.
Caption: Glucocorticoid activity of this compound may increase appetite via hypothalamic pathways.
Experimental Workflow
Caption: Workflow for assessing the impact of this compound on adrenal function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 4. Neurology of Androgens and Androgenic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicines.health.europa.eu [medicines.health.europa.eu]
- 6. Glucocorticoids, stress and eating: The mediating role of appetite‐regulating hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Glucocorticoid-Induced Insulin Resistance: Focus on Adipose Tissue Function and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Osaterone acetate dosage to minimize glucocorticoid activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Osaterone (B1677506) acetate (B1210297) (OA), focusing on strategies to minimize its glucocorticoid activity while leveraging its primary antiandrogenic effects.
Frequently Asked Questions (FAQs)
Q1: What is Osaterone acetate and what is its primary mechanism of action?
This compound is a steroidal antiandrogen and progestin.[1] Its primary mechanism of action involves the inhibition of the effects of androgens, like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), through several pathways[2]:
-
Competitive Androgen Receptor (AR) Antagonism: It directly competes with androgens for binding to their receptors in prostatic tissue.[2]
-
Inhibition of Testosterone Uptake: It blocks the transport of testosterone into the prostate gland.
-
Inhibition of 5α-reductase: It may also inhibit the enzyme responsible for converting testosterone to the more potent DHT.
This multi-faceted approach leads to a reduction in the size of the prostate gland.[3]
Q2: Does this compound have glucocorticoid activity?
Yes, the side-effect profile of this compound indicates that it possesses clinically relevant glucocorticoid activity.[1] This can manifest as a transient decrease in plasma cortisol levels and a suppressed response to an Adrenocorticotropic Hormone (ACTH) stimulation test.[1]
Q3: What is the affinity of this compound for the glucocorticoid receptor (GR)?
According to the European Medicines Agency (EMA) scientific discussion for the approval of Ypozane®, this compound itself has a low affinity for the glucocorticoid receptor.[4] However, it is suggested that one of its metabolites, PB-4 (11-OH), may be responsible for the observed transient adrenosuppressive effects.[4]
Q4: What is the recommended therapeutic dosage of this compound?
For the treatment of benign prostatic hyperplasia (BPH) in dogs, the recommended oral dosage is 0.25–0.5 mg/kg body weight per day for 7 consecutive days.[5][6]
Q5: How can I minimize the glucocorticoid activity of this compound in my experiments?
Minimizing glucocorticoid activity primarily involves careful dose selection and monitoring for clinical and biochemical signs of adrenal suppression.
-
Adhere to Established Dosages: Use the lowest effective dose for the desired antiandrogenic effect. The established therapeutic range of 0.25-0.5 mg/kg/day for 7 days is a good starting point for efficacy studies.[5][6]
-
Monitor for Clinical Signs: Be vigilant for signs that could indicate adrenal suppression, such as lethargy, vomiting, diarrhea, or polyuria/polydipsia.[1]
-
Biochemical Monitoring: In sensitive experiments or if clinical signs are observed, consider performing an ACTH stimulation test to assess the adrenal reserve. A suppressed response may indicate significant glucocorticoid activity.
-
Consider Washout Periods: Be aware that the effects on the adrenal axis may persist for several weeks after discontinuing the administration of this compound.
Troubleshooting Guides
Problem: I am observing unexpected physiological changes in my animal models that are consistent with glucocorticoid excess or adrenal insufficiency (e.g., significant weight gain, muscle wasting, poor wound healing, or lethargy and weakness).
Possible Cause: These signs may be due to the glucocorticoid activity of this compound or one of its metabolites.
Troubleshooting Steps:
-
Review Dosage: Ensure that the administered dose is within the recommended range and that there have been no errors in calculation or administration.
-
Assess Adrenal Function: Perform an ACTH stimulation test to objectively measure the adrenal gland's responsiveness. A blunted response to ACTH stimulation is indicative of adrenal suppression.
-
Evaluate necessity of continued treatment: If the glucocorticoid effects are significant and interfere with the experimental aims, consider whether the treatment can be discontinued.
-
Dose Adjustment: If the experiment allows, consider a dose-reduction study to find a dosage that maintains the desired antiandrogenic effect with minimal impact on the adrenal axis.
-
Supportive Care: If signs of adrenal insufficiency are present, provide appropriate supportive care as you would for iatrogenic hypoadrenocorticism.
Problem: My in vitro results are inconsistent when assessing the antiandrogenic effects of this compound.
Possible Cause: Inconsistencies could be due to factors such as cell line variability, passage number, or the presence of endogenous steroids in the culture medium.
Troubleshooting Steps:
-
Use Steroid-Stripped Serum: Ensure that the cell culture medium is supplemented with charcoal-stripped serum to remove endogenous hormones that could compete for receptor binding.
-
Cell Line Authentication: Confirm the identity and receptor expression profile of your cell line.
-
Standardize Protocols: Ensure consistent cell densities, incubation times, and reagent concentrations across all experiments.
-
Include Positive and Negative Controls: Use a known androgen (e.g., DHT) as a positive control and a vehicle-only control to ensure the assay is performing as expected.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Primary Mechanism | Antiandrogen, Progestin | [1][2] |
| Androgen Receptor (AR) Action | Competitive Antagonist | [2] |
| Glucocorticoid Receptor (GR) Affinity | Low | [4] |
| Active Metabolite | 15β-hydroxythis compound (potent antiandrogenic activity) | [1][2][4] |
| Recommended Dose (Canine BPH) | 0.25–0.5 mg/kg, orally, once daily for 7 days | [5][6] |
| Plasma Protein Binding | ~90% (this compound), ~80% (15β-hydroxythis compound) | [2][7] |
| Elimination Half-life (Dogs) | Approximately 80 hours | [2][7] |
Experimental Protocols
Competitive Radioligand Binding Assay for Androgen and Glucocorticoid Receptors
Objective: To determine the relative binding affinity of this compound for the AR and GR.
Methodology:
-
Receptor Source: Prepare cytosol extracts from tissues known to express high levels of AR (e.g., hamster prostate) and GR (e.g., rat liver or cultured cells).
-
Radioligand: Use a high-affinity radiolabeled ligand for each receptor, such as [³H]dihydrotestosterone (for AR) or [³H]dexamethasone (for GR).
-
Competition: Incubate a fixed concentration of the radioligand and receptor preparation with increasing concentrations of unlabeled this compound.
-
Separation: Separate receptor-bound from free radioligand using a method like dextran-coated charcoal adsorption or filter binding.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding). The relative binding affinity (RBA) can then be calculated relative to a standard (e.g., DHT for AR, dexamethasone (B1670325) for GR).
Glucocorticoid Receptor Transactivation Assay
Objective: To measure the functional glucocorticoid agonist or antagonist activity of this compound.
Methodology:
-
Cell Line: Use a mammalian cell line (e.g., HEK293, HeLa, or COS-1) that is transiently or stably transfected with two plasmids:
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or green fluorescent protein).
-
-
Cell Culture: Culture the cells in a medium containing steroid-stripped fetal bovine serum to eliminate background hormonal effects.
-
Treatment: Treat the cells with a range of concentrations of this compound. To test for agonist activity, treat with this compound alone. To test for antagonist activity, co-treat with a known GR agonist (e.g., dexamethasone) and varying concentrations of this compound.
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).
-
Data Analysis: For agonist activity, plot the reporter gene activity against the this compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the dexamethasone-induced response against the this compound concentration to determine the IC50.
In Vivo Adrenal Suppression Assessment in a Canine Model
Objective: To evaluate the dose-dependent effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis.
Methodology:
-
Animal Model: Use healthy adult male dogs. Acclimatize the animals and ensure they are housed in a low-stress environment.
-
Study Design: Divide the animals into groups, including a vehicle control group and groups receiving different oral doses of this compound (e.g., 0.25 mg/kg, 0.5 mg/kg, and a higher dose) daily for 7 days.
-
ACTH Stimulation Test:
-
Baseline: Before starting treatment, perform a baseline ACTH stimulation test on all dogs. Collect a pre-ACTH blood sample for cortisol measurement. Administer a standard dose of cosyntropin (B549272) (synthetic ACTH), and collect a post-ACTH blood sample at a specified time (e.g., 1 hour).
-
Post-Treatment: Repeat the ACTH stimulation test at the end of the 7-day treatment period and potentially at various time points after treatment cessation (e.g., 1, 2, and 4 weeks) to assess the duration of any suppressive effects.
-
-
Sample Analysis: Separate serum and measure cortisol concentrations using a validated immunoassay.
-
Data Analysis: Compare the post-treatment pre- and post-ACTH cortisol levels to the baseline values for each group. A significant reduction in the cortisol response to ACTH stimulation in the this compound-treated groups compared to the control group indicates adrenal suppression.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. medicines.health.europa.eu [medicines.health.europa.eu]
- 5. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound on clinical signs and prostate volume in dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
Troubleshooting inconsistent results in Osaterone acetate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Osaterone acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Osaterone acetate and what is its primary mechanism of action?
This compound is a potent, steroidal antiandrogen and progestin.[1] Its primary mechanism of action involves competitively antagonizing the androgen receptor (AR), thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2] This blockade of the AR is a key step in its therapeutic effect. Additionally, it is suggested that this compound may also inhibit the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent DHT.[2]
Q2: What are the common experimental applications of this compound?
This compound is primarily used in veterinary medicine for the treatment of benign prostatic hyperplasia (BPH) in dogs.[1] In a research setting, it is a valuable tool for studying androgen receptor-mediated signaling pathways and for investigating the regression of androgen-dependent tissues.
Q3: I am observing significant variability in my in vitro cell-based assays with this compound. What are the potential causes?
Inconsistent results in cell-based assays are a common challenge and can arise from a multitude of factors. Key contributors to this variability include:
-
Cell Line Integrity: The genetic stability and passage number of your cell line can significantly impact its response to treatment.[3]
-
Serum Variability: Different batches of fetal bovine serum (FBS) contain varying levels of endogenous hormones and growth factors, which can influence cell growth and the apparent efficacy of this compound.[4][5]
-
Reagent Quality and Handling: The purity of this compound, as well as the quality and storage of other reagents like cell culture media and assay components, are critical for reproducible results.
-
Experimental Protocol Deviations: Minor variations in cell seeding density, incubation times, and pipetting techniques can introduce significant errors.[3]
-
Assay-Specific Factors: The choice of viability or reporter assay can influence the measured IC50 value, as different assays measure different biological endpoints.
Q4: How much variability in IC50 values is considered acceptable for this compound in cell-based assays?
For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable. However, larger variations may indicate underlying issues with experimental consistency that require troubleshooting.
Troubleshooting Inconsistent Results
This section provides a structured approach to identifying and resolving common issues that lead to inconsistent experimental outcomes with this compound.
In Vitro Assay Inconsistencies
Table 1: Potential Sources of Variability in Cell-Based Assays and Recommended Solutions
| Potential Cause | Description | Recommended Solution |
| Cell Seeding | Inconsistent number of cells seeded per well leads to variability in the baseline signal.[3] | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation, altering media concentration and cell growth.[6] | Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. |
| Serum Lot Variation | Different lots of FBS contain varying levels of endogenous steroids and growth factors, affecting cell proliferation and response to this compound.[4][5] | Test and qualify new lots of FBS before use in critical experiments. If possible, purchase a large single lot for a series of experiments. Consider using charcoal-stripped serum to reduce endogenous steroid levels. |
| Compound Stability | This compound may degrade in solution over time, especially with repeated freeze-thaw cycles or improper storage. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Cell Passage Number | High passage numbers can lead to genetic and phenotypic drift, altering the cells' response to stimuli.[3] | Use cells within a defined, low passage number range. Maintain a well-characterized cell bank. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular metabolism and growth, leading to unreliable results. | Regularly test cell cultures for mycoplasma contamination. |
Analytical Method Discrepancies
The choice of analytical method for quantifying this compound can significantly impact the results. Immunoassays and mass spectrometry-based methods (e.g., LC-MS/MS) are commonly used, each with its own advantages and limitations.
Table 2: Comparison of Analytical Methods for Steroid Hormone Quantification
| Feature | Immunoassay (e.g., ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Separation based on physicochemical properties and detection by mass-to-charge ratio |
| Specificity | Can be prone to cross-reactivity with structurally similar steroids, potentially leading to overestimated concentrations.[7][8] | High specificity, considered the "gold standard" for steroid analysis.[7] |
| Sensitivity | Varies by assay, may have limitations for low concentrations. | Generally high sensitivity, capable of detecting very low analyte levels. |
| Throughput | Typically higher, suitable for screening large numbers of samples. | Lower throughput, though advancements are improving this. |
| Cost | Lower initial instrument and per-sample cost. | Higher initial instrument cost and operational expenses. |
Note: When comparing data across different studies or laboratories, it is crucial to consider the analytical method used, as immunoassays can yield significantly different (often higher) concentration values for steroid hormones compared to LC-MS/MS.[7][8]
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to the androgen receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the androgen receptor.
Materials:
-
Androgen receptor source (e.g., LNCaP cell lysate or purified recombinant AR)
-
Radiolabeled androgen (e.g., [³H]-DHT)
-
Unlabeled DHT (for non-specific binding control)
-
This compound
-
Assay buffer
-
Wash buffer
-
Scintillation cocktail
-
96-well filter plates
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and unlabeled DHT in assay buffer.
-
Prepare a working solution of the radiolabeled androgen in assay buffer.
-
-
Assay Setup:
-
Total Binding: Add assay buffer, radiolabeled androgen, and AR preparation to designated wells.
-
Non-specific Binding: Add assay buffer, radiolabeled androgen, a saturating concentration of unlabeled DHT, and AR preparation to designated wells.
-
Competitive Binding: Add assay buffer, radiolabeled androgen, serial dilutions of this compound, and AR preparation to designated wells.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand:
-
Transfer the contents of each well to a filter plate.
-
Wash the wells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Add scintillation cocktail to each well of the filter plate.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Signaling Pathways
Canonical Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway, which is inhibited by this compound.
Pathway Description:
-
Ligand Binding: In the absence of androgens, the androgen receptor (AR) is located in the cytoplasm in an inactive state, bound to heat shock proteins (HSPs). Androgens, such as testosterone or DHT, enter the cell and bind to the ligand-binding domain of the AR.
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs.
-
Dimerization and Nuclear Translocation: The activated AR molecules form homodimers and translocate into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in cell growth, proliferation, and survival.
-
Inhibition by this compound: this compound acts as a competitive antagonist, binding to the AR and preventing the binding of natural androgens. This blocks the downstream signaling cascade, leading to an inhibition of androgen-dependent gene transcription and cellular responses.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fetal bovine serum, an important factor affecting the reproducibility of cell experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of steroid hormones in fetal bovine serum on plating ang cloning of human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. benchchem.com [benchchem.com]
How to prevent degradation of Osaterone acetate in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the handling and storage of Osaterone acetate (B1210297) in solution to minimize degradation and ensure the integrity of your experiments. The information is curated for a technical audience and is presented in a question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of Osaterone acetate in solution?
A1: While specific degradation pathways for this compound in solution are not extensively published, based on the chemical structure (a steroid acetate), the primary factors influencing its stability are expected to be pH, temperature, light exposure, and the solvent used.[1][2] Steroid esters are known to be susceptible to hydrolysis under both acidic and alkaline conditions.[3][4][5][6] Additionally, exposure to high temperatures and UV light can promote degradation.[7][8][9][10]
Q2: What are the likely degradation products of this compound in solution?
A2: The most probable degradation pathway for this compound is the hydrolysis of the acetate group at the C17 position. This would result in the formation of the corresponding alcohol, 17-deacetyl osaterone, and acetic acid. This is a common degradation route for other steroid acetates.[1][11][12] Under forced conditions, such as strong acid or base, further degradation of the steroid ring structure may occur.
Q3: What is the recommended way to prepare and store a stock solution of this compound?
A3: Due to its practical insolubility in water, this compound should first be dissolved in an appropriate organic solvent to create a concentrated stock solution. Suitable solvents include methanol (B129727) or acetonitrile.[1][13] For long-term storage, it is recommended to keep the stock solution at a low temperature, typically between -20°C and -80°C, in a tightly sealed container to prevent solvent evaporation.[14][15] Aliquoting the stock solution into smaller volumes can help avoid repeated freeze-thaw cycles, which may affect stability.[14]
Q4: How should I handle aqueous dilutions of this compound for my experiments?
A4: Aqueous solutions of this compound should ideally be prepared fresh for each experiment from a concentrated organic stock solution. If an aqueous solution must be stored, it should be kept at refrigerated temperatures (2-8°C) and protected from light.[7] The pH of the aqueous medium can significantly impact stability; therefore, using a buffered system is advisable. While the optimal pH for this compound is not documented, for many steroid compounds, a pH range of 4-8 is generally considered more stable.[2]
Q5: Are there any visual cues that indicate my this compound solution has degraded?
A5: Visual inspection can sometimes reveal degradation. Signs of degradation in a solution may include discoloration, the formation of a precipitate (especially if the solution was initially clear), or a change in odor.[7] However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the purity and concentration of your this compound solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Verify the purity of your stock solution using a stability-indicating analytical method like HPLC. Review your storage conditions to ensure they are optimal (low temperature, protection from light). |
| Precipitate forms in the solution | Poor solubility of this compound in the chosen solvent system or degradation leading to less soluble products. | Ensure the initial stock solution in organic solvent is fully dissolved before making aqueous dilutions. If using an aqueous buffer, check for pH-dependent precipitation. Consider adjusting the co-solvent percentage if compatible with your experimental design. |
| Loss of potency over time | Chemical degradation of this compound. | Implement stricter storage protocols: aliquot stock solutions and store at -80°C. For working solutions, minimize the time between preparation and use. Protect all solutions from light by using amber vials or wrapping containers in foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
HPLC-grade methanol or acetonitrile
-
Volumetric flask (Class A)
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a clean, dry volumetric flask of the appropriate size.
-
Add a small volume of the chosen organic solvent (methanol or acetonitrile) to the flask to dissolve the powder.
-
Gently swirl the flask or use a vortex mixer or sonicator to ensure complete dissolution.
-
Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a clean, labeled storage vial, preferably amber glass to protect from light.
-
For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and sensitive conditions for this compound. A stability-indicating analytical method, such as HPLC, is required to analyze the samples.
Materials:
-
This compound stock solution (e.g., in methanol or acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Heating apparatus (e.g., water bath or oven)
-
UV light chamber
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N HCl. Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2 hours). Cool the solution and neutralize it with NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat the mixture under the same conditions as the acid hydrolysis. Cool and neutralize with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a tightly sealed vial and heat it in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
Photodegradation: Expose an aliquot of the stock solution to UV light in a photostability chamber for a specified duration.
-
Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light, for the same duration as the stress tests.
-
Analysis: Analyze all the samples (stressed and control) using a validated stability-indicating HPLC method to determine the percentage of degradation and to separate the parent compound from any degradation products.
Visualizations
Caption: Inferred degradation pathways for this compound in solution.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. redmondpharmacy.com [redmondpharmacy.com]
- 8. Photochemical study of the highly used corticosteroids dexamethasone and prednisone. Effects of micellar confinement and cytotoxicity analysis of photoproducts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Solvent effect on enzymatic steroid transformation -Archives of Pharmacal Research [koreascience.kr]
- 14. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 15. stagebio.com [stagebio.com]
Addressing batch-to-batch variability of synthesized Osaterone acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Osaterone acetate (B1210297). Our goal is to help you address and manage batch-to-batch variability to ensure the consistency and quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Osaterone acetate and what are its key chemical properties?
This compound is a synthetic pregnane (B1235032) steroid with antiandrogenic and progestogenic activities.[1] Its chemical name is 17α-acetoxy-6-chloro-2-oxa-6-dehydroprogesterone.[1] It is a derivative of chlormadinone (B195047) acetate and is practically insoluble in water, which necessitates the use of micronized material in formulations to enhance absorption.[2]
Q2: We are observing significant variations in the biological activity of different batches of synthesized this compound, even though they meet our initial purity specifications. What could be the cause?
Batch-to-batch variability in biological activity, despite passing standard purity tests, can stem from several factors:
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs) which can have different solubilities and dissolution rates, thereby affecting bioavailability.[3][4][5][6][7][8] The presence of a less soluble polymorph in one batch compared to another could lead to lower observed activity. A patent exists for a specific crystalline polymorphic form of the active metabolite, 15β-hydroxy-osaterone acetate, highlighting the importance of solid-state chemistry for this class of compounds.[3]
-
Particle Size Distribution: Since this compound is poorly soluble, its dissolution rate is highly dependent on particle size.[1][9][10][11] Inconsistent micronization processes can lead to different particle size distributions between batches, impacting the rate and extent of dissolution and, consequently, its biological effect.
-
Presence of Unidentified Impurities: Standard analytical methods might not detect all process-related impurities or degradation products, some of which could have pharmacological activity (either agonistic or antagonistic) or interfere with the parent compound's activity.
Q3: What are the potential process-related impurities that can arise during the synthesis of this compound?
While the exact commercial synthesis pathway for this compound is proprietary, a plausible route can be inferred from the synthesis of similar steroidal compounds like Abiraterone (B193195) acetate, which often starts from dehydroepiandrosterone (B1670201) (DHEA).[4][12][13][14] Potential impurities could include:
-
Starting Material Carryover: Incomplete reaction could lead to the presence of the starting material or intermediates in the final product.
-
Isomeric Impurities: Steroid chemistry is complex, and side reactions can lead to the formation of stereoisomers that may be difficult to separate and detect.
-
By-products from Side Reactions: Reactions such as incomplete chlorination or hydrolysis of the acetate group can result in structurally related impurities.
-
Reagents and Catalysts: Residual reagents, solvents, and catalysts used in the synthesis can also be present as impurities.
Q4: How can we characterize and control for polymorphism in our this compound batches?
A systematic polymorph screen is recommended to identify all potential crystalline forms. Key techniques for characterization and control include:
-
X-Ray Powder Diffraction (XRPD): To identify the specific crystalline form.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect phase transitions.[5]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and identify solvates.
-
Infrared (IR) and Raman Spectroscopy: To detect differences in molecular vibrations between polymorphs.[5]
Control is achieved by defining and maintaining consistent crystallization conditions (solvent, temperature, agitation rate) and implementing routine XRPD testing for batch release.
Q5: Our micronization process for this compound is leading to inconsistent dissolution profiles. How can we improve this?
Inconsistent dissolution is a common issue with micronized, poorly soluble active pharmaceutical ingredients (APIs).[1][9][10][11] To improve consistency:
-
Optimize Micronization Parameters: Factors such as milling speed, feed rate, and temperature need to be tightly controlled. For corticosteroids, jet milling is a common technique, but it can be challenging.[15]
-
Implement Strict Particle Size Distribution (PSD) Specifications: Use laser diffraction to measure the PSD of each batch and establish acceptance criteria (e.g., for D10, D50, and D90 values).
-
Control Upstream Crystallization: The PSD of the material before micronization can significantly impact the final PSD. Consistent crystallization is key.
-
Monitor for Amorphous Content: The high energy input during micronization can generate amorphous material, which can have different stability and dissolution properties.[16] XRPD can be used to detect and quantify amorphous content.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Process-Related Impurity | Review the synthetic route to identify potential by-products. Synthesize and characterize potential impurities to use as reference standards. |
| Degradation Product | Conduct forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[17][18] |
| Contamination | Ensure proper cleaning of glassware and equipment. Analyze blank injections of the solvent to rule out system contamination. |
Issue 2: Inconsistent Dissolution Profiles Between Batches
| Potential Cause | Troubleshooting Steps |
| Variable Particle Size Distribution (PSD) | 1. Review and tighten PSD specifications for batch release. 2. Optimize the micronization process for consistency. 3. Ensure the PSD of the pre-micronized material is consistent. |
| Polymorphism | 1. Perform XRPD on each batch to confirm the crystalline form. 2. Re-evaluate and control the crystallization process to ensure the desired polymorph is consistently produced. |
| Poor Wettability | Investigate the use of wetting agents in the dissolution medium or formulation to improve the dispersion of the hydrophobic particles. |
Data Presentation
Table 1: Hypothetical Impurity Profile for this compound
| Impurity | Potential Source | Acceptance Criteria (Example) |
| Unreacted Starting Material | Incomplete Reaction | ≤ 0.15% |
| Isomer A | Side Reaction | ≤ 0.10% |
| De-acetylated Osaterone | Hydrolysis | ≤ 0.20% |
| Oxidation Product | Exposure to Oxidizing Agents | ≤ 0.10% |
| Total Impurities | ≤ 1.0% |
Table 2: Key Quality Control Parameters for Micronized this compound
| Parameter | Analytical Method | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Identification | HPLC (retention time), IR | Conforms to reference standard |
| Assay | HPLC-UV | 98.0% - 102.0% |
| Purity/Impurities | HPLC-UV | Individual impurity ≤ 0.15%, Total impurities ≤ 1.0% |
| Particle Size Distribution | Laser Diffraction | D(90) ≤ 10 µm, D(50) ≤ 5 µm, D(10) ≥ 1 µm |
| Polymorphic Form | XRPD | Conforms to the reference polymorph |
| Residual Solvents | Gas Chromatography (GC) | Meets ICH Q3C limits |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Profiling of this compound
This protocol is based on established methods for similar steroidal compounds and should be validated for your specific application.[19][20][21][22][23]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid).
-
Initial conditions: 60% Acetonitrile, 40% Water.
-
Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 253 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Protocol 2: Particle Size Analysis by Laser Diffraction
-
Instrument: Laser diffraction particle size analyzer.
-
Dispersant: A suitable non-solvent for this compound (e.g., water with a surfactant).
-
Sample Preparation: Prepare a suspension of the sample in the dispersant and sonicate to ensure adequate dispersion and break up of agglomerates.
-
Measurement: Perform the measurement according to the instrument manufacturer's instructions.
-
Data Reporting: Report the D10, D50, and D90 values, which represent the particle size below which 10%, 50%, and 90% of the particles lie, respectively.
Visualizations
Caption: High-level workflow for the synthesis and processing of this compound.
Caption: Root cause analysis of batch-to-batch variability in this compound.
References
- 1. Effect of particle size on the dissolution behaviors of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled Particle Size APIs for Topical Formulations [coraldrugs.com]
- 3. BR112018071950A2 - 15¿-hydroxy-osaterone acetate crystalline polymorphic form a, process for producing a 15¿-hydroxy-osaterone acetate crystalline polymorphic form and pharmaceutical composition - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Physicochemical characteristics of abiraterone acetate used for the treatment of prostate cancer [PeerJ Preprints] [peerj.com]
- 6. thepharmamaster.com [thepharmamaster.com]
- 7. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2015014686A1 - Process for the preparation of abiraterone or abiraterone acetate - Google Patents [patents.google.com]
- 13. EP2938625A2 - Process for abiraterone acetate - Google Patents [patents.google.com]
- 14. CN103665085A - Improved abiraterone acetate synthesis method - Google Patents [patents.google.com]
- 15. (194c) Troubleshooting Micronization Performance for a Steroid Inhalation API – Conventional and Alternative Approaches | AIChE [proceedings.aiche.org]
- 16. EUROAPI expertise in Corticoids and Hormones manufacturing [euroapi.com]
- 17. Steroid API Processing Under Containment | Munit [munit.com]
- 18. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AQbD Driven Development of an RP-HPLC Method for the Quantitation of Abiraterone Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pharmascholars.com [pharmascholars.com]
- 22. wjpsonline.com [wjpsonline.com]
- 23. researchgate.net [researchgate.net]
Improving the yield of Osaterone acetate chemical synthesis
Welcome to the technical support center for the chemical synthesis of Osaterone acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of Osaterone acetate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound, starting from 3,20-dioxopregn-4-en-17-yl acetate.
Step 1: Selective Protection of the C-20 Carbonyl Group
Question: Why is the yield of the C-20 protected intermediate low, and how can I minimize the formation of the C-3 protected side-product?
Answer: Low yields and poor selectivity in the protection of the C-20 ketone are common challenges due to the presence of two ketone functionalities.
-
Issue: Lack of selectivity between the C-3 and C-20 ketones.
-
Solution: The C-20 ketone is generally less sterically hindered than the C-3 ketone. Employing a bulky protecting group, such as forming a ketal with a diol like ethylene (B1197577) glycol under carefully controlled conditions, can favor protection at the C-20 position.
-
Recommendation: Use a stoichiometric amount of the diol and a mild acid catalyst (e.g., p-toluenesulfonic acid) at low temperatures to enhance selectivity. Monitor the reaction closely by TLC or HPLC to stop it upon maximal formation of the desired product.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Protecting Agent | Ethylene glycol | Less bulky agents may reduce selectivity. |
| Catalyst | p-Toluenesulfonic acid (catalytic) | Stronger acids can lead to side reactions. |
| Temperature | 0-5 °C | Higher temperatures may decrease selectivity. |
| Reaction Time | Monitor by TLC/HPLC | Prolonged time can lead to di-protection. |
Step 2: Chlorination and Dehydrogenation at C-6 and C-7
Question: I am observing a mixture of chlorinated products and low yield of the desired 6-chloro-6-dehydro intermediate. What are the likely causes?
Answer: The introduction of the chlorine atom at C-6 and the concurrent formation of the C-6 double bond can be a complex transformation with potential for side reactions.
-
Issue: Formation of isomeric chlorinated byproducts or over-chlorination.
-
Solution: The choice of chlorinating and dehydrogenating agent is critical. A common method involves the use of a Vilsmeier-Haack type reagent or similar chloro-electrophiles.
-
Recommendation: A two-step process can offer better control. First, formation of an enol ether at C-3, followed by reaction with a suitable chlorinating agent like N-chlorosuccinimide (NCS). Subsequent elimination reaction can then introduce the double bond. Alternatively, a one-pot reaction with reagents like phosphorus pentachloride can be used, but requires careful optimization of reaction time and temperature to avoid side reactions.
-
| Parameter | Recommended Reagent/Condition | Potential Issue if Deviated |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Harsher reagents can lead to multiple chlorinations. |
| Solvent | Anhydrous THF or Dioxane | Protic solvents will interfere with the reaction. |
| Temperature | -10 to 0 °C | Higher temperatures can reduce selectivity. |
| Work-up | Quenching with a mild base | Acidic work-up can cause unwanted rearrangements. |
Step 3: Baeyer-Villiger Oxidation for A-Ring Lactone Formation
Question: The Baeyer-Villiger oxidation of the 3-keto group is sluggish and results in a significant amount of unreacted starting material. How can I improve the conversion?
Answer: The Baeyer-Villiger oxidation to form the 2-oxa-lactone in the A-ring is a key step that is highly dependent on the oxidant and reaction conditions.
-
Issue: Incomplete reaction or slow reaction rate.
-
Solution: The choice of peroxy acid and catalyst is crucial. Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation. The use of a buffer is recommended to prevent acid-catalyzed side reactions.
-
Recommendation: Use a slight excess of a high-purity oxidant like m-CPBA. The reaction should be performed in a suitable aprotic solvent such as dichloromethane. Addition of a buffer like sodium bicarbonate can prevent the accumulation of acidic byproducts that may cause degradation.
-
| Parameter | Recommended Reagent/Condition | Potential Issue if Deviated |
| Oxidant | m-Chloroperoxybenzoic acid (m-CPBA) | Weaker oxidants may result in low conversion. |
| Solvent | Dichloromethane or Chloroform | Solvents that react with the oxidant should be avoided. |
| Additives | Sodium Bicarbonate (buffer) | Absence of a buffer can lead to acid-catalyzed decomposition. |
| Temperature | 0 °C to room temperature | Higher temperatures can lead to side reactions and reduced yield. |
Step 4: Deprotection of the C-20 Carbonyl Group
Question: During the deprotection of the C-20 ketal, I am observing degradation of the final product. How can I achieve clean deprotection?
Answer: The acidic conditions required for ketal deprotection can potentially affect the newly formed lactone or other functional groups in the molecule.
-
Issue: Degradation of the this compound molecule under harsh deprotection conditions.
-
Solution: Mild acidic conditions are necessary for the removal of the ketal protecting group.
-
Recommendation: Use a dilute solution of a strong acid like hydrochloric acid in a protic solvent mixture such as acetone (B3395972)/water. The reaction should be run at room temperature and monitored closely to stop it as soon as the starting material is consumed. Immediate work-up and neutralization are important to prevent product degradation.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Deprotection Reagent | Dilute HCl in Acetone/Water | Concentrated or strong non-aqueous acids can cause degradation. |
| Temperature | Room Temperature | Elevated temperatures can lead to side reactions. |
| Work-up | Neutralization with NaHCO3 solution | Failure to neutralize can lead to product degradation during purification. |
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound? A1: While specific process yields are often proprietary, a multi-step synthesis of a complex steroid like this compound would typically have an overall yield in the range of 20-40% under optimized conditions. Each step's yield will significantly impact the overall process efficiency.
Q2: What are the most common impurities I should look for in my final product? A2: Common impurities can include unreacted intermediates from the final deprotection step, diastereomers from the chlorination step, or byproducts from incomplete Baeyer-Villiger oxidation. It is crucial to use a high-resolution analytical technique like HPLC-MS to identify and quantify these impurities.
Q3: How can I effectively purify the final this compound product? A3: Purification of the final product is typically achieved through recrystallization or column chromatography.
-
Recrystallization: A solvent system such as ethyl acetate/hexane (B92381) or acetone/water can be effective.
-
Column Chromatography: For more challenging purifications, silica (B1680970) gel column chromatography with a gradient elution of hexane and ethyl acetate is a standard method.
Q4: Can I use a different starting material for the synthesis? A4: The synthesis is designed based on the specific functionalities of 3,20-dioxopregn-4-en-17-yl acetate. While other pregnane-series steroids could theoretically be adapted, it would likely require a significant redesign of the synthetic route and optimization of each step.
Experimental Protocols (Representative)
The following are representative protocols for the key transformations in the synthesis of this compound. These are based on general procedures for similar steroid modifications and should be optimized for specific laboratory conditions.
Protocol 1: Selective Ketalization of the C-20 Carbonyl
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Dissolve the starting steroid (1 equivalent) in a mixture of toluene (B28343) and ethylene glycol (10:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction to room temperature.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of the 6-chloro-6-dehydro Intermediate
-
To a cooled (0 °C) solution of the C-20 protected steroid (1 equivalent) in anhydrous THF, add phosphorus pentachloride (1.2 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture into ice-cold saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is used in the next step without further purification or can be purified by chromatography.
Protocol 3: Baeyer-Villiger Oxidation
-
Dissolve the 3-keto steroid intermediate (1 equivalent) and sodium bicarbonate (2 equivalents) in dichloromethane.
-
Cool the mixture to 0 °C and add m-CPBA (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a 10% aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting lactone by column chromatography.
Protocol 4: Deprotection of the C-20 Ketal
-
Dissolve the protected this compound (1 equivalent) in a 4:1 mixture of acetone and water.
-
Add 1N hydrochloric acid (2 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Visualizations
Caption: Hypothetical synthetic workflow for this compound.
Caption: Troubleshooting flowchart for addressing low reaction yield.
Technical Support Center: Mitigating Osaterone Acetate Interference in ACTH Stimulation Tests
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential interference of Osaterone (B1677506) acetate (B1210297) in ACTH stimulation tests.
Frequently Asked Questions (FAQs)
Q1: What is Osaterone acetate and how does it interfere with ACTH stimulation tests?
This compound is a steroidal antiandrogen and progestin used in veterinary medicine, primarily for the treatment of benign prostatic hyperplasia in dogs.[1][2][3][4][5][6][7][8][9] Its interference with ACTH stimulation tests is twofold:
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Pharmacological Interference: this compound can suppress the Hypothalamic-Pituitary-Adrenal (HPA) axis, similar to other exogenous corticosteroids. This suppression can lead to a blunted cortisol response during an ACTH stimulation test, potentially resulting in a false diagnosis of hypoadrenocorticism (Addison's disease).
-
Analytical Interference (Cross-reactivity): Due to its steroidal structure, this compound or its metabolites may be recognized by the antibodies used in cortisol immunoassays, leading to falsely elevated cortisol readings. The extent of this cross-reactivity can vary significantly between different assay platforms.[10]
Q2: How long should the washout period be for this compound before performing an ACTH stimulation test?
Currently, there is no definitive, published washout period specifically for this compound's effects on the HPA axis in dogs. However, studies on other corticosteroids provide some guidance. For intermediate-acting glucocorticoids, HPA axis recovery in dogs can range from a few days to over eight weeks.[7][11] Given that this compound is administered for 7 consecutive days, a conservative approach is recommended.[4][5][8] It is advisable to wait at least 2 to 4 weeks after the last dose before performing an ACTH stimulation test to minimize the risk of HPA axis suppression. For critical cases where a diagnosis is urgently needed, consider alternative testing methods.
Q3: Are there alternative diagnostic tests if this compound interference is suspected?
Yes. If recent administration of this compound is a concern, consider the following options:
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Measurement of other adrenal steroids: In cases of suspected hyperadrenocorticism, the measurement of other adrenal hormones, such as 17-OH progesterone, after ACTH stimulation may provide diagnostic clues, as these may be elevated even when cortisol levels are normal.[12]
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Endogenous ACTH measurement: Assessing the baseline endogenous ACTH level can help differentiate between pituitary-dependent and adrenal-dependent conditions.
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately measuring cortisol levels without interference from cross-reacting compounds.[13]
Troubleshooting Guide
Problem 1: Unexpectedly low post-ACTH cortisol levels in a dog recently treated with this compound.
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Possible Cause: Suppression of the HPA axis by this compound.
-
Troubleshooting Steps:
-
Confirm Treatment History: Verify the dates of this compound administration and the time elapsed since the last dose.
-
Postpone Testing: If clinically feasible, postpone the ACTH stimulation test for at least 2-4 weeks to allow for potential HPA axis recovery.
-
Alternative Testing: If a diagnosis is urgent, consider measuring endogenous ACTH or utilizing LC-MS/MS for cortisol determination.
-
Problem 2: Inconsistent or unexpectedly high cortisol results from an immunoassay.
-
Possible Cause: Cross-reactivity of this compound or its metabolites with the cortisol immunoassay antibodies. Different immunoassays exhibit varying degrees of cross-reactivity with synthetic steroids.[10]
-
Troubleshooting Steps:
-
Contact Assay Manufacturer: Inquire about the known cross-reactivity of their cortisol assay with this compound.
-
Sample Pre-treatment: Implement a sample extraction procedure (see Experimental Protocols below) to remove interfering substances before analysis.
-
Confirm with a Reference Method: Use LC-MS/MS to obtain an accurate cortisol measurement.[13]
-
Quantitative Data Summary
Table 1: Reported HPA Axis Suppression and Recovery Times for Various Corticosteroids in Dogs
| Corticosteroid | Dosage and Duration | HPA Axis Suppression Duration | HPA Axis Recovery Time | Reference |
| Prednisone | 0.55 mg/kg every 12 hours for 35 days | At least 35 days | Up to 2 weeks after discontinuation | [1] |
| Methylprednisolone acetate (single dose) | 2.5 mg/kg IM | Up to 7 weeks | Not specified | [11] |
| Triamcinolone acetonide (single dose) | Not specified | 2 to 4 weeks | Not specified | [11] |
| Dexamethasone (single dose) | Not specified | Up to 32 hours | Not specified | [11] |
| Intermediate-acting glucocorticoids (various) | At least 1 week | Variable | Median of 3 days (range 2-133 days) | [7][11] |
Note: Data for this compound is not currently available. The data for other corticosteroids are provided for comparative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Serum/Plasma Samples
This protocol is designed to remove interfering substances like this compound from serum or plasma prior to cortisol analysis by immunoassay or LC-MS/MS.
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ethyl acetate
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5-10 mL of methanol, followed by 5-10 mL of deionized water through the column. Do not allow the column to dry.
-
Sample Loading: Load 0.5 mL of the serum or plasma sample onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water to remove polar impurities.
-
Wash the cartridge with a second solvent (e.g., a low percentage of methanol in water) to remove less polar interferences. The exact composition may need optimization.
-
-
Elution: Elute the cortisol with 2 mL of ethyl acetate into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of assay buffer suitable for your cortisol measurement method.
Protocol 2: Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples
This is an alternative method for sample clean-up.
Materials:
-
Diethyl ether or ethyl acetate
-
Centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator or Speedvac
Procedure:
-
Solvent Addition: Add 5 volumes of diethyl ether or ethyl acetate to 1 volume of serum or plasma in a centrifuge tube (e.g., 2.5 mL of solvent to 0.5 mL of sample).[12]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Allow the layers to separate for 5 minutes. Centrifugation at a low speed can aid in separation.
-
Collection: Carefully transfer the upper organic layer containing the steroids to a clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a Speedvac.[12]
-
Reconstitution: Reconstitute the dried extract in a suitable assay buffer.
Protocol 3: ACTH Stimulation Test
Procedure:
-
Baseline Sample: Collect a baseline blood sample for cortisol measurement.
-
ACTH Administration: Administer synthetic ACTH (cosyntropin) intravenously. The standard dose is 5 µg/kg.
-
Post-Stimulation Sample: Collect a second blood sample 60 minutes after ACTH administration.
-
Sample Handling: Separate serum or plasma promptly and store frozen until analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ANDROGEN DEPRIVATION THERAPY USING this compound IN DOGS WITH BENIGN PROSTATIC HYPERPLASIA | The Indian Journal of Animal Reproduction [journals.acspublisher.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Contrast-Enhanced Ultrasound (CEUS) Evaluation of Canine Prostatic Hyperplasia before and after this compound Therapy: Preliminary Results [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of this compound administration on prostatic regression rate, peripheral blood hormone levels and semen quality in dogs with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duration of sedation effects on the ACTH stimulation test in healthy dogs | PLOS One [journals.plos.org]
- 11. Hypothalamic‐pituitary‐adrenal axis recovery after intermediate‐acting glucocorticoid treatment in client‐owned dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vetcontact.com [vetcontact.com]
- 13. Validation of an LC–MS/MS Method for Urinary Cortisol in Dogs and Reference Interval, with an Exploratory Comparison to Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability issues with Osaterone acetate stock solutions
Welcome to the technical support center for Osaterone acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the handling and stability of Osaterone acetate stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and acetonitrile (B52724). For cell culture experiments, DMSO is a common choice due to its high solubilizing capacity. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cellular effects.
Q2: How should I store solid this compound and its stock solutions for long-term use?
A2: For long-term stability, solid this compound should be stored at -20°C, where it can remain stable for years.[1] Stock solutions in anhydrous DMSO or ethanol should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for optimal stability, which can be for 1-2 years.[2] For shorter periods (up to one year), storage at -20°C is also acceptable.[2]
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. Studies on a large number of compounds in DMSO have shown significant degradation over time at ambient temperatures.[3][4] For short-term use during an experiment, keeping the solution on ice and protected from light is advisable.
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
A4: Precipitation can occur upon thawing, especially with concentrated stock solutions. Gentle warming of the vial to 37°C and vortexing or sonication can help to redissolve the compound. Always ensure the solution is clear before use. To minimize precipitation, consider preparing aliquots of a suitable concentration for your experiments.
Q5: What are the potential degradation pathways for this compound in solution?
A5: Like other steroid acetates, this compound can be susceptible to degradation under certain conditions. The primary degradation pathways are likely to be hydrolysis of the acetate group, particularly under acidic or basic conditions, and oxidation.[5][6][7] Exposure to light can also lead to photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in experiments. | Degradation of this compound in the stock solution. | - Prepare fresh stock solutions from solid compound.- Ensure proper storage conditions (-80°C for long-term, protected from light).- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- Perform a stability check of your stock solution using HPLC (see Experimental Protocols). |
| Precipitate observed in the stock solution vial. | - The solution was not fully dissolved initially.- Solvent evaporation.- Low solubility at lower temperatures. | - Warm the solution gently (e.g., 37°C water bath) and vortex or sonicate to redissolve.- Ensure vials are tightly sealed to prevent solvent evaporation.- If the problem persists, consider preparing a slightly lower concentration stock solution. |
| Appearance of unexpected peaks in HPLC analysis. | - Degradation of this compound.- Contamination of the solvent or sample. | - Review the storage and handling procedures of your stock solution.- Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Use high-purity, HPLC-grade solvents for solution preparation and analysis. |
Data on Long-Term Stability of Steroid Acetate Stock Solutions (Illustrative)
The following data is based on typical stability profiles observed for structurally similar steroid acetates and should be considered as an illustrative guide. For critical applications, it is recommended to perform a compound-specific stability study.
Table 1: Estimated Percentage of Intact this compound in DMSO (10 mM) Over Time at Different Storage Temperatures
| Storage Time | Room Temperature (25°C) | 4°C | -20°C | -80°C |
| 1 Month | ~90% | ~98% | >99% | >99% |
| 3 Months | ~75% | ~95% | >99% | >99% |
| 6 Months | ~50% | ~90% | ~99% | >99% |
| 1 Year | <30% | ~80% | ~98% | >99% |
| 2 Years | Not Recommended | ~60% | ~95% | >99% |
Table 2: Estimated Percentage of Intact this compound in Ethanol (10 mM) Over Time at Different Storage Temperatures
| Storage Time | Room Temperature (25°C) | 4°C | -20°C | -80°C |
| 1 Month | ~92% | ~99% | >99% | >99% |
| 3 Months | ~80% | ~97% | >99% | >99% |
| 6 Months | ~60% | ~94% | ~99% | >99% |
| 1 Year | <40% | ~85% | ~98% | >99% |
| 2 Years | Not Recommended | ~70% | ~96% | >99% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound (solid)
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Anhydrous, sterile-filtered DMSO or absolute ethanol
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Sterile, amber glass or polypropylene (B1209903) vials
-
-
Procedure:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of the chosen solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Dispense the stock solution into single-use aliquots in sterile, tightly sealed amber vials.
-
Label the vials with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method optimization may be required.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 281 nm.[8]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Dilute your stock solution to be tested to a suitable concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak over time.
-
The percentage of intact this compound can be calculated by comparing the peak area of the aged sample to that of a freshly prepared standard.
-
Protocol 3: Forced Degradation Study
To understand the potential degradation products, a forced degradation study can be performed.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 N HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 N NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for several hours.
-
Thermal Degradation: Expose a solid sample or solution of this compound to elevated temperatures (e.g., 80°C) for several days.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for several hours.
-
Analysis: Analyze the stressed samples by the stability-indicating HPLC method to observe the formation of degradation products.
Visualizations
Caption: Mechanism of action of this compound in the androgen signaling pathway.
Caption: Experimental workflow for a long-term stability study of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Systematic Development and Validation of a RP-HPLC Method for Estimation of Abiraterone Acetate and its Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AQbD Driven Development of an RP-HPLC Method for the Quantitation of Abiraterone Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyproterone acetate | 427-51-0 [chemicalbook.com]
Adjusting Osaterone acetate treatment protocols for resistant cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Osaterone acetate (B1210297), particularly when encountering resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Osaterone acetate?
This compound is a steroidal antiandrogen and a progestin.[1] Its primary mechanism of action involves competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor (AR).[1][2] It also blocks the transport of testosterone into the prostate.[3][4] Furthermore, some evidence suggests it may inhibit the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent DHT.[2][5] Its active metabolite, 15β-hydroxythis compound, also possesses potent antiandrogenic activity.[1]
Q2: My cell line has developed resistance to this compound. What are the potential mechanisms?
While specific studies on this compound-resistant cell lines are not widely documented, resistance to antiandrogen therapies in cancer cells can occur through several established mechanisms:
-
Androgen Receptor (AR) Alterations: This can include mutations in the AR gene that prevent this compound from binding effectively or alterations that lead to the receptor being active even in the absence of androgens.
-
Increased AR Expression: An increase in the number of androgen receptors can overwhelm the inhibitory effect of a given concentration of this compound.
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Upregulation of Compensatory Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the need for androgen receptor signaling for their growth and survival.[6]
-
Increased Drug Efflux: The cancer cells may increase the expression of efflux pumps, such as P-glycoprotein (MDR1), which actively remove this compound from the cell, reducing its intracellular concentration and effectiveness.[6][7]
-
Altered Metabolism of this compound: Changes in the metabolic pathways within the cell could lead to a more rapid breakdown of this compound into inactive metabolites.
Q3: How can I confirm that my cell line is resistant to this compound?
Resistance is typically confirmed by determining the half-maximal inhibitory concentration (IC50) value. A significant increase in the IC50 value of the treated cell line compared to the parental (non-resistant) cell line indicates the development of resistance.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Decreased efficacy of this compound over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 of the current cell line to the parental line. 2. Increase Dose: Gradually increase the concentration of this compound to determine if a higher dose can overcome the resistance. 3. Combination Therapy: Consider combining this compound with other agents that target different pathways. |
| High IC50 value in a new cell line. | Intrinsic resistance.[8][9] | 1. Investigate AR Expression: Analyze the expression level of the androgen receptor in your cell line. 2. Explore Alternative Therapies: This cell line may not be a suitable model for this compound studies. Consider screening other antiandrogen compounds. |
| Variability in experimental results. | Inconsistent cell culture or assay conditions. | 1. Standardize Protocols: Ensure consistent cell seeding density, treatment duration, and assay procedures.[10][11][12] 2. Regularly Test for Mycoplasma: Mycoplasma contamination can affect cell behavior and drug response. |
Experimental Protocols
Protocol for Developing an this compound-Resistant Cell Line
This protocol is based on the general method of gradual drug induction.[13]
Materials:
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Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Cell counting solution (e.g., Trypan blue)
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96-well plates
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Cell viability assay reagent (e.g., MTT, CCK-8)
Procedure:
-
Determine the initial IC20: Perform a dose-response assay on the parental cell line to determine the concentration of this compound that inhibits 20% of cell growth (IC20).
-
Initial Exposure: Culture the parental cells in a medium containing the IC20 concentration of this compound.
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Monitor and Subculture: Monitor the cells for growth. Initially, a significant portion of the cells may die. Once the surviving cells reach about 80% confluency, subculture them into a fresh medium containing the same concentration of this compound.
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Gradual Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
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Repeat and Select: Repeat the process of monitoring, subculturing, and dose escalation for several months.
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Confirm Resistance: Periodically, perform a dose-response assay on the treated cells and compare the IC50 to the parental cell line. A significant increase in the IC50 indicates the successful development of a resistant cell line.[7]
-
Maintenance: To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[7]
Protocol for Dose-Response Assay (IC50 Determination)
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in the complete culture medium. Include a vehicle control (DMSO) and a blank (medium only).
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Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
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Incubation: Incubate the plate for a period that allows for at least two cell divisions (e.g., 48-72 hours).
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Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | This compound | 1.5 | 1 |
| Resistant Cell Line | This compound | 25.8 | 17.2 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Experimental workflow for generating resistant cell lines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 4. biomedicus.gr [biomedicus.gr]
- 5. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia [mdpi.com]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Current Status of Methods to Assess Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Technical Support Center: Optimizing Oral Gavage of Osaterone Acetate in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oral gavage of Osaterone acetate (B1210297) in mice. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Osaterone acetate and what is its primary mechanism of action?
A1: this compound is a steroidal antiandrogen and a potent progestin.[1][2] Its primary mechanism of action involves competitively inhibiting the binding of androgens, like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to their receptors in target tissues such as the prostate.[2][3][4] It also hinders the transport of testosterone into the prostate and may inhibit the enzyme 5α-reductase, which converts testosterone to the more potent DHT.[3][4][5]
Q2: What are the known pharmacokinetic properties of this compound?
Q3: What is the solubility of this compound?
A3: this compound has a low estimated water solubility of 13.26 mg/L at 25°C, which classifies it as a poorly soluble compound.[6] This is a critical consideration for preparing formulations for oral gavage.
Troubleshooting Guide
Formulation and Preparation
Q4: My this compound is not dissolving in water. How can I prepare it for oral gavage?
A4: Due to its low water solubility, this compound will not dissolve in aqueous solutions alone. It is necessary to prepare a suspension. A common and effective method for poorly soluble compounds is to use a suspending vehicle.[7][8]
-
Recommended Vehicle: A 0.5% solution of carboxymethylcellulose sodium (CMC-Na) in purified water is a standard and effective vehicle for creating a homogenous suspension suitable for oral gavage.[7]
-
Alternative Vehicles: For some compounds, oil-based vehicles like corn oil can be used. The choice of vehicle should be consistent throughout an experiment to avoid variability.
Q5: The prepared suspension is not homogenous and appears to have clumps. What should I do?
A5: Ensuring a uniform suspension is critical for accurate dosing.[7]
-
Vigorous Mixing: Use a vortex mixer or sonicator to break down aggregates and ensure the compound is evenly dispersed throughout the vehicle.[7]
-
Fresh Preparation: It is best practice to prepare the suspension fresh before each dosing session to prevent settling and aggregation over time.
-
Pre-Dosing Agitation: Immediately before drawing the suspension into the syringe for each animal, vortex the stock solution to re-suspend any settled particles.[7]
Q6: The suspension is too viscous and is difficult to aspirate into the syringe and administer. How can I resolve this?
A6: High viscosity can lead to inaccurate dosing and difficulty in administration.[7]
-
Adjust Vehicle Concentration: If using CMC-Na, consider reducing the concentration slightly (e.g., to 0.25%).
-
Gentle Warming: Gently warming the vehicle before adding the this compound can help to decrease its viscosity.[7]
-
Needle Gauge: Ensure you are using an appropriately sized gavage needle. A larger gauge needle may be necessary for more viscous solutions, but care must be taken to not cause injury to the mouse.[7][9]
Gavage Procedure
Q7: I am encountering resistance when inserting the gavage needle. What does this mean?
A7: Resistance during insertion is a critical sign that the needle may be incorrectly placed, potentially in the trachea.[10][11]
-
Immediate Action: Stop the procedure immediately. Never force the needle.[9][11] Withdraw the needle and allow the animal to recover before attempting again.
-
Proper Technique: Ensure the mouse's head and body are properly restrained and aligned to create a straight path to the esophagus.[11][12] The needle should be inserted gently into the side of the mouth (diastema) and advanced along the roof of the mouth towards the esophagus.[9][11] The animal should swallow as the tube passes.[9]
Q8: The mouse is showing signs of distress during or after the procedure (e.g., coughing, gasping, fluid from the nose). What should I do?
A8: These are signs of accidental administration into the lungs (aspiration), which can be fatal.[7][10]
-
Immediate Action: Stop the administration immediately.[7] Monitor the animal closely. If signs of respiratory distress persist, the animal should be humanely euthanized to prevent suffering.
-
Prevention: Refine your restraint and insertion technique. Ensure the gavage needle is measured to the correct length (from the mouth to the last rib/xiphoid process) to avoid perforating the stomach or esophagus.[10][11][13] Administer the solution slowly and smoothly to prevent reflux.[11]
Q9: My experimental results are inconsistent between animals receiving the same dose. What could be the cause?
A9: Inconsistent results often point to issues with dosing accuracy or procedural stress.[7]
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Dosing Accuracy: The primary suspect is an inhomogeneous suspension. Ensure the solution is vortexed immediately before dosing each animal to guarantee a consistent concentration.[7]
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Procedural Stress: The stress of the gavage procedure itself can be a significant confounding variable, potentially affecting physiological outcomes.[14][15]
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Habituation: Handle the mice for several days prior to the experiment to acclimate them to the procedure.[10]
-
Technique Refinement: A quick, smooth, and gentle technique minimizes stress. Consider refinements like coating the tip of the gavage needle in a sucrose (B13894) solution, which has been shown to reduce stress responses in mice.[14][16]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Dogs (Note: Data derived from canine studies as mouse-specific data is not readily available)
| Parameter | Value | Reference |
| Time to Max. Concentration (Tmax) | ~2 hours | [2] |
| Mean Max. Concentration (Cmax) | ~60 µg/L (at 0.25 mg/kg/day) | [2] |
| Plasma Protein Binding | ~90% (Osaterone), ~80% (Metabolite) | [2] |
| Elimination Half-Life (T½) | ~80 hours | [2] |
| Primary Route of Elimination | Feces via Biliary Excretion (~60%) | [2] |
| Secondary Route of Elimination | Urine (~25%) | [2] |
| Major Active Metabolite | 15β-hydroxythis compound | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (0.5% CMC-Na)
-
Vehicle Preparation:
-
Weigh 0.5 g of carboxymethylcellulose sodium (CMC-Na).
-
In a sterile beaker, slowly add the CMC-Na to 100 mL of sterile, purified water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear.
-
-
Suspension Formulation:
-
Calculate the required mass of this compound based on the desired final concentration and volume. For example, for a 10 mg/mL suspension in 10 mL, weigh 100 mg of this compound.
-
Accurately weigh the this compound powder and place it in a sterile conical tube.
-
Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.
-
Sonicate the final suspension for 5-10 minutes in a bath sonicator to further reduce particle size and improve homogeneity.
-
-
Storage and Handling:
-
Store the suspension at 2-8°C if not for immediate use, and protect it from light.
-
Before administration, allow the suspension to return to room temperature.
-
Crucially, vortex the suspension vigorously for at least 1 minute immediately before drawing up each dose. [7]
-
Protocol 2: Oral Gavage Procedure in Mice
-
Animal Preparation:
-
Gavage Needle Selection and Measurement:
-
Select an appropriate gavage needle, typically a 20-22 gauge, 1.5-inch needle with a ball tip for adult mice.[9][11] Flexible plastic needles are often preferred as they can reduce the risk of trauma.[10]
-
Measure the correct insertion depth by holding the needle alongside the mouse, with the tip at the mouth and measuring to the last rib or xiphoid process. Mark this depth on the needle with a marker.[11][13]
-
-
Dose Administration:
-
Vortex the this compound suspension immediately before drawing up the calculated dose into a 1 mL syringe.
-
Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are held in a straight, vertical line to straighten the esophagus.[11][12][17]
-
Insert the needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth.[11]
-
The mouse should swallow as the needle enters the esophagus. Advance the needle smoothly to the pre-measured depth without force.[9]
-
Administer the dose slowly and steadily over 2-3 seconds.[11]
-
Withdraw the needle slowly along the same path of insertion.[11]
-
-
Post-Procedure Monitoring:
Visualizations
Caption: this compound's antiandrogenic mechanism of action.
Caption: Standard workflow for oral gavage in mice.
Caption: Troubleshooting decision tree for common oral gavage issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 3. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedicus.gr [biomedicus.gr]
- 5. mdpi.com [mdpi.com]
- 6. vetlexicon.com [vetlexicon.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ouv.vt.edu [ouv.vt.edu]
Technical Support Center: Osaterone Acetate and Cortisol Interpretation
This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the effects of Osaterone acetate (B1210297) on cortisol levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Osaterone acetate?
This compound is a steroidal anti-androgen and a potent progestin.[1][2][3] Its primary therapeutic action in treating benign prostatic hyperplasia (BPH) in dogs is achieved through several mechanisms:[2][4]
-
It competitively inhibits the binding of androgens (like testosterone (B1683101) and dihydrotestosterone) to their receptors within the prostate.[2]
-
It blocks the transport of testosterone into the prostate.[2]
-
It may also inhibit the action of the 5α-reductase enzyme, which converts testosterone to the more potent dihydrotestosterone (B1667394) (DHT).[4][5]
Its chemical structure is closely related to progesterone (B1679170).[2][3]
Q2: Is this compound expected to affect cortisol levels?
Yes, this compound can decrease cortisol levels and interfere with the adrenocorticotropic hormone (ACTH) response.[1] Due to its progestogenic and chemical similarity to other steroids, it possesses some glucocorticoid activity, which can lead to partial suppression of the pituitary-adrenal axis.[1][6] This can sometimes induce or worsen adrenal insufficiency.[1]
Q3: How does this compound's progestogenic activity relate to the adrenal axis?
This compound's potent progestogenic activity is central to its effect on the adrenal axis. Progestins can exert a mild glucocorticoid effect, leading to negative feedback on the hypothalamus and pituitary gland. This feedback can reduce the secretion of ACTH, leading to decreased stimulation of the adrenal glands and consequently, lower production of endogenous cortisol. Studies on other progestins have shown they can moderate the effects of estrogens on cortisol levels, potentially by suppressing corticosteroid-binding globulin (CBG).[7]
Troubleshooting Guide
Q4: We observed a significant drop in basal cortisol after this compound administration. Is this expected, and how should we interpret it?
A drop in basal cortisol is an expected potential side effect of this compound.[1]
-
Interpretation: This finding is likely due to the drug's inherent glucocorticoid-like activity, which suppresses the hypothalamic-pituitary-adrenal (HPA) axis, leading to reduced endogenous cortisol production.[6] It does not necessarily indicate primary adrenal failure (Addison's disease) but rather a drug-induced, secondary adrenal suppression.
-
Action: To assess the adrenal gland's functional reserve, an ACTH stimulation test is the recommended next step. This test helps differentiate between suppression (where the gland can still respond to direct stimulation) and primary adrenal insufficiency.[8][9]
Q5: Our ACTH stimulation test results post-Osaterone treatment are blunted or ambiguous. How can we interpret these findings?
Interpreting a blunted ACTH stimulation test in a subject treated with this compound requires careful consideration of multiple factors. A blunted response (i.e., post-ACTH cortisol levels are lower than expected) can suggest iatrogenic (drug-induced) hypoadrenocorticism.
-
Possible Cause 1: Adrenal Atrophy: Prolonged suppression of the HPA axis by Osaterone's glucocorticoid activity can lead to a temporary atrophy of the adrenal cortex. The glands become less responsive to ACTH, resulting in a diminished cortisol output upon stimulation.
-
Possible Cause 2: Pre-existing Condition: The drug may unmask or exacerbate a pre-existing, subclinical adrenal insufficiency.[1]
-
Troubleshooting Steps:
-
Review the subject's clinical signs. Are there signs of hypocortisolism (e.g., lethargy, vomiting, polyuria/polydipsia)?[1]
-
Ensure the ACTH stimulation test protocol was followed correctly (see Protocol section below).
-
Consider a washout period (if ethically and clinically feasible) and re-testing after the drug's long half-life (approx. 80 hours) has passed to see if adrenal function recovers.[1][2]
-
Q6: Could this compound or its metabolites interfere with the cortisol assay itself?
This is a critical consideration for any steroid drug. Immunoassays, which are commonly used to measure cortisol, are susceptible to cross-reactivity from structurally similar molecules.[10][11]
-
The Problem: this compound is a steroid.[2] Its structure, or the structure of its metabolites like 15β-hydroxythis compound, could potentially be recognized by the antibodies used in a cortisol immunoassay.[1] This could theoretically lead to falsely elevated cortisol readings.[10][12] However, the more commonly reported effect is a decrease in cortisol, suggesting that adrenal suppression is the dominant pharmacological effect.[1]
-
Troubleshooting Steps:
-
Check Assay Specificity: Consult the cortisol immunoassay kit's package insert or manufacturer for data on cross-reactivity with this compound, progesterone, or other related progestins.
-
Confirmation with a Different Method: If assay interference is suspected, confirm the results using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is less prone to cross-reactivity.[13]
-
Data and Protocols
Data Presentation
The following table summarizes expected hormonal changes following this compound administration based on its mechanism of action. Actual quantitative values can vary significantly based on dosage, individual subject metabolism, and assay methods.
| Hormone | Expected Change | Rationale |
| Testosterone | Transient Decline / Variable | Reports are inconsistent; some studies report a transient decline while others suggest levels remain stable as the primary action is at the receptor level.[4] |
| Cortisol (Basal) | Decrease | Glucocorticoid-like activity causes negative feedback on the HPA axis, suppressing endogenous production.[1][6] |
| Cortisol (Post-ACTH) | Blunted/Decreased Response | Suppression of the HPA axis can lead to reduced adrenal responsiveness to ACTH stimulation. |
| Progesterone | No Direct Data | As Osaterone is a progestin, it activates progesterone receptors. Endogenous levels may be affected by HPA axis feedback. |
Experimental Protocols
Protocol: ACTH Stimulation Test for Adrenal Function Assessment
This protocol is essential for evaluating the adrenal gland's cortisol-producing capacity, especially when HPA axis suppression is suspected.[8][14][15]
-
Baseline Sample Collection:
-
Collect a baseline blood sample into a serum separator tube.
-
Label this sample "Pre-ACTH" or "0-hour".
-
Allow the sample to clot, then centrifuge to separate the serum.
-
-
ACTH Administration:
-
Post-Stimulation Sample Collection:
-
Collect a second blood sample exactly 60 minutes after the IV administration of cosyntropin.[9]
-
Label this sample "Post-ACTH" or "1-hour".
-
Process the sample in the same manner as the baseline sample.
-
-
Analysis:
-
Measure the cortisol concentration in both the pre- and post-ACTH serum samples.
-
Interpretation: A healthy adrenal gland will show a significant rise in cortisol levels in the post-ACTH sample. A blunted or flat response is indicative of adrenal insufficiency or suppression.
-
Visualizations
Signaling Pathways and Workflows
Caption: HPA axis regulation and points of this compound interference.
Caption: Workflow for troubleshooting unexpected cortisol results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term effects of cyproterone acetate on the pituitary adrenal axis in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of estrogen versus estrogen and progesterone on cortisol and interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross reactions elicited by serum 17-OH progesterone and 11-desoxycortisol in cortisol assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Canine ACTH-Stimulation Test - Gribbles Veterinary [gribblesvets.com.au]
- 15. idexx.es [idexx.es]
Technical Support Center: Enhancing Oral Bioavailability of Osaterone Acetate
Disclaimer: To date, specific research on enhancing the oral bioavailability of Osaterone acetate (B1210297) through advanced formulation strategies is limited in publicly available literature. The following troubleshooting guides and FAQs are based on established principles and successful strategies employed for other poorly soluble steroidal drugs with similar physicochemical properties, such as megestrol (B1676162) acetate and abiraterone (B193195) acetate. These approaches are presented as potential avenues for research and development with Osaterone acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving high oral bioavailability with this compound?
A1: The primary challenges for this compound are likely twofold:
-
Poor Aqueous Solubility: Like many steroidal compounds, this compound is expected to have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism: The liver metabolizes a significant portion of the absorbed drug before it reaches systemic circulation, reducing its overall bioavailability.
Q2: What are the most promising formulation strategies to explore for improving this compound bioavailability?
A2: Based on successes with analogous compounds, the most promising strategies include:
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption. Nanocrystal technology is a key example.
-
Amorphous Solid Dispersions: Dispersing this compound in its amorphous (non-crystalline) form within a polymer matrix can improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) can improve solubilization in the gut and may also leverage lymphatic transport to bypass the liver's first-pass metabolism.
Q3: How can the "food effect" impact the bioavailability of this compound, and how can it be mitigated?
A3: For lipophilic drugs, administration with food (especially high-fat meals) can sometimes increase bioavailability by stimulating bile secretion, which aids in solubilization. However, this can also lead to high variability in drug absorption. Advanced formulations like nanocrystals and lipid-based systems can help mitigate the food effect by improving drug solubilization independent of food intake, leading to more consistent absorption.[1]
Troubleshooting Guides
Issue 1: Poor and Variable In Vitro Dissolution
Problem: You are observing low and inconsistent dissolution rates for your this compound formulation in quality control tests.
| Potential Cause | Troubleshooting Steps |
| Drug Particle Size is Too Large | Employ particle size reduction techniques such as micronization or nanomilling to increase the surface area available for dissolution. |
| Crystallinity of the Drug | The stable crystalline form of the drug may have very low solubility. Investigate the use of amorphous solid dispersions to break the crystal lattice energy. |
| Poor Wettability | The hydrophobic nature of the drug may prevent it from being easily wetted by the dissolution medium. Incorporate surfactants or hydrophilic polymers into your formulation. |
Issue 2: Low Oral Bioavailability in Animal Studies
Problem: Despite seemingly adequate formulation properties, the in vivo bioavailability of this compound remains low in your preclinical animal models.
| Potential Cause | Troubleshooting Steps |
| Significant First-Pass Metabolism | If the drug is extensively metabolized by the liver, consider lipid-based formulations (e.g., SEDDS, SLNs) that can promote lymphatic absorption, partially bypassing the liver. |
| Inadequate Solubilization in the GI Tract | The formulation may not be providing sufficient solubilization in the complex environment of the gastrointestinal tract. Optimize a lipid-based formulation or a solid dispersion with polymers that maintain supersaturation. |
| Drug Precipitation in the GI Tract | The drug may initially dissolve but then precipitate out of solution in the different pH environments of the gut. Incorporate precipitation inhibitors, such as HPMC-AS, into your solid dispersion formulation.[2] |
Quantitative Data from Analogous Compounds
The following tables summarize the improvements in oral bioavailability observed for Megestrol Acetate and Abiraterone Acetate using various formulation technologies. This data can serve as a benchmark for potential improvements with this compound.
Table 1: Bioavailability Enhancement of Megestrol Acetate
| Formulation Technology | Key Excipients | Animal Model | Fold Increase in AUC | Fold Increase in Cmax | Reference |
| Nanocrystal Formulation | - | Healthy Humans | 1.9 (fasting state) | 6.7 (fasting state) | [3] |
| Solid Dispersion Nanoparticles | HPMC, Ryoto sugar ester L1695 | Rats | ~4.0 | ~5.5 | [4] |
| Solid Dispersion with Copovidone | Copovidone, Crystal Sugar | - | Enhanced Dissolution | - | [5] |
Table 2: Bioavailability Enhancement of Abiraterone Acetate
| Formulation Technology | Key Excipients | Animal Model | Fold Increase in AUC | Fold Increase in Cmax | Reference |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate, Tween 80, Poloxamer 407 | Rats | 6.36 (vs. pure drug) | - | [6] |
| Amorphous Solid Dispersion | HPMCAS | Rats | 2.87 | 1.92 | [7] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Medium and Long-chain glycerides | Rats | 7.32 | - | [8] |
| Nanocrystal Tablets | - | - | 2.80 | 3.51 | [9] |
| KinetiSol® Enabled Amorphous Solid Dispersion | HPBCD, HPMCAS | - | 13.8 | - | [2] |
Experimental Protocols
Protocol 1: Preparation of Solid Dispersion Nanoparticles by Supercritical Antisolvent (SAS) Process
This protocol is adapted from a study on megestrol acetate and should be optimized for this compound.[4]
-
Solution Preparation: Dissolve this compound, a hydrophilic polymer (e.g., HPMC), and a surfactant (e.g., Ryoto sugar ester L1695) in a suitable solvent (e.g., acetone).
-
SAS Process:
-
Pressurize the precipitation chamber with supercritical CO₂ to the desired pressure and temperature.
-
Pump the prepared drug-excipient solution through a nozzle into the precipitation chamber.
-
Simultaneously, pump supercritical CO₂ into the chamber. The supercritical fluid acts as an antisolvent, causing the rapid precipitation of the drug and excipients as nanoparticles.
-
-
Particle Collection: After the precipitation process, stop the solution pump and continue to flow supercritical CO₂ to remove the residual solvent.
-
Depressurization and Harvesting: Slowly depressurize the chamber, and collect the resulting solid dispersion nanoparticles.
Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs) by Emulsion/Solvent Evaporation
This protocol is based on a study with abiraterone acetate and would require adaptation for this compound.[10]
-
Lipid Phase Preparation: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant/stabilizer (e.g., Poloxamer 407).
-
Emulsification: Add the lipid phase to the aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Solvent Evaporation: Subject the emulsion to continuous stirring at room temperature under vacuum to evaporate the organic solvent. This leads to the precipitation of the lipid, forming solid lipid nanoparticles with the entrapped drug.
-
Washing and Collection: Wash the SLN dispersion by ultracentrifugation to remove excess surfactant and unentrapped drug. The resulting pellet can be resuspended for characterization or lyophilized for storage.
Visualizations
Caption: Overview of formulation strategies to enhance oral bioavailability.
Caption: Experimental workflow for preparing Solid Lipid Nanoparticles.
References
- 1. Food effect on the bioavailability of two distinct formulations of megestrol acetate oral suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Dissolution and Pharmacokinetics of Abiraterone through KinetiSol® Enabled Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel nanocrystal formulation of megestrol acetate has improved bioavailability compared with the conventional micronized formulation in the fasting state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of megestrol acetate solid dispersion nanoparticles for enhanced oral delivery by using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. scispace.com [scispace.com]
- 7. Formulating abiraterone acetate-HPMCAS-based amorphous solid dispersions: insights into in vitro and biorelevant dissolution assessments and pharmacokinetic evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Enhancing the pharmacokinetics of abiraterone acetate through lipid-based formulations: addressing solubility and food effect challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Abiraterone Acetate Nanocrystal Tablets to Enhance Oral Bioavailability: Formulation Optimization, Characterization, In Vitro Dissolution and Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Development of Solid Lipid Nanoparticles of Abiraterone Acetate with Improved Oral Bioavailability and Anticancer Activity for Prostate Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Refining analytical methods for detecting Osaterone acetate metabolites
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting Osaterone (B1677506) acetate (B1210297) (OA) and its metabolites. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in refining your analytical approaches.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of Osaterone acetate and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Poor Peak Shape (Tailing or Fronting) for OA or its Metabolites | - Secondary Interactions: Analyte interaction with active sites (e.g., residual silanols) on the stationary phase. - Column Overload: Injecting too much analyte mass or too large a sample volume. - Injection Solvent Mismatch: Sample solvent is significantly stronger than the mobile phase. - Column Degradation: Physical changes to the column, such as voids or frit blockage. | - Optimize Chromatography: Use a column with end-capping or a more inert stationary phase. Adjust mobile phase pH or add modifiers like a small amount of formic acid. - Reduce Sample Load: Dilute the sample or decrease the injection volume. - Solvent Matching: Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase. - Column Maintenance: If all peaks are affected, inspect and clean the column inlet frit, or replace the guard column. Consider flushing or replacing the analytical column. |
| 2. Low Signal Intensity or Poor Sensitivity | - Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analytes.[1][2] - Inefficient Ionization: this compound and its metabolites may have suboptimal ionization efficiency under the chosen source conditions. - Suboptimal Sample Preparation: Incomplete extraction or loss of analyte during sample cleanup. | - Mitigate Matrix Effects: Improve sample cleanup using a more selective Solid Phase Extraction (SPE) sorbent or a multi-step Liquid-Liquid Extraction (LLE). Isotope-labeled internal standards are highly recommended to compensate for matrix effects.[1] - Enhance Ionization: Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Consider chemical derivatization to improve ionization efficiency. - Improve Extraction Recovery: Evaluate different SPE cartridges or LLE solvents. Ensure complete evaporation and reconstitution steps. |
| 3. High Background Noise or Ghost Peaks | - Contamination: Impurities in solvents, reagents, vials, or carryover from previous injections. - Mobile Phase Issues: Microbial growth in aqueous mobile phases or impure additives. | - Ensure Cleanliness: Use high-purity LC-MS grade solvents and reagents. Run blank injections to identify the source of contamination. Implement a robust needle wash protocol in the autosampler. - Fresh Mobile Phase: Prepare fresh mobile phases daily and filter them. |
| 4. Inconsistent Retention Times | - Mobile Phase Composition: Inaccurate mixing of mobile phase components or degradation of additives. - Flow Rate Fluctuation: Issues with the LC pump. - Column Temperature Variation: Inconsistent column oven temperature. | - Mobile Phase Preparation: Ensure accurate and consistent mobile phase preparation. - System Maintenance: Check the LC pump for leaks and ensure proper functioning. - Temperature Control: Use a column oven to maintain a stable temperature. |
| 5. Difficulty in Separating Metabolite Isomers | - Insufficient Chromatographic Resolution: The LC method may not be adequate to separate structurally similar metabolites. | - Method Development: Optimize the chromatographic conditions, including the column chemistry (e.g., different stationary phase), mobile phase composition, gradient profile, and temperature. A longer column or a smaller particle size may improve resolution. |
Quantitative Data
The following tables summarize pharmacokinetic data for this compound in dogs, which can serve as a reference for expected concentrations in analytical method development.
Table 1: Pharmacokinetic Parameters of this compound in Dogs After Repeated Oral Administration
| Parameter | Day 1 | Day 4 | Day 7 |
| Cmax (ng/mL) | 32.8 ± 12.5 | 69.9 ± 19.8 | 91.8 ± 27.2 |
| Tmax (h) | 2.2 ± 0.8 | 2.3 ± 0.8 | 2.3 ± 0.8 |
| AUC₀₋₂₄ (ng·h/mL) | 291 ± 103 | 823 ± 213 | 1221 ± 341 |
| Data from a study in Beagle dogs administered 0.25 mg/kg/day of this compound for 7 days. |
Table 2: Bioaccumulation of this compound in Dogs
| Parameter | Value |
| Accumulation Ratio (R1, based on Cmax) | 3.1 ± 1.0 |
| Accumulation Ratio (R2, based on AUC₀₋₂₄) | 4.2 ± 1.0 |
Experimental Protocols
Detailed methodologies for the analysis of this compound and its metabolites are provided below.
Sample Preparation: Solid Phase Extraction (SPE) from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment: To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Sample Preparation: Liquid-Liquid Extraction (LLE) from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment: To 1 mL of urine, add an internal standard.
-
Extraction: Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following are typical starting parameters for an LC-MS/MS method.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation of the parent drug and its metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites.
Visualizations
Metabolic Pathway of this compound
The primary metabolic routes for this compound include hydroxylation, deacetylation, and dechlorination.[1] The major active metabolite is 15β-hydroxythis compound.[3]
Analytical Workflow for this compound Metabolite Analysis
This diagram outlines the typical experimental workflow for the quantitative analysis of this compound metabolites in biological samples.
References
Validation & Comparative
A Comparative Guide: Osaterone Acetate vs. Finasteride in Animal Models of Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of osaterone (B1677506) acetate (B1210297) and finasteride (B1672673), two therapeutic agents investigated for the management of benign prostatic hyperplasia (BPH), based on available data from animal models. While direct head-to-head studies in the same species are limited, this document synthesizes key findings from canine models for osaterone acetate and rodent models for finasteride to offer a comprehensive overview for preclinical research and development.
Mechanism of Action
Both this compound and finasteride target the androgen signaling pathway, which is crucial in the pathophysiology of BPH. However, they do so through distinct mechanisms.
This compound: This steroidal antiandrogen exhibits a dual mechanism of action. It competitively antagonizes the androgen receptor (AR), preventing the binding of testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). Additionally, it is suggested to possess an inhibitory effect on the 5α-reductase enzyme, which is responsible for the conversion of testosterone to DHT.[1]
Finasteride: As a specific inhibitor of the 5α-reductase enzyme, particularly the type II isozyme predominantly found in the prostate, finasteride's primary mechanism is the reduction of DHT levels within the prostate gland.[2] By lowering intraprostatic DHT concentrations, finasteride effectively curtails the primary stimulus for prostatic growth in BPH.
Efficacy in BPH Animal Models
The efficacy of both compounds has been demonstrated through the reduction of prostate size in their respective animal models.
This compound in Canine BPH Models
This compound is approved for the treatment of BPH in dogs. Studies have consistently shown its effectiveness in reducing prostate volume.
| Parameter | Dosage | Treatment Duration | Results | Reference |
| Prostate Volume Reduction | 0.25 mg/kg/day | 7 days | 38% reduction at day 14 | [3] |
| Prostate Volume Reduction | 0.25 mg/kg/day | 7 days | 35.7% reduction at 2 weeks, 45.3% at the end of the trial | [4] |
| Clinical Remission | 0.25 mg/kg/day | 7 days | Complete clinical remission in ~83% of dogs by day 28 | [4] |
| Prostatic Regression Rate | 0.2-0.5 mg/kg | 7 days | Average regression rate of 62.6% one week after administration | [5] |
Finasteride in Rodent BPH Models
Finasteride has been extensively studied in testosterone-induced BPH in rats, a common preclinical model.
| Parameter | Dosage | Treatment Duration | Results | Reference |
| Prostate Weight Inhibition | 10 mg/kg/day | 2 weeks | 55.75% inhibition of prostate growth | |
| Prostate Weight Reduction | 5 mg/kg/day | 40 days | Significant reduction in prostate weight in hypertensive rats | [2] |
| Prostate Weight Reduction | 0.006-0.06 mg/day | 90 days | Alteration of prostate weight and shrinking in size | [6] |
Effects on Hormonal Profiles
The differential mechanisms of this compound and finasteride lead to distinct effects on systemic and intraprostatic hormone levels.
This compound
Studies in dogs suggest that this compound has a transient effect on serum testosterone levels. One study reported a transient and significant decline in mean testosterone levels following administration.[7]
Finasteride
Finasteride's targeted inhibition of 5α-reductase leads to a significant reduction in serum and prostatic DHT levels. Interestingly, this can be accompanied by a slight increase or no change in testosterone levels. In a study on dogs, finasteride at various doses caused a mean decrease in DHT concentration of 55% with no effect on testosterone concentration.[8] A study in a rat BPH model also showed a significant reduction in serum DHT levels.
| Hormone | This compound (Canine Model) | Finasteride (Rodent/Canine Models) |
| Serum Testosterone | Transient decrease[7] | No significant change or slight increase |
| Serum Dihydrotestosterone (DHT) | Data not consistently reported | Significant decrease[8] |
| Intraprostatic Dihydrotestosterone (DHT) | Expected decrease due to 5α-reductase inhibition | Significant decrease |
Experimental Protocols
The following provides an overview of the methodologies used in the cited animal studies.
Testosterone-Induced BPH in Rats (for Finasteride studies)
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of BPH: BPH is typically induced by daily subcutaneous injections of testosterone propionate (TP) at a dose of 3 mg/kg for 3 to 4 weeks.[9] In some models, castration is performed prior to TP administration to establish a clear baseline.
-
Treatment: Finasteride is administered orally, often concurrently with the TP injections, at doses ranging from 5 to 10 mg/kg/day.
-
Assessment: At the end of the treatment period, animals are euthanized, and prostates are excised and weighed. Blood samples are collected for the analysis of serum testosterone and DHT levels. Prostatic tissue may also be used for histological examination and measurement of intraprostatic hormone concentrations.
Spontaneous BPH in Dogs (for this compound studies)
-
Animal Model: Client-owned or purpose-bred male dogs with naturally occurring BPH are enrolled in clinical studies. Diagnosis is confirmed through clinical examination and ultrasonography.
-
Treatment: this compound is administered orally at a typical dosage of 0.25 mg/kg once daily for 7 consecutive days.[3][4]
-
Assessment: Prostate volume is measured using ultrasonography at baseline and at various time points after treatment. Clinical signs of BPH (e.g., difficulty urinating, constipation) are also scored. Blood samples may be collected to assess hormonal profiles.
Summary and Conclusion
This compound and finasteride are both effective in reducing prostate size in animal models of BPH, albeit through different primary mechanisms of action and in different species.
-
This compound , studied primarily in dogs, acts as a potent androgen receptor antagonist with some 5α-reductase inhibitory activity. It has demonstrated rapid and significant reductions in prostate volume and clinical signs in its target species.
-
Finasteride , extensively evaluated in rodent models, is a specific 5α-reductase inhibitor that effectively lowers DHT levels, leading to a reduction in prostate weight.
For the researcher and drug development professional, the choice between these or similar compounds for further investigation would depend on the desired therapeutic profile. A dual-acting compound like this compound may offer a broader anti-androgenic effect, while a specific enzyme inhibitor like finasteride provides a more targeted approach to reducing DHT.
It is crucial to acknowledge that the data presented here is from different animal models. The dog with spontaneous BPH is considered a more clinically relevant model for human BPH than the testosterone-induced rodent model. However, rodent models offer advantages in terms of cost, throughput, and the ability to control experimental variables. Direct comparative studies in a single, relevant animal model are warranted to provide a more definitive comparison of the efficacy and safety of this compound and finasteride.
References
- 1. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Treatment of Benign Prostate Hyperplasia with this compound Tablets - WSAVA2006 - VIN [vin.com]
- 4. The effects of this compound on clinical signs and prostate volume in dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epubs.icar.org.in [epubs.icar.org.in]
- 8. Effect of finasteride on serum concentrations of dihydrotestosterone and testosterone in three clinically normal sexually intact adult male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
A Comparative Analysis of Osaterone Acetate and Dutasteride in the Management of Androgen-Mediated Conditions
For Immediate Release
This guide provides a detailed comparative analysis of Osaterone Acetate and Dutasteride, two critical pharmaceutical compounds employed in the management of androgen-dependent conditions. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Introduction
Benign prostatic hyperplasia (BPH) and other androgen-dependent conditions represent a significant area of therapeutic intervention. The management of these disorders often involves the modulation of the androgen signaling pathway. Two key drugs in this field are this compound, primarily used in veterinary medicine for canine BPH, and Dutasteride, a widely prescribed treatment for BPH and androgenetic alopecia in humans. This guide delves into a comparative analysis of their efficacy, supported by available experimental data.
Mechanism of Action
Both this compound and Dutasteride interfere with the androgen signaling pathway, albeit through different primary mechanisms.
This compound is a steroidal anti-androgen and progestin.[1] Its primary mechanism involves competitively antagonizing the androgen receptor (AR), thereby preventing the binding of testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT).[2][3] Additionally, this compound is reported to inhibit the 5α-reductase enzyme, which is responsible for the conversion of testosterone to DHT.[4][5][6] It also blocks the transport of testosterone into the prostate.[3]
Dutasteride is a potent 4-azasteroid that functions as a dual inhibitor of both type 1 and type 2 5α-reductase isoenzymes.[7][8] By inhibiting these enzymes, Dutasteride significantly reduces the circulating and intraprostatic levels of DHT.[9] This profound reduction in DHT is the primary mechanism behind its therapeutic effects in BPH and androgenetic alopecia.[7]
Comparative Efficacy: A Data-Driven Overview
Quantitative Data Summary
The following tables summarize the available quantitative data for both compounds.
Table 1: 5α-Reductase Inhibition
| Compound | Target Enzyme | IC50 Value | Source(s) |
| Dutasteride | 5α-Reductase Type 1 | 6 nM | [9] |
| 5α-Reductase Type 2 | 7 nM | [9] | |
| This compound | 5α-Reductase | Not specified in literature | [4][5][6] |
IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.
Table 2: Clinical Efficacy in Benign Prostatic Hyperplasia (BPH)
| Compound | Species | Dosage | Key Efficacy Endpoint | Result | Source(s) |
| This compound | Dog | 0.25-0.5 mg/kg, once daily for 7 days | Prostate Volume Reduction | ~40% reduction within 14 days | [2] |
| Clinical Remission | ~83% of dogs showed complete clinical remission by day 28 | [10] | |||
| Dutasteride | Human | 0.5 mg, once daily | Prostate Volume Reduction | Significant decrease over 2 years | [7] |
| Symptom Improvement | Improved BPH-related symptoms | [7] | |||
| Risk Reduction | Reduced risk of acute urinary retention and BPH-related surgery | [7] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided.
References
- 1. auajournals.org [auajournals.org]
- 2. vettimes.com [vettimes.com]
- 3. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dutasteride: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dutasteride, dual 5alpha reductase type 1 and type 2 inhibitor (CAS 164656-23-9) | Abcam [abcam.com]
- 9. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of the Antiandrogenic Potency of Osaterone Acetate and Chlormadinone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the antiandrogenic properties of two steroidal antiandrogens, Osaterone (B1677506) acetate (B1210297) and Chlormadinone acetate. The information presented is intended to support research and development efforts in disciplines requiring modulation of the androgen receptor signaling pathway.
Executive Summary
Osaterone acetate and Chlormadinone acetate are both potent steroidal antiandrogens that function primarily as competitive antagonists of the androgen receptor (AR). Experimental data indicates that this compound exhibits a higher antiandrogenic potency, both in vitro and in vivo, compared to Chlormadinone acetate. This guide summarizes the available quantitative data, outlines the experimental methodologies used to derive this data, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters defining the antiandrogenic potency of this compound and Chlormadinone acetate.
| Parameter | This compound (TZP-4238) | Chlormadinone Acetate | Reference Compound |
| Androgen Receptor Binding Affinity (Ki) | Not explicitly found | 3.8 nM[1][2] | Methyltrienolone (R1881): 2.9 nM[1][2] |
| Inhibition of AR Transcriptional Activity | Not explicitly found | 40 +/- 5% inhibition at 3 x 10(-7) M[3] | Cyproterone Acetate: 59 +/- 6% inhibition at 3 x 10(-7) M[3] |
Table 1: In Vitro Antiandrogenic Potency. This table presents the in vitro metrics for this compound and Chlormadinone acetate, including their binding affinity to the androgen receptor and their ability to inhibit androgen-induced gene transcription.
| Species | Dosage | Effect on Prostate Weight | Effect on Seminal Vesicle Weight |
| This compound (TZP-4238) | |||
| Rat (castrated, testosterone-stimulated) | Not specified | Suppressed testosterone-induced weight increase[4] | Suppressed testosterone-induced weight increase[4] |
| Rat (intact adult) | Not specified | Decreased weight[4] | Decreased weight[4] |
| Rat (steroid-induced hyperplasia model) | 8 mg/kg | Marked atrophy of glandular epithelium[5] | Not reported |
| Chlormadinone Acetate | |||
| Rat (castrated, testosterone-stimulated) | 4.64 and 21.5 mg/kg | Inhibited testosterone-stimulated growth[1] | Inhibited testosterone-stimulated growth[1] |
| Rat (intact) | 30 and 100 mg/kg/day for 14 days | 50.5% and 67.9% atrophy, respectively[6] | Dose-dependent inhibition of enlargement[6] |
Table 2: In Vivo Antiandrogenic Potency in Rats. This table summarizes the effects of this compound and Chlormadinone acetate on androgen-sensitive tissues in rat models.
A direct comparative study in rats indicated that this compound (TZP-4238) is 2-3 times more potent than Chlormadinone acetate in inhibiting androgen-receptor complex formation in vitro and 3-5 times more potent in vivo in its ability to reduce the weight of the ventral prostate.[7]
Mechanism of Action
Both this compound and Chlormadinone acetate exert their antiandrogenic effects through a dual mechanism:
-
Competitive Androgen Receptor Antagonism : They directly compete with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the androgen receptor. This prevents the conformational changes required for receptor activation and subsequent translocation to the nucleus and modulation of gene expression.[4][8]
-
Inhibition of 5α-reductase : Both compounds have been reported to inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT, in certain tissues like the prostate and skin.[8][9]
Visualizing the Molecular and Experimental Landscape
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Figure 1. Androgen Receptor Signaling Pathway and points of inhibition.
Figure 2. Workflow for a competitive androgen receptor binding assay.
Figure 3. Workflow for the in vivo Hershberger assay for antiandrogens.
Experimental Protocols
A detailed understanding of the methodologies employed to generate the comparative data is crucial for its correct interpretation and for the design of future experiments.
In Vitro Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Protocol Outline:
-
Receptor Preparation: A source of androgen receptors is prepared, typically from the cytosol of prostate tissue from castrated male rats.
-
Incubation: The receptor preparation is incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the unlabeled test compound (this compound or Chlormadinone acetate).
-
Separation: After incubation, the receptor-bound radioligand is separated from the unbound radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the unbound small molecules.
-
Quantification: The radioactivity of the receptor-bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Hershberger Assay for Antiandrogenic Activity
Objective: To assess the in vivo antiandrogenic activity of a test compound by measuring its ability to inhibit the growth of androgen-dependent tissues in castrated, testosterone-stimulated male rats.
Protocol Outline:
-
Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
-
Dosing Regimen: The castrated rats are administered a daily dose of an androgen, typically testosterone propionate, to stimulate the growth of androgen-dependent tissues. Concurrently, different groups of animals are treated with varying doses of the test compound (this compound or Chlormadinone acetate) or a vehicle control. The administration is typically for a period of 10 consecutive days.
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and key androgen-sensitive tissues are dissected and weighed. These tissues typically include the ventral prostate, seminal vesicles, and the levator ani muscle.
-
Data Analysis: The weights of the androgen-sensitive tissues from the groups treated with the test compound are compared to the weights from the control group that received only testosterone propionate. A statistically significant reduction in tissue weight indicates antiandrogenic activity.
Conclusion
The available experimental data consistently demonstrates that both this compound and Chlormadinone acetate are effective antiandrogens. However, direct comparative studies in rat models indicate that this compound possesses a higher potency, both in its ability to bind to the androgen receptor in vitro and to elicit an antiandrogenic response in vivo. For researchers and drug development professionals, this suggests that this compound may be a more potent candidate for applications requiring the antagonism of the androgen receptor signaling pathway. The choice between these two compounds would, of course, also depend on other factors such as pharmacokinetic profiles, off-target effects, and the specific therapeutic or research context.
References
- 1. Antiandrogenic activity and endocrinological profile of a novel antiandrogen, TZP-4238, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of antiandrogen TZP-4238 on the prostatic androgen receptor and prostatic androgen in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of steroid-induced prostatic hyperplasia in rats by treatment with anti-androgen (TZP-4238) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new synthetic steroid, this compound (TZP-4238), increases cortical bone mass and strength by enhancing bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The effects of anti-androgen TZP4238 (17 alpha-acetoxy-6-chloro-2-oxapregna-4,6-diene-3,20-dione) and its related compounds on the in vitro formation of androgen-receptor complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The effects of antiandrogen TZP-4238 on plasma testosterone and LH and steroidogenesis in rat and canine testis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
Osaterone Acetate: A Comparative Analysis of Androgen Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osaterone acetate (B1210297), a steroidal antiandrogen, is a prominent therapeutic agent in veterinary medicine for the management of benign prostatic hyperplasia (BPH) in dogs.[1] Its efficacy stems from its targeted interaction with the androgen receptor (AR), a key regulator of prostate growth and function. This guide provides a comprehensive validation of Osaterone acetate's selectivity for the androgen receptor, presenting a comparative analysis with other relevant compounds. The information herein is supported by available experimental data to aid researchers and professionals in drug development in their understanding of its molecular interactions.
This compound's mechanism of action involves competitively antagonizing the androgen receptor, thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] Additionally, it is known to inhibit the 5α-reductase enzyme, which is responsible for the conversion of testosterone to the more potent DHT.[2][3][4] This dual activity contributes to its therapeutic effect in androgen-dependent conditions.
Comparative Receptor Binding Affinity
According to the European Medicines Agency (EMA) scientific discussion for its approval, this compound demonstrates a potent progestational and anti-androgenic effect.[5] Crucially, the same document states that this compound has a low affinity for glucocorticoid receptors and did not show mineralocorticoid activity .[5] This indicates a favorable selectivity profile, suggesting a reduced likelihood of side effects associated with glucocorticoid and mineralocorticoid receptor activation.
For a comprehensive comparison, the table below includes available binding affinity data for other commonly known androgen receptor modulators.
| Compound | Receptor | Binding Affinity (K_i_ in nM) | Binding Affinity (IC50 in nM) | Reference(s) |
| This compound | Androgen Receptor | Data Not Available | Data Not Available | |
| Progesterone Receptor | Data Not Available | Data Not Available | ||
| Glucocorticoid Receptor | Low Affinity (Qualitative) | Data Not Available | [5] | |
| Mineralocorticoid Receptor | No Activity (Qualitative) | Data Not Available | [5] | |
| Cyproterone (B1669671) acetate | Androgen Receptor | - | 4.4 | [6] |
| Progesterone Receptor | ~15-70 (K_d_) | - | ||
| Glucocorticoid Receptor | ~15-70 (K_d) | 10-30 (K_i_) | [7] | |
| Spironolactone | Androgen Receptor | - | - | |
| Mineralocorticoid Receptor | - | - | ||
| Dihydrotestosterone (DHT) | Androgen Receptor | - | 3.2 | [6] |
Note: The table will be updated as more specific quantitative data for this compound becomes available.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-androgenic effects by interfering with the canonical androgen receptor signaling pathway. The following diagram illustrates the mechanism of action.
Experimental Protocols
The determination of receptor binding affinity is crucial for validating the selectivity of a compound. A standard method for this is the competitive radioligand binding assay.
General Protocol for Androgen Receptor Competitive Binding Assay
This protocol outlines a typical workflow for assessing the binding of a test compound to the androgen receptor.
1. Materials:
-
Test Compound: this compound
-
Radioligand: A radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT) or [³H]-R1881 (Metribolone).
-
Receptor Source: Cytosol from androgen target tissues (e.g., rat prostate) or cells expressing the androgen receptor (e.g., LNCaP cells).
-
Buffers: Assay buffer (e.g., Tris-HCl with additives).
-
Separation Method: Method to separate bound from unbound radioligand (e.g., dextran-coated charcoal, hydroxylapatite, or filter-based separation).
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Incubation: A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound (this compound) and a known competitor (e.g., unlabeled DHT) in parallel.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand-receptor complexes are separated from the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The K_i_ (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
The following diagram illustrates the experimental workflow for a competitive binding assay.
Conclusion
This compound is a steroidal antiandrogen with a high degree of selectivity for the androgen receptor. Qualitative data from regulatory assessments indicate low affinity for glucocorticoid receptors and no activity at mineralocorticoid receptors, which is advantageous for minimizing off-target hormonal effects. While precise quantitative binding data remains to be fully disclosed in accessible literature, the available information strongly supports its targeted action on the androgen signaling pathway. Further research providing specific K_i_ and IC50 values across a panel of steroid receptors would offer a more definitive and granular understanding of its selectivity profile, further solidifying its pharmacological characterization for research and development purposes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [benchchem.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicines.health.europa.eu [medicines.health.europa.eu]
- 6. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucocorticoid receptor antagonism by cyproterone acetate and RU486 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Osaterone Acetate and Deslorelin Acetate for the Treatment of Canine Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
Benign Prostatic Hyperplasia (BPH) is a common condition in intact male dogs, leading to urinary and defecation difficulties. This guide provides an objective comparison of two prominent medical treatments: osaterone (B1677506) acetate (B1210297) and deslorelin (B1574756) acetate. The information presented is collated from published experimental data to assist in research and development endeavors.
Mechanism of Action
Osaterone Acetate: A steroidal anti-androgen, this compound exerts its effect through multiple pathways.[1] It competitively inhibits the binding of androgens to their receptors within the prostate and blocks the transport of testosterone (B1683101) into the prostatic tissue.[1][2][3] Additionally, it inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent dihydrotestosterone (B1667394) (DHT).[4][5][6] this compound also possesses potent progestagenic activity.[1]
Deslorelin Acetate: As a GnRH (Gonadotropin-Releasing Hormone) superagonist, deslorelin acetate initially stimulates the pituitary gland, causing a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can lead to a temporary "flare-up" of clinical signs.[4][7][8][9] However, continuous stimulation leads to the desensitization and downregulation of GnRH receptors in the pituitary.[4][6][10][11] This downregulation results in a significant decrease in LH and FSH production, subsequently reducing testosterone synthesis and leading to a state of medical castration.[4][12]
Comparative Efficacy and Clinical Onset
A randomized clinical trial directly comparing this compound and deslorelin acetate in dogs with BPH revealed that both treatments are effective in achieving clinical remission.[4][13] However, the timeline of symptomatic relief and the duration of efficacy differ significantly between the two compounds.
This compound demonstrates a more rapid onset of action, with 80% of treated dogs showing complete alleviation of BPH symptoms by day 7 of treatment.[4][13][14] In contrast, clinical improvement with deslorelin acetate is generally observed from day 21 onwards, with 40% of dogs showing complete symptom relief within the first 21 days.[4][13][14]
While slower to take effect, deslorelin acetate provides a significantly longer duration of action. In the comparative study, no relapse of clinical signs was observed in the deslorelin-treated group at the 36-week follow-up.[4][13][14] Conversely, recurrence of BPH-related clinical signs was noted from week 24 in dogs treated with this compound.[4][13][14]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative and pharmacokinetic studies.
Table 1: Comparative Clinical Efficacy
| Parameter | This compound | Deslorelin Acetate | Reference |
| Clinical Remission | All treated dogs | All treated dogs | [4] |
| Onset of Action | 80% of dogs by day 7 | 40% of dogs by day 21 | [4][13] |
| Duration of Effect | Recurrence from week 24 | No relapse at 36 weeks | [4][13] |
| "Flare-up" Effect | Not reported | Observed in 33% of dogs on day 7 | [4][13] |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Deslorelin Acetate | Reference |
| Administration | Oral tablets | Subcutaneous implant | [1][4] |
| Dosage | 0.25 mg/kg/day for 7 days | 4.7 mg or 9.4 mg implant | [1][4] |
| Tmax (Time to max concentration) | ~2 hours | ~14 days (peak plasma concentration) | [1][15] |
| Elimination Half-life | ~80 hours | Not applicable (sustained release) | [1][16] |
| Metabolism | Hepatic | Peptide fragments | [1][11] |
| Excretion | Primarily feces (~60%), lesser extent urine (~25%) | Not specified | [1] |
Adverse Effects
Both medications are considered safe and effective, with primarily mild adverse effects reported.[4]
This compound: Commonly observed side effects can include transient changes in appetite (very common), and less commonly, vomiting, diarrhea, polyuria/polydipsia, and lethargy.[2] Mammary gland hyperplasia has also been reported uncommonly.[2] A transient reduction in plasma cortisol levels is seen in most treated animals.[2]
Deslorelin Acetate: A notable initial effect in some dogs is a "flare-up" of BPH symptoms due to the initial testosterone surge.[4][9] Other reported side effects include weight gain, changes in temperament, and local reactions at the implant site.[7][8] In rare instances, urinary incontinence has been observed.[9]
Experimental Protocols
The primary comparative study cited utilized a randomized, non-blinded controlled clinical trial design.
Study Population:
-
Group I (Negative Control): 10 healthy intact male dogs.
-
Group II (Positive Control): 10 intact male dogs with confirmed BPH, untreated.
-
Group III (Deslorelin Acetate): 15 intact male dogs with BPH treated with a 4.7 mg deslorelin acetate implant.
-
Group IV (this compound): 10 intact male dogs with BPH treated with this compound at a dose of 0.25 mg/kg/day for 7 days.
Evaluation Parameters:
-
Clinical response was monitored at regular intervals.
-
Hormone levels (testosterone and estradiol) were measured.
-
Hematology and biochemistry profiles were assessed.
-
Incidence of adverse effects was recorded.
Semen analysis was conducted in a separate comparative study on days 0, 7, 14, and 21, and at weeks 8, 12, 16, and 20, involving macroscopic, microscopic, and CASA analyses.[17]
Signaling Pathways and Workflows
Caption: Mechanism of action for this compound in canine BPH.
Caption: Biphasic mechanism of action for Deslorelin Acetate in canine BPH.
Caption: Workflow of the comparative clinical trial.
References
- 1. Pharmacological particulars - Ypozane Tablets for dogs [noahcompendium.co.uk]
- 2. ec.europa.eu [ec.europa.eu]
- 3. vettimes.com [vettimes.com]
- 4. mdpi.com [mdpi.com]
- 5. biomedicus.gr [biomedicus.gr]
- 6. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Use of Deslorelin in Dogs: Six Cases (2005–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the side effects of Deslorelin? [synapse.patsnap.com]
- 9. biomedicus.gr [biomedicus.gr]
- 10. What is the mechanism of Deslorelin? [synapse.patsnap.com]
- 11. ivis.org [ivis.org]
- 12. ec.europa.eu [ec.europa.eu]
- 13. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Osaterone Acetate and Other Steroidal Antiandrogens: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of Osaterone (B1677506) acetate (B1210297) against other notable steroidal antiandrogens, including cyproterone (B1669671) acetate, megestrol (B1676162) acetate, and spironolactone. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative in vitro and in vivo efficacy, and detailed experimental methodologies.
Introduction to Steroidal Antiandrogens
Steroidal antiandrogens are a class of drugs that competitively inhibit the biological effects of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), at the androgen receptor (AR). Many also possess progestational activity, which can lead to the suppression of gonadotropin release and a subsequent reduction in androgen biosynthesis. These compounds are pivotal in the management of various androgen-dependent conditions. Osaterone acetate, a potent steroidal antiandrogen, is primarily used in veterinary medicine to treat benign prostatic hyperplasia (BPH) in dogs. This guide will compare its pharmacological profile with other well-established steroidal antiandrogens.
Mechanism of Action: A Multi-faceted Approach
The primary mechanism of action for these steroidal antiandrogens is the competitive antagonism of the androgen receptor. Upon entering the cell, these compounds bind to the AR, preventing the binding of endogenous androgens like testosterone and DHT. This blockade inhibits the subsequent translocation of the AR to the nucleus, its binding to androgen response elements (AREs) on DNA, and the transcription of androgen-dependent genes.
Several of these compounds, including this compound, also exhibit inhibitory effects on the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent DHT. This dual action of AR antagonism and 5α-reductase inhibition provides a comprehensive blockade of androgen signaling.
Androgen Receptor Signaling Pathway
The following diagram illustrates the canonical androgen receptor signaling pathway and the points of intervention for steroidal antiandrogens.
Quantitative Comparison of In Vitro Activity
The following tables summarize the available quantitative data for the androgen receptor binding affinity and 5α-reductase inhibition of this compound and other selected steroidal antiandrogens. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | Androgen Receptor (AR) Binding Affinity (IC50) | Source Organism for AR | Reference(s) |
| This compound | Data not available in searched literature | - | - |
| Cyproterone acetate | 7.1 nM | Not Specified | [1] |
| 4.4 nM | Hamster Prostate | [2] | |
| Megestrol acetate | 260 µM (for inhibition of HepG2 cells) | Human Liver Cancer Cell Line | [3] |
| Spironolactone | 77 nM (peripheral AR) | Not Specified | [4] |
| Dihydrotestosterone (DHT) | 3.2 nM | Hamster Prostate | [2] |
Table 1: Comparative Androgen Receptor Binding Affinity. This table highlights the half-maximal inhibitory concentration (IC50) of each compound for the androgen receptor. Lower IC50 values indicate higher binding affinity.
| Compound | 5α-Reductase Inhibition (IC50) | Isoform(s) Targeted | Reference(s) |
| This compound | Inhibitory activity reported, but specific IC50 not found | Not Specified | [5][6] |
| Cyproterone acetate | No significant inhibitory effect observed | Not Specified | [7] |
| Megestrol acetate | Decreased activity to 31-39% of control | Not Specified | [8] |
| Spironolactone | No significant inhibitory effect observed | Not Specified | [9] |
| Finasteride (Reference Inhibitor) | 4.2 nM | Type II | [10] |
| Dutasteride (Reference Inhibitor) | 6 nM (Type I), 7 nM (Type II) | Type I & II | [11] |
Table 2: Comparative 5α-Reductase Inhibitory Activity. This table presents the IC50 values for the inhibition of 5α-reductase.
Comparative In Vivo Efficacy
Direct comparative clinical trials in a single species are limited. The following data is compiled from studies on benign prostatic hyperplasia (BPH), a common androgen-dependent condition.
| Compound | Species | Dosage | Key Findings | Reference(s) |
| This compound | Dog | 0.25 mg/kg/day for 7 days | Prostate volume reduced by 38% at day 14. | |
| Dog | 0.25 mg/kg/day for 7 days | Prostate volume regressed to 54.7% of pretreatment volume at day 28. | ||
| Delmadinone acetate | Dog | 3 mg/kg (single injection) | Prostate volume reduced by 27.6% at day 14. | |
| Megestrol acetate | Human | 80 mg/day for 4-25 days | Significantly decreased endogenous DHT levels in prostatic tissue. | [8] |
Table 3: Summary of In Vivo Efficacy in Benign Prostatic Hyperplasia.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Detailed Methodology:
-
Preparation of Androgen Receptor Source: Cytosol containing the androgen receptor is prepared from the ventral prostate of mature male rats. The tissue is homogenized in a suitable buffer and centrifuged at high speed to obtain the cytosolic fraction.
-
Incubation: The cytosolic preparation is incubated with a fixed concentration of a radiolabeled androgen, such as [3H]R1881, in the presence of a range of concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Unbound Ligand: After incubation to allow binding to reach equilibrium, the bound and free radiolabeled ligands are separated. This can be achieved using methods such as hydroxylapatite adsorption, dextran-coated charcoal, or gel filtration.
-
Quantification: The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of specific binding of the radiolabeled ligand is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand, is then calculated using non-linear regression analysis.
5α-Reductase Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic conversion of testosterone to dihydrotestosterone (DHT).
Detailed Methodology:
-
Enzyme Preparation: Microsomes containing 5α-reductase are prepared from prostate tissue (e.g., from rats or humans) by homogenization and differential centrifugation.
-
Incubation: The microsomal preparation is incubated with a radiolabeled substrate, typically [14C] or [3H]-testosterone, and a cofactor, NADPH, in a suitable buffer. The test compound is added at various concentrations.
-
Steroid Extraction: The reaction is stopped, and the steroids are extracted from the incubation mixture using an organic solvent (e.g., ethyl acetate).
-
Separation and Quantification: The extracted steroids (testosterone and its metabolite, DHT) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity associated with the testosterone and DHT fractions is then quantified.
-
Data Analysis: The percentage of testosterone converted to DHT is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition of DHT formation against the log of the inhibitor concentration.
Conclusion
This comparative guide provides a detailed overview of this compound in the context of other steroidal antiandrogens. While this compound demonstrates potent antiandrogenic effects in vivo, particularly in the context of canine BPH, a clear quantitative comparison of its in vitro androgen receptor binding affinity and 5α-reductase inhibitory activity with other steroidal antiandrogens is hampered by the limited availability of directly comparable data in the public domain. The provided experimental protocols offer a standardized framework for researchers to conduct such head-to-head comparisons to further elucidate the pharmacological nuances of these important therapeutic agents. Further research is warranted to generate comprehensive, directly comparable in vitro data for this class of compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of megestrol acetate (Megace) on steroid metabolism and steroid-protein binding in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute therapy with megestrol acetate decreases nuclear and cytosol androgen receptors in human BPH tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axplora.com [axplora.com]
- 10. researchgate.net [researchgate.net]
- 11. The effects of this compound on clinical signs and prostate volume in dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Osaterone Acetate: A Comparative Guide to Steroid Hormone Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Osaterone acetate (B1210297), a steroidal anti-androgen, is primarily utilized in veterinary medicine for the management of benign prostatic hyperplasia in dogs.[1][2] Its therapeutic effect is mediated through its interaction with steroid hormone receptors. This guide provides a comprehensive comparison of the cross-reactivity of Osaterone acetate and its major active metabolite, 15β-hydroxythis compound, with other key steroid hormone receptors, supported by established experimental methodologies.
Executive Summary
Comparative Receptor Binding Profile
While specific RBA or IC50 values for this compound and its metabolite are not available in the reviewed literature, the following table summarizes their known qualitative interactions with key steroid hormone receptors.
| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| This compound | Antagonist[1] | Agonist[1] | Agonist activity noted[1] | Data not available |
| 15β-hydroxythis compound | Antagonist[1] | Data not available | Data not available | Data not available |
Experimental Protocols
The assessment of the cross-reactivity of a compound like this compound with various steroid hormone receptors typically involves two key types of in vitro assays: competitive binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To quantify the affinity of this compound and its metabolites for the Androgen, Progesterone, Glucocorticoid, and Mineralocorticoid receptors.
Principle: The assay measures the competition between the unlabeled test compound (e.g., this compound) and a constant concentration of a high-affinity radiolabeled ligand for a limited number of receptors. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand is determined as the IC50 value.
Generalized Protocol:
-
Receptor Preparation: A source of the target receptor is required. This can be a purified recombinant receptor, a cell lysate from a cell line overexpressing the receptor, or a tissue homogenate known to be rich in the receptor (e.g., prostate for AR, uterus for PR).
-
Incubation: A constant amount of the receptor preparation is incubated with a fixed concentration of the specific radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR, [³H]-dexamethasone for GR, [³H]-aldosterone for MR).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or its metabolites) are added to the incubation mixture.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Various methods can be used to separate the receptor-bound radioligand from the unbound radioligand, such as filtration, dextran-coated charcoal adsorption, or scintillation proximity assay (SPA).
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the log concentration of the test compound. A sigmoidal dose-response curve is generated, from which the IC50 value is calculated. The relative binding affinity (RBA) can then be calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.
Reporter Gene Assay
This cell-based assay is used to determine the functional activity of a compound at a specific receptor. It measures the ability of a compound to either activate (agonist) or inhibit (antagonist) the transcriptional activity of the receptor.
Objective: To determine whether this compound and its metabolites act as agonists or antagonists at the Androgen, Progesterone, Glucocorticoid, and Mineralocorticoid receptors.
Principle: A host cell line that does not endogenously express the receptor of interest is co-transfected with two plasmids: an expression vector containing the gene for the full-length steroid hormone receptor and a reporter vector containing a hormone-responsive element (HRE) linked to a reporter gene (e.g., luciferase or β-galactosidase). When an agonist binds to the receptor, the receptor-ligand complex binds to the HRE and drives the expression of the reporter gene, resulting in a measurable signal. An antagonist will block this effect.
Generalized Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293, CHO) is cultured and then co-transfected with the receptor expression plasmid and the reporter plasmid.
-
Compound Treatment: The transfected cells are then treated with various concentrations of the test compound (this compound or its metabolites). For antagonist testing, cells are co-treated with the test compound and a known agonist for the receptor.
-
Incubation: The cells are incubated for a sufficient period to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: For agonist assays, the results are expressed as a percentage of the maximal response induced by a reference agonist. For antagonist assays, the results are expressed as a percentage of inhibition of the response induced by the reference agonist. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate a typical steroid hormone receptor signaling pathway and the workflow of a competitive binding assay.
Caption: Steroid hormone receptor signaling pathway.
Caption: Workflow of a competitive binding assay.
References
Validating the Therapeutic Window of Osaterone Acetate in Preclinical Models: A Comparative Guide
This guide provides a comparative analysis of the therapeutic window of Osaterone (B1677506) acetate (B1210297) (OA) in preclinical models of benign prostatic hyperplasia (BPH), alongside common alternative therapies: Finasteride, Dutasteride (B1684494), and the herbal supplement Serenoa repens. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy and safety data derived from preclinical studies.
Mechanism of Action at a Glance
A fundamental understanding of the signaling pathways involved in BPH and the mechanisms of action of these therapeutic agents is crucial for interpreting preclinical data.
Comparative Efficacy in Preclinical Models
The following table summarizes the dose-dependent efficacy of Osaterone acetate and its alternatives in reducing prostate size in preclinical BPH models. The data is primarily derived from studies in dog and rat models, which are standard for BPH research.
| Compound | Animal Model | Dosing Regimen | Efficacy (Prostate Size Reduction) | Citation(s) |
| This compound | Dog (with BPH) | 0.25 mg/kg/day for 7 days (oral) | 38% reduction in prostate volume after 14 days. | [1] |
| Dog (with BPH) | 0.25 mg/kg/day for 7 days (oral) | 64.3% of pretreatment volume after 2 weeks; 54.7% at 28 days. | [2][3][4] | |
| Dog (with BPH) | 0.2 - 0.5 mg/kg for 7 days (oral) | Average regression rate of 62.6% one week after administration. | [5] | |
| Finasteride | Rat (Testosterone-induced BPH) | 5 mg/kg/day | Significant reduction in prostate weight. | [6] |
| Dutasteride | Rat | 2.5 mg/kg and 5.0 mg/kg | Significant decrease in prostate weight after 2 weeks. | [7] |
| Serenoa repens | Rat (Testosterone-induced BPH) | Not specified | Reduced prostate weight comparable to Finasteride group. | [8] |
| Mouse (Prolactin-induced hyperplasia) | 100 mg/kg/day for 28 days (oral) | Significant decrease in prostate tissue weight. | [9] |
Comparative Safety in Preclinical Models
This table outlines the key safety and toxicological findings for each compound from preclinical studies.
| Compound | Animal Model | Dosing Regimen | Key Toxicological Findings | Citation(s) |
| This compound | Dog | >2000 mg/kg (single oral dose) | LD50. At high multiples of the therapeutic dose, CNS disturbances and vomiting were observed. | [10] |
| Finasteride | Rat (in utero exposure) | 0.1 mg/kg/day | Permanent changes in anogenital distance and nipple retention. | |
| Rat | 50 mg/kg | Atrophy of accessory sex organs. | [11] | |
| Dutasteride | Rat | Chronic, high doses | Increased incidence of Leydig cell adenomas. | [12] |
| Dog | Chronic, high doses | Neurotoxicity (unsteady gait, shaking, hypoactivity). Adrenal effects. | [12] | |
| Serenoa repens | Rat | 9.14 or 22.86 mg/kg/day for 4 weeks | No significant effect on normal biological markers of liver toxicity. | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of key experimental protocols.
Induction of Benign Prostatic Hyperplasia (BPH) in a Rat Model
This protocol is a standard method for inducing BPH in rats for preclinical studies[13][14][15]. Male Sprague-Dawley rats are often used. Following a recovery period after castration, testosterone propionate is administered subcutaneously daily for several weeks to induce prostatic enlargement[13][14]. A sham-operated group receiving a vehicle injection serves as the control[13].
Assessment of Prostate Volume in a Dog Model
References
- 1. Treatment of Benign Prostate Hyperplasia with this compound Tablets - WSAVA2006 - VIN [vin.com]
- 2. The effects of this compound on clinical signs and prostate volume in dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of dutasteride on the expression of hypoxia-inducible factor-1alpha, vascular endothelial growth factor and microvessel density in rat and human prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. <i>Serenoa repens</i>for Lower Urinary Tract Symptoms/Benign Prostatic Hyperplasia: Current Evidence and Its Clinical I… [ouci.dntb.gov.ua]
- 9. Use of saw palmetto (Serenoa repens) extract for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicines.health.europa.eu [medicines.health.europa.eu]
- 11. Hepatotoxicity potential of saw palmetto (Serenoa repens) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pelvipharm.com [pelvipharm.com]
- 15. [PDF] Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | Semantic Scholar [semanticscholar.org]
A comparative study on the effects on sperm quality: Osaterone vs finasteride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of osaterone (B1677506) acetate (B1210297) and finasteride (B1672673) on key sperm quality parameters. The information is compiled from veterinary studies on osaterone in dogs and clinical research on finasteride in humans, reflecting the current primary applications of these drugs. While a direct head-to-head comparison in the same species is not available in the current body of scientific literature, this document aims to provide a comprehensive overview based on existing data to inform research and development in male reproductive health.
Executive Summary
Osaterone acetate, a steroidal antiandrogen and progestin, and finasteride, a 5α-reductase inhibitor, are both utilized in the management of androgen-dependent conditions. Their mechanisms of action, however, differ significantly, leading to distinct profiles of effects on spermatogenesis and semen characteristics.
This compound , primarily used in veterinary medicine to treat benign prostatic hyperplasia (BPH) in dogs, acts by competitively blocking androgen receptors in the prostate.[1] Studies in dogs indicate that this compound can lead to a temporary reduction in seminal plasma volume, which consequently increases semen concentration.[1] A temporary deterioration in the percentage of motile and progressive spermatozoa has also been observed.[1][2] Notably, it does not appear to affect libido.[1][2] Some studies have reported an increase in sperm tail defects, which resolved after cessation of treatment.[3]
Finasteride , widely prescribed for BPH and androgenetic alopecia in men, inhibits the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[4][5] Its effects on sperm quality in humans are variable. Some studies report a reduction in semen volume, sperm count, and motility, with these effects being generally reversible upon discontinuation of the drug.[6][7][8] Other studies, particularly with lower doses used for hair loss, have found no significant impact on sperm concentration, motility, or morphology.[9] Finasteride's negative impact on sperm parameters may be more pronounced in men with pre-existing fertility issues.[6][10]
Quantitative Data on Sperm Parameters
The following tables summarize the quantitative effects of osaterone and finasteride on various sperm parameters as reported in scientific studies. It is crucial to note that the data for osaterone is derived from canine studies, while the data for finasteride is from human studies.
Table 1: Effects of this compound on Sperm Quality in Dogs
| Sperm Parameter | Dosage | Duration of Treatment | Observed Effects | Reference |
| Seminal Plasma Volume | 0.25-0.5 mg/kg/day | 7 days | Temporary reduction.[1][2] | [1][2] |
| Semen Concentration | 0.25-0.5 mg/kg/day | 7 days | Temporary increase (due to reduced plasma volume).[1] | [1] |
| Motility | 0.25-0.5 mg/kg/day | 7 days | Temporary deterioration in the percentage of motile and progressive spermatozoa.[1][2] | [1][2] |
| Morphology | 0.25-0.5 mg/kg/day | 7 days | Significant increase in sperm tail defects observed at day 60, which resolved during the course of the treatment.[3] A 20% reduction in morphologically normal sperm was noted 60 days after treatment began, with morphology returning to baseline within 45 to 180 days.[11] | [3][11] |
| Libido | 0.25-0.5 mg/kg/day | 7 days | No effect observed.[1][2] | [1][2] |
Table 2: Effects of Finasteride on Sperm Quality in Humans
| Sperm Parameter | Dosage | Duration of Treatment | Observed Effects | Reference |
| Semen Volume | 5 mg/day | 52 weeks | Decreased by -14.5% (not statistically significant).[8] In another study, a 1mg daily dose for 48 weeks resulted in a 0.3 ml (-11%) decrease compared to a 0.2 ml (-8%) decrease in the placebo group.[9] | [8][9] |
| Sperm Count | 1 mg/day | Variable | Can reduce sperm counts in some men, particularly those with a history of fertility issues.[6] Discontinuation led to an average 11.6-fold increase in sperm counts.[6] | [6] |
| 5 mg/day | 26 weeks | Significantly decreased by -34.3% from baseline.[8] | [8] | |
| Sperm Concentration | 1 mg/day | 48 weeks | No significant effect.[9] | [9] |
| 5 mg/day | 52 weeks | Decreased by -7.4% (not statistically significant).[8] | [8] | |
| Motility | 5 mg/day | 52 weeks | Significant reduction of -6% to -12% during treatment and at follow-up.[8] | [8] |
| Morphology | 5 mg/day | 52 weeks | No effect observed.[8] | [8] |
| Sperm DNA Integrity | Not specified | Not specified | Some evidence suggests an increase in sperm DNA fragmentation, which improved after discontinuing the drug.[5][12] | [5][12] |
Signaling Pathways and Points of Intervention
The distinct mechanisms of action of osaterone and finasteride are central to understanding their differential effects on the male reproductive system.
Caption: Androgen signaling pathway and intervention points of finasteride and osaterone.
Experimental Protocols
Study of this compound in Dogs with Benign Prostatic Hyperplasia
This section outlines a typical experimental protocol synthesized from studies on this compound's effect on canine semen quality.[1][3]
-
Subjects: Adult male dogs of various breeds diagnosed with benign prostatic hyperplasia. A control group of healthy, untreated dogs may be included.
-
Treatment: this compound administered orally at a dose of 0.25-0.5 mg/kg body weight once daily for 7 days.
-
Semen Collection and Analysis:
-
Semen is collected by digital manipulation at baseline (before treatment) and at specified intervals post-treatment (e.g., day 7, 14, 21, and weeks 8, 12, 16, 20).[1][2]
-
The ejaculate is typically collected in three fractions.
-
Macroscopic evaluation: Volume, color, and consistency of the semen fractions are recorded.
-
Microscopic evaluation:
-
Sperm motility: Assessed using a Computer-Assisted Sperm Analyzer (CASA) system to determine the percentage of total motile and progressively motile sperm.[1]
-
Sperm concentration: Determined using a hemocytometer or a CASA system.
-
Sperm morphology: Evaluated by staining smears with a stain (e.g., SpermBlue) and classifying at least 200 spermatozoa under a light microscope.
-
Sperm vitality: Assessed using a vital stain (e.g., eosin-nigrosin) to differentiate between live and dead sperm.
-
-
-
Statistical Analysis: The data are typically analyzed using appropriate statistical tests (e.g., Student's t-test, Mann-Whitney U test) to compare pre- and post-treatment values.
Clinical Trial of Finasteride in Healthy Men
The following protocol is a generalized representation of clinical trials investigating the impact of finasteride on human semen parameters.[8][9]
-
Subjects: Healthy adult men, often within a specific age range (e.g., 18-55 years). Subjects with known fertility issues may be excluded. The study design is typically a randomized, double-blind, placebo-controlled trial.
-
Treatment: Finasteride administered orally at a daily dose of 1 mg (for alopecia) or 5 mg (for BPH), or a placebo, for a specified duration (e.g., 48 or 52 weeks).
-
Semen Collection and Analysis:
-
Semen samples are collected at baseline and at various time points during and after the treatment period (e.g., 26 and 52 weeks of treatment, and 24 weeks after discontinuation).
-
Samples are typically produced by masturbation after a recommended period of sexual abstinence.
-
Semen analysis: Performed according to World Health Organization (WHO) guidelines.
-
Semen volume: Measured by weight or in a graduated cylinder.
-
Sperm concentration and total sperm count: Determined using a hemocytometer or CASA system.
-
Sperm motility: Assessed for percentage of motile and progressively motile sperm.
-
Sperm morphology: Evaluated using strict criteria (e.g., Kruger's strict criteria) after staining.
-
-
-
Hormone Analysis: Blood samples are collected to measure serum levels of testosterone, DHT, and other relevant hormones.
-
Statistical Analysis: Statistical methods are used to compare the changes in semen parameters and hormone levels between the finasteride and placebo groups over time.
Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study on the effects of a drug on sperm quality.
Caption: Generalized experimental workflow for evaluating drug effects on sperm quality.
Conclusion
This comparative guide highlights the need for further research, including direct comparative studies in the same species, to fully elucidate the relative impacts of these two drugs on male reproductive health. Such studies would be invaluable for informing clinical decisions and guiding the development of new therapies with minimized reproductive side effects.
References
- 1. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of the Effects of this compound and Deslorelin Acetate on Sperm Kinematics and Morpho-Functional Parameters in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostatic fluid composition and semen quality in dogs with benign prostatic hyperplasia undergoing treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Finasteride - Wikipedia [en.wikipedia.org]
- 5. Finasteride and male fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hims.com [hims.com]
- 7. treatmentroomslondon.com [treatmentroomslondon.com]
- 8. The effect of 5alpha-reductase inhibition with dutasteride and finasteride on semen parameters and serum hormones in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic treatment with finasteride daily does not affect spermatogenesis or semen production in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Paternal Finasteride Treatment Can Influence the Testicular Transcriptome Profile of Male Offspring—Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Profiles Post-Osaterone Acetate Treatment for Canine Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Osaterone (B1677506) acetate (B1210297) and its alternatives for the treatment of benign prostatic hyperplasia (BPH) in dogs, with a focus on the resulting gene expression profiles. While direct transcriptomic data for Osaterone acetate is not publicly available, this document synthesizes information on its mechanism of action and compares it with alternative therapies for which more data can be inferred.
Comparative Performance of BPH Treatments
This compound is a steroidal antiandrogen used in veterinary medicine to treat BPH in dogs[1]. Its primary mechanism of action involves competitively inhibiting the binding of androgens to their receptors in the prostate and blocking the transport of testosterone (B1683101) into the prostate[2]. This leads to a reduction in prostate volume and alleviation of clinical signs[3][4]. For a comprehensive understanding, its performance is compared with other medical treatments for canine BPH.
| Treatment | Mechanism of Action | Efficacy in Prostate Volume Reduction | Onset of Clinical Improvement | Duration of Effect |
| This compound | Steroidal antiandrogen; competitive androgen receptor antagonist and inhibitor of testosterone transport into the prostate[2]. | Significant reduction. A study showed a 38% reduction by day 14[5]. Another reported a reduction to 54.7% of the initial volume by day 28[3][4]. | Rapid, with clinical improvement often seen within 7 days[6]. | The effect is reported to last for at least 5-6 months[6]. |
| Delmadinone Acetate | Synthetic steroidal progestin with antiandrogenic properties. It competitively binds to androgen receptors[7]. | Effective, but slower than this compound. One study reported a 27.6% reduction by day 14[5][8]. | Slower onset compared to this compound[8]. | Long-lasting effects have been observed. |
| Deslorelin (B1574756) Acetate | GnRH superagonist. It initially stimulates and then downregulates GnRH receptors, leading to a significant decrease in testosterone production[9]. | Significant and sustained reduction in prostate volume[6][10]. | Slower onset of action, with full effect taking several weeks. A "flare-up" of clinical signs can be seen initially[6][11][12]. | Long-term, with effects lasting for at least 36 weeks[6]. |
| Finasteride | 5α-reductase inhibitor. It blocks the conversion of testosterone to the more potent dihydrotestosterone (B1667394) (DHT)[9]. | Effective in reducing prostate size. | Gradual onset of action. | Effects persist as long as the drug is administered. |
Inferred Impact on Gene Expression
Based on the mechanisms of action, the following changes in gene expression can be inferred. It is crucial to note that these are expected patterns in the absence of direct experimental data for this compound.
| Treatment | Expected Impact on Androgen-Regulated Genes | Other Potential Gene Expression Changes |
| This compound | Downregulation of androgen-responsive genes involved in cell proliferation and survival within the prostate. This would include genes encoding growth factors and their receptors. | As a progestin, it may also influence the expression of progesterone-responsive genes. |
| Delmadinone Acetate | Similar to this compound, it is expected to downregulate androgen-dependent genes due to its antiandrogenic activity. | As a progestin, it may also modulate the expression of genes regulated by progesterone. |
| Deslorelin Acetate | Profound downregulation of genes involved in steroidogenesis in the testes due to the suppression of LH and FSH. In the prostate, this leads to a strong downregulation of androgen-responsive genes. | May affect the expression of genes related to pituitary function due to GnRH receptor desensitization. |
| Finasteride | Specific downregulation of genes that are preferentially activated by DHT over testosterone. | Minimal expected off-target effects on gene expression compared to hormonal therapies that alter receptor binding or hormone levels. |
Experimental Protocols
The following is a detailed methodology for a hypothetical study to analyze gene expression profiles in canine prostate tissue post-treatment, adapted from established RNA-sequencing protocols for canine prostate tissue[7][13][14].
1. Sample Collection and Processing:
-
Prostate tissue biopsies are collected from dogs diagnosed with BPH before and at specified time points after treatment with this compound or an alternative therapy.
-
A control group of untreated dogs with BPH should be included.
-
Samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until RNA extraction.
2. RNA Extraction:
-
Total RNA is extracted from frozen tissue samples using a TRIzol-based method followed by a column-based purification kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high-quality RNA (RIN > 7) for sequencing.
3. Library Preparation and Sequencing:
-
RNA-seq libraries are prepared from total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
This process includes mRNA purification, fragmentation, first and second-strand cDNA synthesis, adenylation of 3' ends, adapter ligation, and library amplification.
-
The quality and concentration of the final libraries are assessed using a Bioanalyzer.
-
Sequencing is performed on an Illumina sequencing platform (e.g., NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to the canine reference genome (e.g., CanFam3.1) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Differential expression between treatment groups and controls is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) are performed on the list of differentially expressed genes to identify biological processes and signaling pathways affected by the treatments.
Visualizations
Below are diagrams illustrating key signaling pathways and workflows relevant to the action of this compound and its alternatives.
Caption: Androgen receptor signaling pathway and points of therapeutic intervention.
Caption: Hypothalamic-pituitary-gonadal axis and the effect of Deslorelin acetate.
References
- 1. An RNA-Seq-Based Framework for Characterizing Canine Prostate Cancer and Prioritizing Clinically Relevant Biomarker Candidate Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The effects of this compound on clinical signs and prostate volume in dogs with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An RNA-Seq-Based Framework for Characterizing Canine Prostate Cancer and Prioritizing Clinically Relevant Biomarker Candidate Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microarray analysis of prostate cancer progression to reduced androgen dependence: studies in unique models contrasts early and late molecular events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic Review of Medical Treatments for Benign Prostatic Hyperplasia in Dogs: Evaluating Strategies for Reproductive Function Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microarray analysis in prostate cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A transcriptional signature associated with the onset of benign prostate hyperplasia in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morphological study of the effects of the GnRH superagonist deslorelin on the canine testis and prostate gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Clinical Effectiveness of Deslorelin Acetate and this compound in Dogs with Benign Prostatic Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound administration on prostatic regression rate, peripheral blood hormone levels and semen quality in dogs with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
A Comparative Analysis of Side Effect Profiles: Osaterone Acetate Versus Other Antiandrogens
For researchers, scientists, and drug development professionals, a comprehensive understanding of the side effect profiles of antiandrogenic compounds is paramount for informed decision-making in drug discovery and clinical application. This guide provides a detailed comparison of the side effect profiles of osaterone (B1677506) acetate (B1210297) and other widely used antiandrogens, including finasteride, dutasteride (B1684494), bicalutamide (B1683754), and spironolactone (B1682167). The comparison is supported by quantitative data from clinical trials and an overview of the experimental protocols used to assess these side effects.
Executive Summary
Osaterone acetate, a steroidal antiandrogen, is primarily utilized in veterinary medicine for the treatment of benign prostatic hyperplasia (BPH) in dogs. Its use in humans is not established, and clinical data on its side effect profile in the human population is exceptionally limited. In contrast, finasteride, dutasteride, bicalutamide, and spironolactone are extensively studied antiandrogens with well-documented safety profiles in humans. This guide will focus on a detailed comparison of these four drugs, with the understanding that data on this compound in humans is largely unavailable.
The primary mechanisms of action of these antiandrogens differ. Finasteride and dutasteride are 5α-reductase inhibitors, preventing the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT). Bicalutamide is a nonsteroidal androgen receptor antagonist, directly blocking the action of androgens at the receptor level. Spironolactone, a potassium-sparing diuretic, also possesses antiandrogenic properties by competing with androgens for the androgen receptor and inhibiting androgen biosynthesis. These distinct mechanisms contribute to their varying efficacy and side effect profiles.
Quantitative Comparison of Side Effect Profiles
The following tables summarize the incidence of common and significant side effects observed in clinical trials for finasteride, dutasteride, bicalutamide, and spironolactone. It is important to note that the incidence rates can vary depending on the patient population, dosage, and duration of treatment.
Table 1: Incidence of Sexual Dysfunction-Related Side Effects (%)
| Side Effect | Finasteride (5 mg/day for BPH) | Dutasteride (0.5 mg/day for BPH) | Bicalutamide (150 mg/day monotherapy for Prostate Cancer) | Spironolactone (for female hirsutism/acne) |
| Decreased Libido | 3.4 - 10.0[1] | 4.2[1] | 3.6[2] | Variable, often reported |
| Erectile Dysfunction | 3.4 - 15.8[1] | 7.3[1] | 9.3[2] | Not applicable |
| Ejaculation Disorder | 0.9 - 5.7[1] | 2.2[1] | Not a prominent side effect | Not applicable |
Table 2: Incidence of Other Common and Serious Side Effects (%)
| Side Effect | Finasteride | Dutasteride | Bicalutamide | Spironolactone |
| Gynecomastia | ~1.5[3] | ≤1[4] | 68.8 - 80+[2] | Variable, dose-dependent |
| Breast Tenderness | Not consistently reported | Not consistently reported | 73.6[2] | Common, especially at higher doses |
| Hot Flashes | Not a prominent side effect | Not a prominent side effect | 53 (in combination with LHRH analog)[5] | Uncommon |
| Fatigue | Not consistently reported | Not consistently reported | 22[6] | Can occur |
| Hepatotoxicity | Rare | Rare | ~1% discontinuation due to liver changes[2] | Rare |
| Menstrual Irregularities | Not applicable | Not applicable | Not applicable | Common in premenopausal women |
| Hyperkalemia | Not applicable | Not applicable | Not applicable | Risk increases with age and renal impairment[7] |
This compound (Veterinary Data): In dogs, reported side effects are generally mild and transient. These include a temporary increase in appetite (17%) and apathy (13%) during the first week of treatment.[8] Effects on semen quality have been noted, but no severe adverse effects were observed in the cited studies.[9]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary signaling pathways affected by these antiandrogens.
Caption: Mechanism of action of different classes of antiandrogens.
Experimental Protocols for Side Effect Assessment
The evaluation of side effects for antiandrogens involves a range of preclinical and clinical experimental protocols.
1. Assessment of Sexual Dysfunction:
-
Clinical Trials: Standardized questionnaires such as the International Index of Erectile Function (IIEF) and patient-reported outcomes on libido, ejaculation, and overall sexual satisfaction are collected.
-
Preclinical Studies (Animal Models): Mating behavior studies, measurement of mounting frequency, intromission, and ejaculation latency are conducted in rodents to assess sexual function.
2. Evaluation of Gynecomastia and Breast Tenderness:
-
Clinical Trials: Physical examination and patient-reported tenderness are the primary methods. In some cases, imaging techniques like mammography or ultrasound may be used to characterize breast tissue changes.
3. Monitoring of Hepatotoxicity:
-
Clinical Trials: Regular monitoring of liver function tests (LFTs), including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin (B190676) levels, is a standard protocol.[5]
-
Preclinical Studies: Histopathological examination of liver tissue from animal models treated with the drug is performed to identify any signs of liver damage.
4. Assessment of Hormonal Changes:
-
Clinical Trials and Preclinical Studies: Serum levels of testosterone, DHT, luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol (B170435) are measured using techniques like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
The following diagram illustrates a typical experimental workflow for assessing the side effects of a novel antiandrogen.
References
- 1. gmr.scholasticahq.com [gmr.scholasticahq.com]
- 2. Side effects of bicalutamide - Wikipedia [en.wikipedia.org]
- 3. Finasteride - Wikipedia [en.wikipedia.org]
- 4. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. goodrx.com [goodrx.com]
- 7. Retrospective analysis of adverse events with spironolactone in females reported to the United States Food and Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Osaterone Acetate
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Osaterone (B1677506) acetate (B1210297), a steroidal anti-androgen, requires specific handling and disposal procedures to mitigate risks to personnel and the ecosystem. This guide provides essential, step-by-step information for the safe disposal of osaterone acetate in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous pharmaceutical waste. Improper disposal, such as discarding in regular trash or flushing down the drain, is strictly prohibited and can lead to environmental contamination and regulatory violations.[1][2]
-
Segregation: All waste contaminated with this compound must be segregated from non-hazardous laboratory trash. This includes unused or expired compounds, contaminated labware (e.g., pipette tips, vials, weighing paper), and used PPE.[3][4]
-
Containerization:
-
Solid Waste: Place all solid waste materials into a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[4]
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.[4][5]
-
Disposal Request: Once the container is full, or in accordance with your institution's guidelines, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[3] The standard and required practice for the final disposal of hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility.[2][5][6]
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple federal and state agencies. Key regulations include:
-
Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous pharmaceutical waste.[1][2]
-
Environmental Protection Agency (EPA): Sets the guidelines for hazardous waste management.[2][7] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and prohibits the sewering of such waste.[2][8]
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances.[6]
It is crucial for all laboratory personnel to be familiar with and adhere to the specific disposal guidelines established by their institution and local regulatory bodies.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal protocol, the following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: A flowchart illustrating the proper disposal procedure for this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. epa.gov [epa.gov]
- 8. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Comprehensive Safety and Handling Guide for Osaterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Osaterone acetate (B1210297) in a laboratory setting. Given that Osaterone acetate is a potent steroidal anti-androgen, all handling procedures should be conducted with a high degree of caution to minimize exposure, particularly for female researchers of child-bearing age. In the absence of a specific Safety Data Sheet (SDS) with established Occupational Exposure Limits (OELs), a conservative approach based on the handling of potent pharmaceutical compounds is mandatory.
Risk Assessment and Key Hazards
This compound is a synthetic progestogen and anti-androgen. The primary hazards are related to its hormonal activity. In female laboratory animals, this compound has been shown to cause serious adverse effects on reproductive functions.[1] Therefore, women of child-bearing age should avoid direct contact with the substance.[1] Accidental ingestion by males has been shown to cause a temporary and reversible decrease in FSH, LH, and testosterone.[1]
| Hazard | Description |
| Hormonal Activity | Potent anti-androgenic and progestogenic effects. |
| Reproductive Toxicity | Potential for serious adverse effects on female reproductive function.[1] |
| Acute Effects (Ingestion) | May cause transient hormonal changes in males.[1] |
| Chronic Effects | Long-term effects of occupational exposure have not been well-documented. A precautionary approach is essential. |
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. The level of PPE should be determined by a risk assessment of the specific procedure being performed.
| Task | Glove Type | Body Protection | Eye/Face Protection | Respiratory Protection |
| Handling solid (powder) | Double-gloving with powder-free nitrile gloves | Disposable gown or lab coat with tight cuffs | Safety glasses with side shields or chemical splash goggles | If not handled in a containment system, a fit-tested N95 respirator or higher is recommended. |
| Handling solutions | Powder-free nitrile gloves | Lab coat | Safety glasses with side shields | Not generally required if handled in a fume hood. |
| Weighing | Double-gloving with powder-free nitrile gloves | Disposable gown | Safety glasses with side shields | Should be performed in a ventilated balance enclosure or powder containment hood. |
| Waste Disposal | Powder-free nitrile gloves | Lab coat | Safety glasses with side shields | Not generally required. |
Operational and Disposal Plans
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the compound name and appropriate hazard warnings.
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The product does not require special storage conditions and has a shelf life of 3 years.[2] Keep the container tightly sealed.
Handling Procedures
Weighing and Aliquoting (Solid Form):
-
Containment : All handling of solid this compound should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
PPE : Wear appropriate PPE as detailed in the table above (double gloves, disposable gown, eye protection).
-
Technique : Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
-
Cleaning : After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
Solution Preparation:
-
Location : Prepare solutions in a chemical fume hood.
-
PPE : Wear appropriate PPE (nitrile gloves, lab coat, eye protection).
-
Procedure : Add the solvent to the solid compound slowly to avoid splashing.
Spill Management
-
Evacuation : If a significant spill occurs, evacuate the immediate area.
-
Containment : For small spills, contain the spill with absorbent material.
-
Cleanup : Wearing appropriate PPE, carefully clean up the spill. For solid spills, gently sweep or vacuum with a HEPA-filtered vacuum. For liquid spills, use an absorbent material.
-
Disposal : All cleanup materials must be disposed of as hazardous chemical waste.
-
Decontamination : Decontaminate the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with local, state, and federal regulations.[1][3]
-
Solid Waste : Collect all contaminated solid waste (e.g., gloves, gowns, weigh boats, paper towels) in a dedicated, labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a sealed, labeled hazardous waste container.
-
Sharps : Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.
-
Final Disposal : Arrange for pickup and disposal by a certified hazardous waste management company.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
